molecular formula C8H12N2 B1198762 Phenelzine CAS No. 51-71-8

Phenelzine

Número de catálogo: B1198762
Número CAS: 51-71-8
Peso molecular: 136.19 g/mol
Clave InChI: RMUCZJUITONUFY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Phenelzine is a primary amine.
This compound, with the formula β-phenylethylhydrazine, is a monoamine oxidase inhibiting antidepressant that is effective in the treatment of panic disorder and social anxiety disorder. It was developed by Parke Davis and originally FDA approved on June 9th, 1961. It is currently approved under prescription by the name of Nardil.
This compound is a Monoamine Oxidase Inhibitor. The mechanism of action of this compound is as a Monoamine Oxidase Inhibitor.
This compound is a monoamine oxidase inhibitor (MAO inhibitor) used in therapy of moderate-to-severe depression. This compound therapy is associated with rare instances of clinically apparent acute liver injury.
This compound is only found in individuals that have used or taken this drug. It is an irreversible non-selective inhibitor of monoamine oxidase. May be used to treat major depressive disorder.Although the exact mechanism of action has not been determined, it appears that the irreversible, nonselective inhibition of MAO by this compound relieves depressive symptoms by causing an increase in the levels of serotonin, norepinephrine, and dopamine in the neuron.
One of the MONOAMINE OXIDASE INHIBITORS used to treat DEPRESSION;  PHOBIC DISORDERS;  and PANIC.
See also: this compound Sulfate (has salt form).

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-phenylethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-10-7-6-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUCZJUITONUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041094
Record name Phenelzine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenelzine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014918
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

BP: 74 °C at 0.1 mm Hg
Record name Phenelzine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00780
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenelzine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8127
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

1.11e+01 g/L
Record name Phenelzine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00780
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenelzine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014918
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Liquid

CAS No.

51-71-8
Record name Phenelzine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenelzine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenelzine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00780
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenelzine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenelzine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.108
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENELZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O408N561GF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phenelzine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8127
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenelzine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014918
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

157-161ºC, Crystals; mp: 174 °C /Phenelzine hydrochloride/, < 25 °C
Record name Phenelzine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00780
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenelzine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8127
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenelzine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014918
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Synthesis of Phenelzine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the history, synthesis, mechanism of action, and clinical evaluation of the monoamine oxidase inhibitor, phenelzine.

Introduction

This compound, a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI), represents a significant milestone in the history of psychopharmacology. As one of the first-generation antidepressants, its discovery and development paved the way for a deeper understanding of the neurobiology of depression and the role of monoamine neurotransmitters. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. It delves into the historical context of its discovery, detailed synthesis protocols, its mechanism of action on monoaminergic pathways, and a quantitative summary of its clinical efficacy from seminal studies.

Discovery and Historical Context

The journey of this compound from a synthesized chemical entity to a therapeutic agent is a fascinating example of serendipity in drug discovery.

Initial Synthesis

This compound, chemically known as 2-phenylethylhydrazine, was first synthesized in 1932 by Czech chemists Emil Votoček and Otakar Leminger . Their work, published in the Collection of Czechoslovak Chemical Communications, described the synthesis of this novel hydrazine derivative, although its potential therapeutic applications were unknown at the time.[1]

The Dawn of Monoamine Oxidase Inhibitors

The antidepressant effects of drugs that inhibit monoamine oxidase were discovered by chance in the early 1950s. Iproniazid, a drug initially developed for the treatment of tuberculosis, was observed to have mood-elevating effects in patients.[2] This led to the hypothesis that the inhibition of MAO, the enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine, was the underlying mechanism for this antidepressant effect. This discovery spurred the investigation of other hydrazine derivatives for similar properties.

Emergence as an Antidepressant

Following the discovery of iproniazid's properties, researchers began to screen other hydrazine compounds for antidepressant activity. In the late 1950s, this compound was identified as a potent MAO inhibitor with significant antidepressant effects. This led to its clinical development and subsequent approval for the treatment of depression, marking it as one of the pioneering drugs in the MAOI class.

Chemical Synthesis of this compound

Several methods for the synthesis of this compound have been described since its initial preparation. This section details both a classic laboratory-scale synthesis and a modern, large-scale industrial approach.

Classical Laboratory Synthesis: From Phenethyl Bromide

A common laboratory-scale synthesis of this compound involves the reaction of 2-phenylethyl bromide with hydrazine hydrate.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 2-phenylethyl bromide (1 equivalent) in a suitable solvent such as ethanol is prepared.

  • Addition of Hydrazine Hydrate: An excess of hydrazine hydrate (e.g., 3-5 equivalents) is added to the stirred solution.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature. The excess hydrazine and ethanol are removed under reduced pressure.

  • Extraction: The residue is dissolved in water and the aqueous solution is made basic with a strong base (e.g., NaOH) to a pH of >10. The free base of this compound is then extracted with an organic solvent such as diethyl ether or dichloromethane.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield crude this compound. Further purification can be achieved by vacuum distillation.

  • Salt Formation (this compound Sulfate): For pharmaceutical use, the this compound free base is converted to its sulfate salt. The purified this compound is dissolved in a suitable solvent (e.g., isopropanol) and a stoichiometric amount of sulfuric acid in the same solvent is added slowly with stirring. The precipitated this compound sulfate is collected by filtration, washed with a cold solvent, and dried under vacuum.

Modern Industrial Synthesis: From Phenethylamine

A more recent and efficient large-scale synthesis of this compound sulfate starts from phenethylamine.

Experimental Workflow Diagram:

G cluster_synthesis This compound Synthesis Workflow phenethylamine Phenethylamine intermediate N-cyclohexylidene-N'- phenethyl hydrazine phenethylamine->intermediate Toluene, 90°C oxaziridine 3,3-Pentamethylene oxaziridine oxaziridine->intermediate hydrolysis Acid Hydrolysis (20% HCl) intermediate->hydrolysis phenelzine_base This compound (free base) hydrolysis->phenelzine_base sulfation Sulfation (H₂SO₄ in Isopropanol) phenelzine_base->sulfation phenelzine_sulfate This compound Sulfate sulfation->phenelzine_sulfate

Caption: A workflow diagram illustrating a modern industrial synthesis of this compound sulfate.

Experimental Protocol:

  • Formation of Hydrazone Intermediate: To a suspension of phenethylamine in toluene, 3,3-pentamethylene oxaziridine is added at 90°C. The reaction mixture is stirred at this temperature for 30 minutes to form the N-cyclohexylidene-N'-phenethyl hydrazine intermediate in situ.

  • Hydrolysis: After cooling, 20% hydrochloric acid is added to the reaction mixture, and it is stirred for 1-2 hours to hydrolyze the hydrazone. The aqueous layer containing the this compound salt is separated.

  • Neutralization and Extraction: The pH of the aqueous solution is adjusted to approximately 8.0 with a potassium carbonate solution. The liberated this compound free base is then extracted with an organic solvent like isopropyl ether.

  • Isolation of Free Base: The solvent from the organic extract is removed by distillation to yield this compound as an oily residue.

  • Formation of this compound Sulfate: The crude this compound is dissolved in isopropyl alcohol and cooled to 0-5°C. A solution of sulfuric acid in isopropyl alcohol is then added dropwise with stirring. The precipitated this compound sulfate is collected by filtration, washed with isopropyl alcohol, and dried.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the non-selective and irreversible inhibition of monoamine oxidase (MAO).

Inhibition of Monoamine Oxidase

MAO is an enzyme responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), in the presynaptic neuron. There are two main isoforms of MAO: MAO-A and MAO-B. This compound inhibits both isoforms, leading to a global increase in the synaptic concentrations of these neurotransmitters.

Signaling Pathway

The inhibition of MAO by this compound initiates a cascade of events that ultimately leads to the alleviation of depressive symptoms. The increased availability of monoamines in the synaptic cleft enhances neurotransmission.

G cluster_pathway This compound Mechanism of Action This compound This compound mao Monoamine Oxidase (MAO-A & MAO-B) This compound->mao Irreversible Inhibition monoamines Increased Synaptic Levels of: - Serotonin (5-HT) - Norepinephrine (NE) - Dopamine (DA) mao->monoamines Decreased Breakdown receptors Postsynaptic Receptors (e.g., 5-HT, Adrenergic, Dopamine receptors) monoamines->receptors Enhanced Activation downstream Downstream Signaling Cascades (e.g., cAMP, PKA, CREB) receptors->downstream therapeutic Therapeutic Effects (Antidepressant, Anxiolytic) downstream->therapeutic

Caption: Signaling pathway illustrating the mechanism of action of this compound.

Quantitative Data on Clinical Efficacy

The clinical efficacy of this compound in the treatment of depression has been evaluated in numerous studies since the 1960s. The following tables summarize key quantitative data from some of these early clinical trials.

Table 1: Efficacy of this compound in Depressed Outpatients

Study (Year)Treatment GroupsDuration (weeks)Outcome MeasureResponse Rate (%)
Ravaris et al. (1976)This compound (60 mg/day)6Hamilton Depression Scale67
This compound (30 mg/day)6Hamilton Depression Scale43
Placebo6Hamilton Depression Scale29

Table 2: Platelet MAO Inhibition and Clinical Response

Study (Year)DosageMAO Inhibition (%)Clinical Improvement
Ravaris et al. (1976)60 mg/day>80%Significant improvement
30 mg/day<80%No significant improvement over placebo

Experimental Protocols

This section provides a detailed protocol for a common in vitro assay used to determine the inhibitory activity of compounds like this compound on monoamine oxidase.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is a representative example of a fluorometric assay to measure MAO-A and MAO-B inhibition.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test compound (this compound) and positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (this compound) and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and controls in assay buffer.

    • Prepare a working solution of the MAO substrate, HRP, and fluorescent probe in assay buffer.

  • Assay Protocol:

    • To the wells of the 96-well plate, add a small volume (e.g., 20 µL) of the serially diluted test compound, positive controls, or vehicle (for control wells).

    • Add the MAO-A or MAO-B enzyme solution (e.g., 20 µL) to the respective wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the working solution of the substrate, HRP, and fluorescent probe (e.g., 60 µL) to all wells.

  • Measurement and Data Analysis:

    • Immediately place the plate in the microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) at regular intervals for a specified duration (e.g., 30-60 minutes).

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Conclusion

This compound remains a significant compound in the history of medicinal chemistry and psychopharmacology. Its discovery, rooted in serendipity, opened up a new era of antidepressant treatment and fundamentally contributed to the monoamine hypothesis of depression. While its use has been superseded by newer agents with more favorable side-effect profiles, the study of this compound continues to provide valuable insights for researchers in neuroscience and drug development. The detailed synthesis and experimental protocols provided in this guide serve as a valuable resource for scientists working to understand the pharmacology of this important molecule and to develop novel therapeutics.

References

Phenelzine: A Technical Guide to a Non-Selective Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenelzine is a potent, irreversible, non-selective monoamine oxidase inhibitor (MAOI) with a long history in the treatment of major depressive disorder, particularly atypical depression, and anxiety disorders.[1] As a hydrazine derivative, its mechanism of action involves the covalent modification of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), leading to a global increase in the synaptic availability of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, key experimental data, and detailed methodologies for its study.

Core Pharmacological Properties

This compound's primary therapeutic effects are attributed to its non-selective and irreversible inhibition of MAO-A and MAO-B.[1] This inhibition leads to a reduction in the breakdown of monoamine neurotransmitters, thereby increasing their levels in the brain.[2][3] The drug has also been shown to increase the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which may contribute to its anxiolytic properties.[1]

Chemical and Physical Properties
PropertyValueReference
IUPAC Name 2-phenylethylhydrazine--INVALID-LINK--
Molecular Formula C₈H₁₂N₂--INVALID-LINK--
Molecular Weight 136.19 g/mol --INVALID-LINK--
CAS Number 51-71-8--INVALID-LINK--
Physical Description Solid--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--
Pharmacokinetics
ParameterValueReference
Absorption Rapidly absorbed from the gastrointestinal tract.--INVALID-LINK--
Time to Peak Plasma Concentration (Tmax) Approximately 43 minutes--INVALID-LINK--
Metabolism Extensively metabolized, primarily by oxidation via monoamine oxidase.--INVALID-LINK--
Elimination Half-Life Approximately 11.6 hours--INVALID-LINK--
Excretion Primarily in the urine as metabolites, such as phenylacetic acid and p-hydroxyphenylacetic acid.--INVALID-LINK--
Pharmacodynamics: MAO Inhibition

This compound exhibits potent, irreversible inhibition of both MAO-A and MAO-B.

TargetSpeciesActionpKiKiReference
Monoamine oxidase A HumanIrreversible inhibitor7.34.7x10⁻⁸ M[4]
Monoamine oxidase B HumanIrreversible inhibitor7.81.5x10⁻⁸ M[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The primary mechanism of this compound involves the inhibition of MAO, which in turn increases the levels of monoamine neurotransmitters in the presynaptic neuron, leading to enhanced neurotransmission.

Phenelzine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound MAO MAO-A / MAO-B This compound->MAO Inhibits (Irreversible) Monoamines_pre Monoamines (Serotonin, Norepinephrine, Dopamine) MAO->Monoamines_pre Metabolizes Vesicles Synaptic Vesicles Monoamines_pre->Vesicles Uptake Monoamines_syn Monoamines Vesicles->Monoamines_syn Release Receptors Postsynaptic Receptors Monoamines_syn->Receptors Binds Signal Downstream Signaling Receptors->Signal Activates

This compound's mechanism of action in the synapse.
Experimental Workflow for In Vitro MAO Inhibition Assay

A common method to determine the inhibitory potential of compounds like this compound on MAO activity is the radiochemical assay.[5]

MAO_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Separation cluster_detection Detection & Analysis A Prepare MAO Enzyme Source (e.g., mitochondrial fraction) D Pre-incubate MAO Enzyme with this compound or Vehicle A->D B Prepare this compound Solutions (various concentrations) B->D C Prepare Radiolabeled Substrate (e.g., [14C]serotonin for MAO-A, [14C]phenylethylamine for MAO-B) E Initiate Reaction by adding Radiolabeled Substrate C->E D->E F Incubate at 37°C for a defined time E->F G Stop Reaction (e.g., by adding acid) F->G H Separate Metabolite from Substrate (e.g., solvent extraction) G->H I Quantify Radioactivity of Metabolite (Liquid Scintillation Counting) H->I J Calculate % Inhibition I->J K Determine IC50 / Ki values J->K

Workflow for a radiochemical MAO inhibition assay.

Experimental Protocols

Radiochemical Monoamine Oxidase (MAO) Inhibition Assay

This protocol is a generalized procedure for determining the in vitro inhibition of MAO-A and MAO-B by this compound.

Materials:

  • MAO-A and MAO-B enzyme source (e.g., human recombinant enzymes, rat liver mitochondria)

  • This compound sulfate

  • [¹⁴C]-Serotonin (for MAO-A) or [¹⁴C]-β-Phenylethylamine (for MAO-B)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Stopping solution (e.g., 2 M HCl)

  • Extraction solvent (e.g., toluene/ethyl acetate, 1:1 v/v)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in phosphate buffer. The final concentrations should span a range appropriate to determine the IC₅₀ value.

  • Pre-incubation: In a microcentrifuge tube, add the enzyme preparation and an aliquot of the this compound solution or vehicle (control). Pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-30 minutes), ensuring the reaction proceeds under linear conditions.

  • Reaction Termination: Stop the reaction by adding the stopping solution.

  • Extraction: Add the extraction solvent, vortex vigorously to separate the radiolabeled metabolite (which partitions into the organic phase) from the unreacted substrate (which remains in the aqueous phase).

  • Quantification: Centrifuge to separate the phases. Transfer an aliquot of the organic phase to a scintillation vial containing scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Quantification of this compound in Human Plasma by UPLC-MS/MS

This protocol outlines a method for the quantitative analysis of this compound in human plasma, adapted from published procedures.[6][7][8][9]

Materials and Reagents:

  • UPLC-MS/MS system

  • Solid-phase extraction (SPE) cartridges

  • This compound standard

  • Internal standard (e.g., hydroxyzine)

  • Human plasma

  • Methanol, acetonitrile, formic acid (LC-MS grade)

  • Water (ultrapure)

Procedure:

  • Sample Preparation:

    • To a 500 µL aliquot of human plasma, add the internal standard.

    • Perform a solid-phase extraction (SPE) to isolate this compound and the internal standard from plasma components. This typically involves conditioning the SPE cartridge, loading the plasma sample, washing away interfering substances, and eluting the analytes with an appropriate solvent.

  • Chromatographic Separation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

    • Inject the reconstituted sample into the UPLC system.

    • Use a suitable C18 column for chromatographic separation with a gradient elution program using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • The UPLC eluent is introduced into the mass spectrometer.

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a common transition is m/z 137.2 -> 106.9.[8]

  • Quantification:

    • Construct a calibration curve by analyzing plasma samples spiked with known concentrations of this compound.

    • Quantify the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Clinical Efficacy Data

This compound has demonstrated efficacy in the treatment of atypical depression in several clinical trials.

StudyConditionTreatment GroupsKey FindingsReference
Jarrett et al. (1999)Atypical DepressionThis compound, Cognitive Therapy, PlaceboResponse rates were significantly greater for this compound (58%) and cognitive therapy (58%) compared to placebo (28%).[10][11]
Stewart et al.Atypical DepressionThis compound, Imipramine, PlaceboOverall response rates were 67% for this compound, 43% for imipramine, and 29% for placebo.[12]
Stewart et al. (1997)Chronic Atypical Depression (Prophylactic Efficacy)This compound maintenance vs. switch to placeboRecurrence rate was significantly lower for patients maintained on this compound (23%) compared to those switched to placebo (87%).[13]

Conclusion

This compound remains a valuable therapeutic option for treatment-resistant depression and anxiety disorders, owing to its potent, non-selective, and irreversible inhibition of MAO-A and MAO-B. This guide has provided a detailed overview of its core pharmacological properties, along with experimental methodologies crucial for its preclinical and clinical investigation. The provided data and protocols serve as a technical resource for researchers and drug development professionals working with this and related compounds.

References

A Deep Dive into the Neuroprotective Potential of Phenelzine in Preclinical Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The well-established monoamine oxidase inhibitor, phenelzine, is demonstrating significant promise beyond its traditional use as an antidepressant, with a growing body of preclinical evidence highlighting its potent neuroprotective effects. This technical guide provides an in-depth analysis of this compound's efficacy in various models of neurological injury and disease, offering valuable insights for researchers, scientists, and drug development professionals. The multifaceted mechanisms of action, including modulation of neurotransmitter systems, mitigation of oxidative stress, and preservation of mitochondrial function, underscore its potential as a therapeutic agent for conditions such as stroke, traumatic brain injury (TBI), and spinal cord injury (SCI).

Multi-Modal Neuroprotection: Unraveling the Mechanisms of this compound

This compound's neuroprotective capacity stems from a combination of well-defined and newly discovered mechanisms. As a non-selective, irreversible inhibitor of monoamine oxidase (MAO)-A and MAO-B, this compound increases the synaptic availability of key neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2][3] This primary action is complemented by several other crucial effects:

  • Inhibition of GABA Transaminase (GABA-T): this compound and its active metabolite, β-phenylethylidenehydrazine (PEH), inhibit GABA-T, the enzyme responsible for the breakdown of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[4][5][6][7][8][9] This leads to a significant and sustained elevation of brain GABA levels, which can counteract the excitotoxicity implicated in various neurological injuries.[4][5][6][7][10]

  • Scavenging of Reactive Aldehydes: A key neuroprotective mechanism of this compound is its ability to sequester toxic reactive aldehydes, such as 4-hydroxynonenal (4-HNE) and acrolein.[4][11][12][13] These byproducts of lipid peroxidation are highly damaging to cellular components, particularly mitochondria, and their removal by this compound helps to preserve cellular integrity and function.[1][11][12]

  • Modulation of Signaling Pathways: this compound has been shown to influence critical intracellular signaling cascades. In response to cellular stress, it can promote pro-survival pathways by increasing the activation of AKT, while inhibiting the pro-apoptotic p38 mitogen-activated protein kinase (p38 MAPK) pathway.[4][14]

Quantitative Efficacy of this compound in Preclinical Models

The neuroprotective effects of this compound have been quantified across various preclinical models, demonstrating its potential to preserve tissue and improve functional outcomes.

Traumatic Brain Injury (TBI)

In rodent models of TBI, this compound administration has been shown to significantly improve mitochondrial function and reduce neuronal damage.

ParameterModelTreatment ProtocolKey FindingsReference
Mitochondrial Respiration (Respiratory Control Ratio - RCR) Rat Controlled Cortical Impact (CCI)10 mg/kg subcutaneous (s.c.) at 15 min post-TBI, followed by 5 mg/kg every 12hPrevented the 37% decrease in RCR observed in vehicle-treated animals at 3 hours post-injury.[1]
Rat CCI10 mg/kg s.c. at 15 min post-TBI, followed by 5 mg/kg every 12h for 72hCompletely preserved the RCR compared to a 30% reduction in vehicle-treated rats at 72 hours post-injury.[11]
Cortical Tissue Sparing Rat CCI10 mg/kg s.c. at 15 min post-TBIIncreased spared cortical tissue from 86% to 97% at 14 days post-injury.[1]
Oxidative Damage (4-HNE levels) Rat CCI10 mg/kg s.c. at 15 min post-TBI, followed by 5 mg/kg every 12h for 72hSignificantly reduced the accumulation of 4-HNE-modified mitochondrial proteins at 72 hours post-injury.[12]
Oxidative Damage (Acrolein levels) Rat CCI10 mg/kg s.c. at 15 min post-TBI, followed by 5 mg/kg at 12hSignificantly reduced acrolein accumulation in mitochondrial proteins at 72 hours post-injury.[12]
Stroke

In a gerbil model of transient forebrain ischemia, this compound demonstrated a significant reduction in neuronal loss.

ParameterModelTreatment ProtocolKey FindingsReference
Neuronal Viability (CA1 Hippocampus) Gerbil Transient Forebrain Ischemia15 mg/kg intraperitoneal (i.p.) at 3h post-reperfusionAttenuated neuronal loss in the CA1 region of the hippocampus.[15]
Spinal Cord Injury (SCI)

This compound treatment has been associated with improved functional recovery and reduced inflammation in a mouse model of SCI.

ParameterModelTreatment ProtocolKey FindingsReference
Functional Recovery (Hind Limb Function) Mouse Thoracic Compression SCIIntraperitoneal injection immediately after injury and daily for 6 weeksImproved hind limb function at 4 and 5 weeks post-injury.[16]
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Mouse Thoracic Compression SCIIntraperitoneal injection immediately after injury and daily for 6 weeksDecreased levels of pro-inflammatory cytokines in the injured spinal cord.[16]
Neurochemical Effects

The impact of this compound on brain GABA levels is a cornerstone of its neuroprotective action.

ParameterModelTreatment ProtocolKey FindingsReference
Brain GABA Levels Rat15 mg/kg i.p.Significantly elevated whole brain GABA levels at 1, 2, 4, 8, 16, and 24 hours post-administration.[5]

Experimental Protocols in Detail

Reproducibility is paramount in preclinical research. The following sections provide detailed methodologies for key experiments cited in this guide.

Controlled Cortical Impact (CCI) Model of TBI in Rats

This widely used model produces a focal brain contusion with a high degree of control over injury severity.[17][18]

1. Animal Preparation:

  • Adult male Sprague-Dawley rats (300-350 g) are anesthetized with isoflurane (4-5% for induction, 2% for maintenance) in a 2:1 mixture of N₂O:O₂.[11][17]

  • The animal is intubated and placed in a stereotaxic frame.[17]

  • Body temperature is maintained at 37°C using a heating pad.

2. Surgical Procedure:

  • A midline scalp incision is made, and the skin and fascia are retracted.

  • A craniotomy (typically 5 mm in diameter) is performed over the desired cortical area (e.g., left parietal cortex) using a trephine or high-speed drill, keeping the dura mater intact.[18]

3. Injury Induction:

  • An electromagnetic impactor device is used to deliver a controlled cortical impact.

  • The impactor tip (e.g., 3-4 mm diameter) is positioned perpendicular to the dural surface.

  • Injury parameters are set (e.g., velocity of 3.5 m/s, deformation depth of 2.2 mm, dwell time of 50 ms) to induce a moderate to severe injury.[12][13][18]

4. Post-Injury Care and Drug Administration:

  • The bone flap is not replaced, and the scalp is sutured.

  • Animals are allowed to recover on a heating pad before being returned to their cages.

  • This compound or vehicle is administered at specified time points post-injury (e.g., 10 mg/kg s.c. at 15 minutes post-TBI).[1][12]

5. Outcome Measures:

  • Histology: At a designated endpoint (e.g., 14 days), animals are euthanized, and brains are processed for histological analysis to determine the volume of spared cortical tissue.[1]

  • Mitochondrial Function: At earlier time points (e.g., 3 or 72 hours), brain tissue is collected for the isolation of mitochondria and assessment of respiratory function using a Clarke-type oxygen electrode or a Seahorse XF analyzer.[1][11][13]

  • Western Blotting: Mitochondrial or total protein lysates are used to quantify levels of oxidative damage markers like 4-HNE and acrolein.[11][12]

Transient Forebrain Ischemia Model in Gerbils

This model is used to study the effects of global cerebral ischemia, which is relevant to conditions like cardiac arrest.

1. Animal Preparation:

  • Adult Mongolian gerbils are anesthetized.

2. Surgical Procedure:

  • Both common carotid arteries are located and occluded using micro-aneurysm clips for a specific duration (e.g., 5 minutes) to induce global cerebral ischemia.

3. Reperfusion and Drug Administration:

  • The clips are removed to allow for reperfusion of the brain.

  • This compound or vehicle is administered at a set time after reperfusion (e.g., 15 mg/kg i.p. at 3 hours).[15]

4. Outcome Measures:

  • Histology: After a survival period (e.g., 7 days), animals are euthanized, and brains are processed for histological staining (e.g., with cresyl violet) to assess neuronal viability in vulnerable regions like the CA1 sector of the hippocampus.[15]

In Vitro Formaldehyde-Induced Toxicity Model

This model allows for the investigation of this compound's protective effects against a specific neurotoxin at the cellular level.[14]

1. Cell Culture:

  • Primary rat cortical neurons and astrocytes are cultured separately.[14]

2. Treatment:

  • Cultures are exposed to formaldehyde (FA) at various concentrations to induce toxicity.

  • In parallel experiments, cells are pre-treated with this compound before FA exposure.[14]

3. Outcome Measures:

  • Cell Viability: Assays such as the MTT or LDH assay are used to quantify cell death.

  • Glutamate Uptake: In astrocyte cultures, the uptake of radiolabeled glutamate is measured to assess transporter function.[14]

  • Western Blotting: Cell lysates are analyzed to determine the expression and phosphorylation status of key signaling proteins like AKT and p38 MAPK.[4][14]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the complex interplay of this compound's neuroprotective actions, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

phenelzine_neuroprotection_pathways cluster_this compound This compound cluster_mechanisms Primary Mechanisms cluster_downstream Downstream Effects cluster_cellular Cellular Outcomes cluster_neuroprotection Overall Effect This compound This compound mao_inhibition MAO-A/B Inhibition This compound->mao_inhibition gaba_t_inhibition GABA-T Inhibition This compound->gaba_t_inhibition aldehyde_scavenging Reactive Aldehyde Scavenging This compound->aldehyde_scavenging monoamines ↑ Monoamines (Serotonin, NE, DA) mao_inhibition->monoamines gaba ↑ GABA gaba_t_inhibition->gaba aldehydes ↓ 4-HNE, Acrolein aldehyde_scavenging->aldehydes excitotoxicity ↓ Excitotoxicity gaba->excitotoxicity oxidative_stress ↓ Oxidative Stress & Mitochondrial Dysfunction aldehydes->oxidative_stress neuroprotection Neuroprotection (↑ Neuronal Survival) excitotoxicity->neuroprotection akt ↑ p-AKT oxidative_stress->akt p38 ↓ p-p38 MAPK oxidative_stress->p38 oxidative_stress->neuroprotection akt->neuroprotection p38->neuroprotection

Figure 1. Key neuroprotective mechanisms of this compound.

cci_workflow start Start anesthesia Anesthesia & Stereotaxic Mounting start->anesthesia craniotomy Craniotomy anesthesia->craniotomy cci_injury Controlled Cortical Impact (CCI) craniotomy->cci_injury drug_admin This compound/Vehicle Administration cci_injury->drug_admin recovery Post-operative Recovery drug_admin->recovery endpoint Endpoint Determination (e.g., 3h, 72h, 14d) recovery->endpoint tissue_collection Tissue Collection endpoint->tissue_collection analysis Outcome Analysis (Histology, Mitochondrial Function, Western Blot) tissue_collection->analysis end End analysis->end

Figure 2. Experimental workflow for the CCI model of TBI.

akt_p38_pathway cluster_stress Cellular Stress (e.g., TBI, Ischemia) cluster_phenelzine_action This compound Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Fate stress Oxidative Stress Excitotoxicity pi3k PI3K stress->pi3k p38 p38 MAPK stress->p38 This compound This compound This compound->pi3k promotes This compound->p38 inhibits akt AKT pi3k->akt survival Cell Survival Neuroprotection akt->survival apoptosis Apoptosis p38->apoptosis

Figure 3. This compound's modulation of AKT and p38 MAPK signaling.

Conclusion and Future Directions

The preclinical data strongly support the neuroprotective potential of this compound across a range of injury models. Its ability to target multiple pathological cascades, including excitotoxicity, oxidative stress, and mitochondrial dysfunction, makes it an attractive candidate for further investigation. Future research should focus on optimizing dosing and treatment windows for specific indications, as well as exploring its efficacy in combination with other therapeutic agents. The transition of these promising preclinical findings into clinical trials will be a critical step in determining the ultimate therapeutic value of this compound in treating acute neurological injuries and chronic neurodegenerative diseases.

References

The Impact of Phenelzine on the GABA-Glutamate Balance in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenelzine (PLZ), a non-selective monoamine oxidase (MAO) inhibitor, has long been utilized as an antidepressant and anxiolytic agent. Emerging evidence has highlighted its significant impact on the brain's primary inhibitory and excitatory neurotransmitter systems, namely the γ-aminobutyric acid (GABA) and glutamate pathways. This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates the GABA-glutamate balance, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This compound administration leads to a marked and sustained elevation of brain GABA levels. This is primarily attributed to the inhibition of the enzyme GABA transaminase (GABA-T) by a metabolite of this compound, β-phenylethylidenehydrazine (PEH).[1][2][3] Concurrently, this compound has been observed to decrease brain concentrations of glutamate and its precursor, glutamine.[4][5] This dual action of enhancing GABAergic inhibition and reducing glutamatergic excitation suggests a potential neuroprotective role for this compound against excitotoxicity.[1] This document aims to provide a comprehensive resource for researchers and clinicians in the field of neuropharmacology and drug development, elucidating the intricate neurochemical effects of this compound beyond its established MAO-inhibiting properties.

Introduction

This compound is an irreversible inhibitor of both MAO-A and MAO-B, leading to increased synaptic availability of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. While this mechanism is central to its antidepressant effects, this compound's therapeutic profile, particularly its anxiolytic and potential neuroprotective properties, is increasingly being linked to its influence on the GABA-glutamate system.[1][2] The balance between GABAergic and glutamatergic neurotransmission is critical for maintaining normal brain function, and its dysregulation is implicated in numerous neurological and psychiatric disorders. This guide will explore the multifaceted actions of this compound on this delicate equilibrium.

This compound's Effect on GABAergic Neurotransmission

The primary mechanism by which this compound elevates brain GABA levels is through the inhibition of GABA transaminase (GABA-T), the key enzyme responsible for GABA catabolism.[1][6]

The Role of the Metabolite Phenylethylidenehydrazine (PEH)

Studies have indicated that this compound itself is a weak inhibitor of GABA-T. Instead, its GABA-elevating effects are largely mediated by its metabolite, β-phenylethylidenehydrazine (PEH).[1][2][3] this compound is a substrate for MAO, which metabolizes it to form PEH.[4] PEH is a more potent inhibitor of GABA-T.[3] This is supported by findings that pretreatment with another MAO inhibitor blocks the GABA-elevating effects of this compound, indicating the necessity of its metabolic conversion.[4][7][8]

Signaling Pathway of this compound's Action on GABA Metabolism

phenelzine_gaba_pathway This compound This compound mao Monoamine Oxidase (MAO) This compound->mao Metabolized by peh Phenylethylidenehydrazine (PEH) mao->peh Produces gaba_t GABA Transaminase (GABA-T) peh->gaba_t Inhibits ssa Succinic Semialdehyde gaba_t->ssa Metabolizes GABA to gaba GABA gaba->gaba_t

This compound's metabolic pathway and its effect on GABA.
Quantitative Effects on GABA Levels

This compound administration leads to a significant and dose-dependent increase in brain GABA concentrations.

Parameter Dose Effect on GABA Levels Brain Region Species Reference
Acute Administration15 mg/kg> 2-fold increaseWhole BrainRat[9]
Acute Administration15 mg/kgSignificant elevation at 1, 2, 4, 8, 16, and 24 hoursWhole BrainRat[10]
Acute Administration10 mg/kgSignificant increase measured by in vivo MRSNeocortexRat[11]
In vitro Pre-treatment (with PEH)100 µM~60% increase in GABA contentHippocampal SlicesRat[12]

This compound's Impact on Glutamatergic Neurotransmission

In conjunction with its effects on GABA, this compound also modulates the glutamatergic system, primarily by reducing the levels of glutamate and glutamine.

Reduction of Glutamate and Glutamine

Studies have demonstrated that this compound administration leads to a decrease in brain levels of glutamate and its precursor, glutamine.[4][5] The precise mechanism for this reduction is not fully elucidated but is thought to be a consequence of the increased GABAergic tone, which may lead to a feedback inhibition of glutamatergic activity.[13]

Neuroprotective Implications

The dual action of elevating GABA and reducing glutamate suggests a neuroprotective role for this compound.[1] By counteracting the excitotoxicity associated with excessive glutamate activity, this compound may offer therapeutic potential in conditions characterized by neuronal damage, such as stroke and other neurodegenerative disorders.[1]

Quantitative Effects on Glutamate and Glutamine Levels
Parameter Dose Effect Brain Region Species Reference
Acute Administration15 mg/kgDecrease in GlutamineWhole Brain & HypothalamusRat[7]
Acute AdministrationNot SpecifiedDecrease in Glutamate and GlutamineNot SpecifiedRat[4]
Pre-treatment (with PEH)Not SpecifiedDecrease in GlutamineWhole BrainRat[5]

Experimental Protocols

Measurement of GABA and Glutamate in Brain Tissue via HPLC

This protocol outlines a general method for the simultaneous determination of GABA and glutamate concentrations in brain tissue using high-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence or electrochemical detection.[14][15][16]

4.1.1. Materials

  • Brain tissue homogenizer

  • Centrifuge

  • HPLC system with a C18 reversed-phase column and a fluorescence or electrochemical detector

  • Perchloric acid (PCA)

  • o-phthalaldehyde (OPA) derivatizing agent

  • GABA and Glutamate standards

  • Mobile phase (e.g., sodium acetate buffer with methanol)

4.1.2. Procedure

  • Tissue Preparation: Homogenize dissected brain tissue in cold PCA and centrifuge to precipitate proteins.

  • Derivatization: Mix the supernatant with the OPA derivatizing solution to form fluorescent derivatives of GABA and glutamate.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system. Separation is achieved on the C18 column with an isocratic or gradient elution.

  • Detection: Detect the fluorescent derivatives using a fluorescence detector or the electroactive derivatives with an electrochemical detector.

  • Quantification: Determine the concentrations of GABA and glutamate in the samples by comparing their peak areas to those of known standards.

hplc_workflow start Brain Tissue Sample homogenize Homogenize in PCA start->homogenize centrifuge Centrifuge homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Derivatize with OPA supernatant->derivatize hplc HPLC Separation (C18 Column) derivatize->hplc detect Fluorescence/Electrochemical Detection hplc->detect quantify Quantify GABA & Glutamate detect->quantify

Workflow for HPLC analysis of GABA and glutamate.
In Vitro GABA Transaminase (GABA-T) Inhibition Assay

This protocol describes a method to assess the inhibitory activity of a compound, such as PEH, on GABA-T.[17][18]

4.2.1. Materials

  • Purified GABA-T enzyme

  • GABA solution

  • α-ketoglutarate

  • Cofactor (e.g., NAD+)

  • Test compound (e.g., PEH)

  • 96-well microplate

  • Microplate reader

4.2.2. Procedure

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, α-ketoglutarate, and the cofactor.

  • Inhibitor Addition: Add varying concentrations of the test compound to the wells of the microplate. Include a control with no inhibitor.

  • Enzyme Addition and Pre-incubation: Add the purified GABA-T enzyme to each well and pre-incubate to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the GABA solution to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance or fluorescence).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

gaba_t_assay_workflow start Prepare Reaction Mixture add_inhibitor Add Test Compound (e.g., PEH) start->add_inhibitor add_enzyme Add GABA-T Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_reaction Initiate with GABA pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate measure Measure Product Formation incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

Workflow for in vitro GABA-T inhibition assay.
In Vivo Measurement of GABA by Magnetic Resonance Spectroscopy (MRS)

This section provides an overview of the MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy) sequence, a widely used technique for the non-invasive in vivo measurement of GABA at 3T.[19][20][21]

4.3.1. Principle MEGA-PRESS is a J-difference editing technique that selectively detects the GABA signal, which is normally obscured by larger metabolite signals like creatine. It involves acquiring two sets of spectra: an 'Edit-ON' spectrum where editing pulses are applied to refocus the J-coupling of GABA, and an 'Edit-OFF' spectrum without these pulses. Subtracting the 'Edit-OFF' from the 'Edit-ON' spectrum reveals the edited GABA signal.

4.3.2. General Procedure

  • Subject Positioning: The subject is positioned in the MRI scanner.

  • Voxel Placement: A region of interest (voxel) is selected in the brain.

  • Data Acquisition: The MEGA-PRESS sequence is run to acquire interleaved 'Edit-ON' and 'Edit-OFF' spectra.

  • Data Processing: The acquired spectra are processed, including frequency and phase correction, and the 'Edit-OFF' spectrum is subtracted from the 'Edit-ON' spectrum.

  • Quantification: The resulting GABA signal is quantified relative to an internal reference (e.g., water or creatine).

Conclusion

This compound exerts a profound influence on the GABA-glutamate balance in the brain through a dual mechanism of action. Its metabolite, PEH, inhibits GABA-T, leading to a significant and sustained increase in GABA levels. This is accompanied by a reduction in glutamate and glutamine concentrations, which likely contributes to its anxiolytic effects and confers neuroprotective properties against excitotoxicity. The data and methodologies presented in this guide provide a comprehensive framework for understanding and further investigating the complex neuropharmacology of this compound. These insights are crucial for the development of novel therapeutic strategies targeting the GABA-glutamate system in a range of neurological and psychiatric disorders.

References

The Catabolism of Phenelzine: A Technical Guide to its Active Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelzine is a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class, utilized in the treatment of major depressive disorder, particularly atypical depression, and anxiety disorders.[1] Its therapeutic efficacy is intrinsically linked to its catabolism, which not only governs its pharmacokinetic profile but also leads to the formation of pharmacologically active metabolites. A thorough understanding of these metabolic pathways is paramount for optimizing therapeutic strategies, predicting drug-drug interactions, and designing novel therapeutic agents with improved safety and efficacy profiles. This technical guide provides an in-depth overview of the core aspects of this compound catabolism, focusing on its active metabolites, the enzymatic processes involved, and the experimental methodologies used for their characterization.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound
ParameterValueSpeciesReference
Peak Plasma Time (Tmax) 43 minutesHuman[2]
Elimination Half-life 11.6 hoursHuman[2]
Table 2: Major and Minor Metabolites of this compound
MetaboliteClassificationPrimary Metabolic PathwayPharmacological ActivityReference
Phenylacetic acid (PAA) MajorOxidationInactive[3][4]
p-Hydroxyphenylacetic acid (pHPAA) MajorOxidationInactive[3][4]
β-Phenylethylamine (PEA) Minor, ActiveNot fully elucidatedTrace amine, CNS stimulant, monoamine releaser[3][4][5]
Phenylethylidenehydrazine (PEH) Minor, ActivePutative metaboliteGABA transaminase (GABA-T) inhibitor[1][6]
N²-acetylthis compound MinorAcetylationWeak MAO inhibitor[3][4]
Table 3: Quantitative Excretion of this compound Metabolites
Metabolite(s)Percentage of Administered Dose in UrineTimeframeSpeciesReference
Phenylacetic acid and p-Hydroxyphenylacetic acid~73%96 hoursHuman[7]
Table 4: Inactivation of Human Cytochrome P450 (CYP) Isozymes by this compound
CYP IsozymeInactivation Kinetic Constant (Kᵢ)Inactivation Kinetic Constant (kᵢₙₐ꜀ₜ)Reference
CYP2C19 --[8]
CYP3A4 --[8]
CYP2C8 1.2 µM0.243 min⁻¹[9]

Metabolic Pathways

This compound undergoes extensive metabolism primarily in the liver. The main routes of catabolism are oxidation and, to a lesser extent, acetylation.

Oxidation

Oxidation is the principal metabolic pathway for this compound, predominantly catalyzed by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes.[3][4] This pathway leads to the formation of the major inactive metabolites, phenylacetic acid (PAA) and p-hydroxyphenylacetic acid (pHPAA), which are subsequently excreted in the urine.[3][4][7]

Acetylation

Acetylation of this compound to N²-acetylthis compound is considered a minor metabolic pathway.[3][4]

Formation of Active Metabolites

Two key active metabolites of this compound are β-phenylethylamine (PEA) and phenylethylidenehydrazine (PEH).

  • β-Phenylethylamine (PEA): This trace amine is a central nervous system stimulant that acts as a releasing agent for norepinephrine and dopamine.[5][10] The exact pathway of its formation from this compound is not fully elucidated but is a recognized metabolic outcome.[3][4][11]

  • Phenylethylidenehydrazine (PEH): This metabolite is a potent inhibitor of GABA transaminase (GABA-T), leading to increased levels of the inhibitory neurotransmitter GABA in the brain.[1][6] This action is thought to contribute significantly to the anxiolytic effects of this compound.

phenelzine_metabolism This compound This compound oxidation Oxidation (MAO, CYP450) This compound->oxidation Major Pathway acetylation Acetylation This compound->acetylation Minor Pathway pea_formation Metabolic Conversion This compound->pea_formation peh_formation Putative Metabolic Conversion This compound->peh_formation paa Phenylacetic acid (PAA) (Inactive) oxidation->paa phpaa p-Hydroxyphenylacetic acid (pHPAA) (Inactive) oxidation->phpaa acetylthis compound N²-acetylthis compound (Weakly Active) acetylation->acetylthis compound pea β-Phenylethylamine (PEA) (Active) pea_formation->pea peh Phenylethylidenehydrazine (PEH) (Active) peh_formation->peh metabolite_signaling cluster_pea PEA Signaling cluster_peh PEH Signaling pea β-Phenylethylamine (PEA) taar1 TAAR1 pea->taar1 Agonist vmat2 VMAT2 pea->vmat2 Inhibitor monoamine_release Dopamine & Norepinephrine Release taar1->monoamine_release vmat2->monoamine_release peh Phenylethylidenehydrazine (PEH) gaba_t GABA Transaminase (GABA-T) peh->gaba_t Inhibitor gaba_increase Increased GABA Levels gaba_t->gaba_increase anxiolytic_effect Anxiolytic Effect gaba_increase->anxiolytic_effect lc_ms_ms_workflow start Human Plasma Sample (200 µL) add_is Add Internal Standard (e.g., Hydroxyzine) start->add_is derivatization Derivatization with Pentafluorobenzaldehyde add_is->derivatization spe Solid-Phase Extraction (SPE) derivatization->spe lc_separation LC Separation (Ace C18 column) spe->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

References

The Historical Development of Phenelzine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 13, 2025

Abstract: This technical guide provides an in-depth examination of the historical development of phenelzine (β-phenylethylhydrazine), a first-generation monoamine oxidase inhibitor (MAOI), for the treatment of depression. It traces the journey from its initial synthesis to its establishment as a significant, albeit complex, therapeutic agent. This document details the core pharmacological discoveries, pivotal experimental data, and the methodologies that defined its early evaluation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's origins and its dual mechanism of action impacting both monoaminergic and GABAergic systems.

Introduction: From Serendipity to Mechanism

The advent of psychopharmacology in the 1950s was marked by serendipitous discoveries, and the story of monoamine oxidase inhibitors is a prime example. The journey began with iproniazid, an antitubercular agent observed to produce euphoric side effects in patients. This clinical observation led to the hypothesis that the inhibition of monoamine oxidase (MAO), the enzyme responsible for degrading key neurotransmitters, was the source of its antidepressant effect. This paved the way for the investigation and development of other MAOIs.

This compound, a hydrazine derivative, was first synthesized in 1932 by Emil Votoček and Otakar Leminger.[1][2][3][4] However, its therapeutic potential as an antidepressant was not realized until the MAOI hypothesis gained traction. It was subsequently approved for the treatment of depression in 1961 and became a cornerstone therapy, particularly for patients with "atypical" depression characterized by mood reactivity, hyperphagia, and hypersomnia.[5] Despite its efficacy, its use was later curtailed by concerns over drug-food interactions (the "cheese reaction") and the introduction of newer antidepressant classes with more favorable safety profiles.[6][7][8] This guide revisits the foundational science that established this compound in the psychiatric pharmacopeia.

Core Pharmacological Mechanisms

This compound's therapeutic profile is unique among early antidepressants due to its dual mechanism of action, which was elucidated through a series of key preclinical and clinical experiments.

Monoamine Oxidase Inhibition

The primary mechanism of action is the irreversible, non-selective inhibition of both isoforms of monoamine oxidase: MAO-A and MAO-B. By covalently binding to the enzyme, this compound prevents the metabolic degradation of monoamine neurotransmitters, leading to their increased accumulation in the presynaptic neuron and synaptic cleft.

  • MAO-A Inhibition: Primarily increases levels of serotonin (5-HT) and norepinephrine (NE).

  • MAO-B Inhibition: Primarily increases levels of dopamine (DA) and phenethylamine.

Clinical response is strongly correlated with the degree of MAO inhibition, with studies demonstrating that a therapeutic effect is typically achieved when at least 80% of platelet MAO activity is inhibited.[9][10]

MAO_Inhibition_Pathway This compound This compound mao MAO-A & MAO-B (Mitochondrial Enzyme) This compound->mao Irreversible Inhibition inactive_metabolites Inactive Metabolites mao->inactive_metabolites monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) monoamines->mao Degradation synaptic_vesicles Increased Storage in Synaptic Vesicles monoamines->synaptic_vesicles synaptic_cleft Increased Availability in Synaptic Cleft synaptic_vesicles->synaptic_cleft Enhanced Release downstream Postsynaptic Receptor Activation synaptic_cleft->downstream effect Antidepressant Effect downstream->effect

Caption: this compound's primary mechanism of MAO inhibition.
GABAergic Pathway Modulation

Decades after its introduction, further research revealed a secondary mechanism contributing significantly to this compound's anxiolytic properties. This compound itself is a substrate for MAO, particularly MAO-B, which metabolizes it into phenylethylidenehydrazine (PEH).[11] PEH was subsequently identified as a potent inhibitor of GABA-transaminase (GABA-T), the primary enzyme responsible for the degradation of the brain's main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[12] By inhibiting GABA-T, PEH leads to a significant elevation of brain GABA levels, enhancing inhibitory neurotransmission.

GABAergic_Pathway This compound This compound maob MAO-B This compound->maob Metabolism peh Phenylethylidenehydrazine (PEH) maob->peh gaba_t GABA-Transaminase (GABA-T) peh->gaba_t Inhibition ssa Succinic Semialdehyde gaba_t->ssa gaba GABA gaba->gaba_t Degradation gaba_inc Increased Brain GABA Levels gaba->gaba_inc anxiolytic_effect Anxiolytic Effect gaba_inc->anxiolytic_effect

Caption: this compound's secondary mechanism via GABA-T inhibition.

Quantitative Data from Foundational Clinical Trials

Early clinical trials were crucial in establishing the efficacy of this compound, particularly in comparison to placebo and later, tricyclic antidepressants (TCAs). These trials, often conducted in outpatient settings with "atypical" or "anxious" depression, highlighted the importance of adequate dosing.

Table 1: Efficacy of this compound in Placebo-Controlled Trials

Study / Analysis Patient Population Treatment Arms Duration Key Efficacy Outcome
Ravaris et al. (1976)[9][10] Depression-Anxiety Outpatients (N=62) This compound 60 mg/day this compound 30 mg/day Placebo 6 Weeks 60 mg/day significantly superior to placebo; 30 mg/day was not.
Liebowitz et al. (1988)[13] Atypical Depression (N=60) This compound Imipramine Placebo 6 Weeks Response Rate: this compound: 67% Imipramine: 43% Placebo: 29%

| Jarrett et al. (1999)[14][15] | Atypical Depression (N=108) | this compound Cognitive Therapy Placebo | 10 Weeks | Response Rate (HAM-D ≤9): this compound: 58% Placebo: 28% |

Table 2: Prophylactic Efficacy and Common Adverse Effects

Study / Data Source Metric Finding
Stewart et al. (1997)[16] Recurrence Rate (6-month follow-up) Switched to Placebo: 87% recurrence Maintained on this compound: 23% recurrence
General Clinical Data[3][5][8] Common Adverse Effects Dizziness, drowsiness, dry mouth, insomnia, postural hypotension, weight gain, sexual dysfunction (anorgasmia, decreased libido).

| General Clinical Data[6][7][8] | Serious Adverse Effects | Hypertensive Crisis: Associated with ingestion of tyramine-rich foods. Requires strict dietary adherence. Serotonin Syndrome: Risk when combined with other serotonergic agents. |

Key Experimental Protocols

The characterization of this compound relied on specific chemical, biochemical, and clinical methodologies representative of the era.

Chemical Synthesis (Historical Approach)

The original synthesis of β-phenylethylhydrazine was described by Votoček and Leminger in 1932.[2] While the precise protocol from this publication is not detailed here, the general and historically relevant synthetic route involves the reaction of a phenethyl halide with hydrazine hydrate.

Synthesis_Workflow start Start: 2-Phenylethyl Bromide (or Chloride) reaction Nucleophilic Substitution Reaction (Solvent: e.g., Ethanol) Heat/Reflux start->reaction reagent Reagent: Hydrazine Hydrate (NH₂NH₂·H₂O) reagent->reaction workup Workup: 1. Solvent Removal 2. Extraction 3. Drying reaction->workup product Product: this compound Base (β-phenylethylhydrazine) workup->product salt Salt Formation: Add Sulfuric Acid product->salt final Final Product: This compound Sulfate salt->final

Caption: General workflow for the historical synthesis of this compound.
  • Reactants: 2-Phenylethyl bromide or chloride serves as the electrophile. An excess of hydrazine hydrate is used as the nucleophile.

  • Reaction: The reactants are combined in a suitable solvent, such as ethanol, and heated under reflux for several hours to drive the nucleophilic substitution reaction.

  • Isolation: After cooling, the solvent is removed under reduced pressure. The residue is worked up, typically by adding water and extracting the product into an organic solvent.

  • Purification: The crude this compound base can be purified by distillation.

  • Salt Formation: For pharmaceutical use, the stable sulfate salt is prepared by treating a solution of the this compound base with sulfuric acid.

MAO Activity Assay (Biochemical Protocol)

Determining the inhibitory potency of this compound required a robust assay to measure MAO enzyme activity. Early methods often relied on radiolabeled substrates.

  • Tissue Preparation: Brain or liver tissue is homogenized in a buffer solution and subjected to centrifugation to isolate the mitochondrial fraction, where MAO is located.

  • Incubation: Aliquots of the mitochondrial preparation are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Substrate Addition: A radiolabeled substrate, such as ¹⁴C-tyramine or ¹⁴C-serotonin, is added to initiate the enzymatic reaction. The reaction is allowed to proceed for a defined time at 37°C.

  • Reaction Termination: The reaction is stopped, typically by adding a strong acid (e.g., HCl).

  • Product Extraction: The deaminated, radiolabeled metabolite product is selectively extracted into an organic solvent (e.g., toluene). The unreacted substrate remains in the aqueous phase.

  • Quantification: The radioactivity in the organic phase is measured using a liquid scintillation counter. The amount of radioactivity is directly proportional to the MAO activity.

  • Data Analysis: Enzyme inhibition is calculated by comparing the activity in the this compound-treated samples to the control samples. This allows for the determination of metrics like the IC₅₀ value.

Foundational Clinical Trial Protocol (1960s-1970s)

The design of early placebo-controlled trials was fundamental to establishing clinical efficacy.

Clinical_Trial_Workflow recruit Patient Recruitment (Diagnosis of Depressive Illness) washout Washout Period (Discontinue prior medications) recruit->washout baseline Baseline Assessment (e.g., Hamilton Depression Rating Scale - HAM-D) washout->baseline random Randomization baseline->random group_A Group A: This compound random->group_A Arm 1 group_B Group B: Placebo random->group_B Arm 2 treatment Double-Blind Treatment Phase (e.g., 6-10 weeks) group_A->treatment group_B->treatment assess Weekly/Bi-weekly Assessments (HAM-D, Side Effects) treatment->assess final_assess Final Assessment assess->final_assess unblind Unblinding final_assess->unblind analysis Statistical Analysis (Compare change in HAM-D scores between groups) unblind->analysis conclusion Conclusion on Efficacy and Safety analysis->conclusion

Caption: Workflow of a typical early placebo-controlled trial.
  • Patient Selection: Patients were diagnosed with depressive illness based on clinical interviews. Inclusion criteria often targeted outpatients with prominent anxiety or atypical features.

  • Washout Period: A 1-2 week period where patients were taken off any previous psychotropic medications.

  • Baseline Assessment: Patient symptom severity was quantified using rating scales. The Hamilton Depression Rating Scale (HAM-D) , published in 1960, quickly became the gold standard for this purpose.[11][12][17][18]

  • Randomization: Patients were randomly assigned to receive either this compound or an identical-looking placebo in a double-blind manner, where neither the patient nor the clinician knew the treatment assignment.

  • Dosing: this compound was typically started at 45 mg/day (15 mg three times daily) and could be increased to 60 mg/day or higher based on clinical response and tolerability.[5][9]

  • Monitoring: Patients were assessed weekly or bi-weekly for changes in depressive symptoms (using the HAM-D) and for the emergence of any adverse effects.

  • Data Analysis: At the end of the trial (typically 6-10 weeks), the change from baseline in HAM-D scores was compared between the this compound and placebo groups using statistical tests to determine efficacy.

Conclusion and Legacy

The historical development of this compound exemplifies a critical era in psychopharmacology. It established the validity of the monoamine hypothesis of depression and demonstrated the potent efficacy of MAO inhibition as a therapeutic strategy. The subsequent discovery of its effects on the GABAergic system provided a deeper, more complex understanding of its clinical profile, particularly its anxiolytic effects. While newer agents have largely supplanted its use due to a more manageable safety profile, this compound remains an important tool for treatment-resistant and atypical depression. The foundational experimental work and clinical trial methodologies developed to evaluate this compound and its contemporaries created a template for antidepressant drug development that influenced the field for decades.

References

The Temporal Dynamics of Phenelzine on Brain Monoamine Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenelzine, an irreversible, non-selective monoamine oxidase (MAO) inhibitor, has a long-standing history in the treatment of depression and anxiety disorders. Its therapeutic efficacy is primarily attributed to the elevation of brain monoamine neurotransmitters. This technical guide provides a comprehensive overview of the time-dependent effects of this compound on brain levels of key monoamines—norepinephrine (NE), dopamine (DA), serotonin (5-HT), and gamma-aminobutyric acid (GABA). We present a synthesis of quantitative data from pivotal preclinical studies, detail the experimental methodologies employed for these analyses, and provide visual representations of the underlying biochemical pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

This compound (PLZ) exerts its pharmacological effects by irreversibly inhibiting both isoforms of monoamine oxidase, MAO-A and MAO-B.[1] These enzymes are responsible for the degradation of monoamine neurotransmitters.[2] By inhibiting their action, this compound leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission. Understanding the temporal dynamics of these neurochemical changes is crucial for elucidating its therapeutic mechanisms and informing the development of novel therapeutics. This guide focuses on the time-course of this compound's impact on brain monoamine concentrations, drawing from key studies in the field.

Quantitative Effects of this compound on Brain Monoamine Levels

The following tables summarize the quantitative changes in brain monoamine levels and MAO activity following the administration of this compound in preclinical models. The data is primarily derived from studies conducted in rats.

Table 1: Time-Dependent Effects of Acute this compound Administration (15 mg/kg, i.p.) on Whole Brain Monoamine and GABA Levels in Rats [3]

Time After AdministrationNorepinephrine (% of Control)Dopamine (% of Control)Serotonin (% of Control)GABA (% of Control)
1 hour---~125%
2 hours---~150%
4 hours---~175%
6 hours~150%~170%~240%-
8 hours---~200%
16 hours---~225%
24 hours~160%~180%~250%~225%
48 hours~150%~170%~230%-
96 hours (4 days)~140%~160%~200%-
168 hours (7 days)~120%~140%~180%-
336 hours (14 days)~110%~120%~150%-

Data are approximated from graphical representations in the cited literature. GABA data is from a separate study with a similar experimental design.[4]

Table 2: Time-Dependent Effects of Acute this compound Administration (15 mg/kg, i.p.) on Whole Brain MAO-A and MAO-B Activity in Rats [3]

Time After AdministrationMAO-A Activity (% of Control)MAO-B Activity (% of Control)
6 hours~20%~15%
24 hours~15%~10%
48 hours~25%~20%
96 hours (4 days)~40%~30%
168 hours (7 days)~60%~50%
336 hours (14 days)~80%~70%

Data are approximated from graphical representations in the cited literature.

Table 3: Effects of Acute and Chronic this compound Administration on Regional Brain Monoamine Levels in Rats [5]

Brain RegionTreatmentNorepinephrine (% of Control)Dopamine (% of Control)Serotonin (% of Control)
Striatum Acute (4h)-
Chronic (13d)-
Hypothalamus Acute (4h)No ChangeNo Change
Chronic (13d)No Change
Hippocampus Acute (4h)-
Chronic (13d)-
Frontal Cortex Acute (4h)No Change
Chronic (13d)

Qualitative summary of reported significant increases (↑). Dashes (-) indicate data not reported for that region.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Quantification of Brain Monoamine and GABA Levels via HPLC

Objective: To measure the concentrations of norepinephrine, dopamine, serotonin, and GABA in brain tissue.

Methodology: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ED) is a commonly employed method.[3][6]

Protocol:

  • Tissue Preparation:

    • Rats are euthanized at specified time points following this compound or vehicle administration.[3]

    • Brains are rapidly excised, and specific regions (e.g., striatum, hippocampus, frontal cortex) or the whole brain are dissected on ice.[5]

    • Tissue samples are weighed and immediately homogenized in a cold solution of 0.1 M perchloric acid containing a known concentration of an internal standard (e.g., N-methylserotonin).

    • The homogenate is centrifuged at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to precipitate proteins.

    • The resulting supernatant is filtered through a 0.22 µm filter prior to injection into the HPLC system.

  • Chromatographic Separation:

    • An aliquot of the filtered supernatant is injected onto a reverse-phase C18 column.

    • The mobile phase typically consists of an aqueous buffer (e.g., 0.1 M sodium phosphate), an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol or acetonitrile).[6] The pH is adjusted to optimize the separation of the compounds of interest.

    • The flow rate is maintained at a constant value (e.g., 1.0 mL/min).

  • Electrochemical Detection:

    • The eluent from the column passes through an electrochemical detector equipped with a glassy carbon working electrode.

    • A specific potential (e.g., +0.65 V) is applied to the electrode, which causes the electroactive monoamines to oxidize.[6]

    • This oxidation generates an electrical current that is proportional to the concentration of the analyte.

  • Data Analysis:

    • The retention times of the peaks in the sample chromatogram are compared to those of known standards to identify the monoamines.

    • The peak areas are integrated and compared to a standard curve generated from known concentrations of the analytes to quantify the monoamine levels.

    • Results are typically expressed as ng of monoamine per gram of wet tissue weight.

Determination of MAO-A and MAO-B Activity

Objective: To measure the enzymatic activity of MAO-A and MAO-B in brain tissue.

Methodology: A radiochemical assay is a standard and sensitive method for determining MAO activity.[3]

Protocol:

  • Tissue Preparation:

    • Brain tissue is homogenized in a cold buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

    • The homogenate is subjected to differential centrifugation to isolate the mitochondrial fraction, where MAO is located.

  • Enzymatic Reaction:

    • Aliquots of the mitochondrial preparation are pre-incubated at 37°C.

    • To differentiate between MAO-A and MAO-B activity, selective inhibitors are used. For MAO-A activity measurement, the samples are incubated with a specific MAO-B inhibitor (e.g., deprenyl). For MAO-B activity, a specific MAO-A inhibitor (e.g., clorgyline) is used.

    • The enzymatic reaction is initiated by adding a radiolabeled substrate. A preferential substrate for MAO-A (e.g., [14C]5-HT) is used to measure MAO-A activity, and a preferential substrate for MAO-B (e.g., [14C]β-phenylethylamine) is used for MAO-B activity.

    • The reaction is allowed to proceed for a specific time (e.g., 20-30 minutes) at 37°C.

  • Termination and Product Separation:

    • The reaction is terminated by adding an acid solution (e.g., 2 M HCl).

    • The radiolabeled deaminated metabolites are extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate/toluene).

  • Quantification:

    • The radioactivity in the organic phase, which contains the metabolites, is measured using a liquid scintillation counter.

    • The enzyme activity is calculated based on the amount of radiolabeled metabolite formed per unit time per amount of protein in the sample.

    • Activity is typically expressed as nmol of product formed/mg protein/hour.

Visualizing Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow described in this guide.

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_degradation Degradation Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine (DA) L_DOPA->Dopamine AADC Norepinephrine Norepinephrine (NE) Dopamine->Norepinephrine DBH VMAT2 VMAT2 Dopamine->VMAT2 Norepinephrine->VMAT2 Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP TPH Serotonin Serotonin (5-HT) Five_HTP->Serotonin AADC Serotonin->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle DA_cleft DA Vesicle->DA_cleft Exocytosis NE_cleft NE Vesicle->NE_cleft HT_cleft 5-HT Vesicle->HT_cleft DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binding MAO Monoamine Oxidase (MAO) DA_cleft->MAO Metabolism NE_receptor Adrenergic Receptors NE_cleft->NE_receptor Binding NE_cleft->MAO HT_receptor Serotonin Receptors HT_cleft->HT_receptor Binding HT_cleft->MAO This compound This compound This compound->MAO Irreversible Inhibition

Caption: Monoamine signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_analysis Data Analysis animal_model Animal Model (Rat) phenelzine_admin This compound Administration (i.p. injection) animal_model->phenelzine_admin time_points Sacrifice at Specific Time Points phenelzine_admin->time_points brain_extraction Brain Tissue Extraction time_points->brain_extraction homogenization Tissue Homogenization (Perchloric Acid) brain_extraction->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant_collection Supernatant Collection & Filtration centrifugation->supernatant_collection hplc HPLC System supernatant_collection->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection Electrochemical Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification (vs. Standard Curve) data_acquisition->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Caption: Experimental workflow for brain monoamine analysis.

Discussion

The data presented demonstrate that this compound induces a rapid and sustained increase in brain monoamine levels. Following a single administration, levels of serotonin, dopamine, and norepinephrine are significantly elevated within hours and remain above baseline for up to two weeks.[3] This prolonged effect is consistent with the irreversible nature of MAO inhibition by this compound. The recovery of MAO activity is dependent on the synthesis of new enzyme, a process that can take several weeks.

This compound's effects are not limited to the classical monoamines. It also produces a significant and time-dependent elevation of brain GABA levels.[4] This effect is thought to be mediated by the inhibition of GABA transaminase, the primary enzyme responsible for GABA catabolism. The increase in GABA, an inhibitory neurotransmitter, may contribute to the anxiolytic properties of this compound.

The regional differences in monoamine responses to this compound suggest a complex interplay of factors, including the baseline distribution of monoamine systems and the local activity of MAO isoforms.[5] Chronic administration of this compound leads to sustained elevations in monoamine levels, which are believed to underlie the therapeutic adaptations observed in the treatment of depression and anxiety.

Conclusion

This technical guide provides a consolidated overview of the temporal effects of this compound on brain monoamine levels. The quantitative data, detailed experimental protocols, and visual diagrams offer a comprehensive resource for understanding the fundamental neuropharmacology of this important MAO inhibitor. The sustained elevation of multiple neurotransmitters, including serotonin, norepinephrine, dopamine, and GABA, underscores the broad-spectrum activity of this compound and provides a basis for its therapeutic applications. Future research should continue to explore the intricate downstream consequences of these neurochemical changes to further refine our understanding of its mechanism of action and to guide the development of next-generation therapeutics.

References

Early Clinical Investigations of Phenelzine in Atypical Depression: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational clinical studies that established phenelzine, a monoamine oxidase inhibitor (MAOI), as a primary pharmacological intervention for atypical depression. The following sections detail the experimental protocols, quantitative outcomes, and the nascent understanding of the drug's mechanism of action from pivotal early research, offering a comprehensive resource for professionals in the field of drug development and neuroscience.

Core Efficacy Data: this compound in Atypical Depression

Early clinical trials investigating this compound's efficacy in atypical depression demonstrated a consistent and significant therapeutic advantage over both placebo and tricyclic antidepressants (TCAs), which were standard treatments for depression at the time. These studies were crucial in defining atypical depression as a distinct diagnostic entity with a preferential response to MAOIs.

A seminal study published in 1984 provided a direct comparison of this compound, imipramine (a TCA), and placebo in patients diagnosed with atypical depression. The overall response rates after six weeks of treatment were markedly different across the three groups, with this compound showing the highest efficacy.

Treatment GroupNumber of Patients (Completers)Overall Response Rate
This compound SulfateNot specified in abstract67%[1]
Imipramine HydrochlorideNot specified in abstract43%[1]
PlaceboNot specified in abstract29%[1]

Table 1: Overall Response Rates in a 6-Week, Double-Blind, Placebo-Controlled Trial of this compound for Atypical Depression.[1]

Another significant trial further solidified these findings, reporting on a larger cohort of 119 patients meeting specific criteria for atypical depression. This study also followed patients for an additional six-week continuation phase, noting a sustained and even greater superiority of this compound.

Treatment GroupNumber of Patients (Completers)Overall Response Rate (6 Weeks)
This compound SulfateNot specified in abstract71%[2]
Imipramine HydrochlorideNot specified in abstract50%[2]
PlaceboNot specified in abstract28%[2]

Table 2: Efficacy of this compound in a 6-Week, Double-Blind, Randomized Controlled Trial for Atypical Depression.[2]

A later study comparing this compound with cognitive therapy and placebo also demonstrated a significant antidepressant effect for this compound.

Treatment GroupNumber of Patients (Randomized)Response Rate (HRSD-21 score ≤9)
This compound Sulfate3658%[3][4]
Cognitive Therapy3658%[3][4]
Placebo3628%[3][4]

Table 3: Response Rates in a 10-Week, Double-Blind, Placebo-Controlled Trial Comparing this compound, Cognitive Therapy, and Placebo.[3][4]

Experimental Protocols of Foundational Studies

The methodologies employed in these early studies were foundational in shaping the clinical development pathways for antidepressants targeting atypical depression. Key aspects of these protocols are detailed below.

Patient Population and Selection Criteria

The definition of atypical depression in these early studies was a critical component of patient selection. It was primarily characterized by mood reactivity, a feature distinguishing it from melancholic depression, along with a constellation of other symptoms.

Inclusion Criteria:

  • Diagnosis: Patients met the Research Diagnostic Criteria (RDC) for major, minor, or intermittent depressive disorder.

  • Core Atypical Features: The presence of a reactive mood was essential.[3][5][6] This was typically accompanied by at least two of the following symptoms:

    • Hyperphagia (increased appetite or weight gain)[3][6]

    • Hypersomnia (oversleeping)[3][6]

    • Leaden paralysis (a sensation of heaviness in the limbs)[3][6]

    • A lifetime history of significant sensitivity to interpersonal rejection leading to functional impairment.[3][6]

Exclusion Criteria:

  • Concurrent medical conditions or treatments that could induce depressive symptoms or were incompatible with MAOIs.[3]

  • Refusal to adhere to a tyramine-free diet, a necessary precaution with MAOI treatment.[3]

  • Presence of other primary comorbid psychiatric disorders such as schizophrenia, psychotic disorders, or substance abuse within the preceding six months.[3]

  • Scores below a certain threshold on the 21-item Hamilton Rating Scale for Depression (HRSD-21), often a score of less than 14.[3]

  • Imminent suicide risk.[3]

  • Previous failed adequate trials of MAOIs.[3]

Dosing and Administration

The dosing regimens for this compound in these trials were carefully titrated to achieve a therapeutic effect while managing potential side effects.

  • Initial Dose: Treatment typically began with 15 mg of this compound administered three times a day.[7][8]

  • Dose Titration: The dosage was increased relatively quickly, as tolerated by the patient, to at least 60 mg per day.[7][8] A clinical response was often not anticipated until a dosage of 60 mg per day had been maintained for at least four weeks.[7][8]

  • Maximum Dose: The maximum daily dose could be increased to 90 mg per day to achieve sufficient MAO inhibition.[7][8]

  • Maintenance Dose: After achieving maximal therapeutic benefit, the dose was gradually reduced over several weeks to a maintenance level, which could be as low as 15 mg daily or every other day.[7][8]

Outcome Measures

The primary outcome measures in these studies were standardized rating scales for depression, with response often defined as a significant reduction in the total score.

  • Hamilton Rating Scale for Depression (HRSD): The 21-item version was a common primary endpoint. A response was frequently defined as achieving a score of 9 or less.[3][4]

  • Hopkins Symptom Checklist (SCL-90): This self-report inventory was used to assess a broad range of psychological problems and symptoms of psychopathology. This compound demonstrated superiority over imipramine on the interpersonal sensitivity and paranoia factors of this scale.[1]

Visualizing Experimental Design and Biological Pathways

To provide a clearer understanding of the methodologies and the proposed mechanism of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization and Treatment cluster_followup Follow-up and Assessment s1 Initial Pool of Depressed Outpatients s2 Diagnosis of Major Depressive Disorder (DSM-III-R) s1->s2 s3 Assessment for Atypical Features (Mood Reactivity + ≥2 Additional Symptoms) s2->s3 s4 Application of Exclusion Criteria (e.g., Comorbidities, Suicide Risk, Prior MAOI Failure) s3->s4 r1 Informed Consent and Randomization s4->r1 t1 This compound Sulfate Group r1->t1 t2 Imipramine/Cognitive Therapy Group r1->t2 t3 Placebo Group r1->t3 f1 10-Week Double-Blind Treatment Period t1->f1 t2->f1 t3->f1 f2 Outcome Assessment (e.g., HRSD-21, SCL-90) f1->f2 f3 Data Analysis (Response Rates, Symptom Reduction) f2->f3

Caption: A typical experimental workflow for early this compound clinical trials.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NT Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) NT->MAO Metabolism Vesicles Synaptic Vesicles NT->Vesicles Packaging Synaptic_NT Increased Neurotransmitter Concentration Vesicles->Synaptic_NT Release Receptors Postsynaptic Receptors Synaptic_NT->Receptors Binding Signal Enhanced Signal Transduction Receptors->Signal This compound This compound This compound->MAO Irreversible Inhibition

Caption: The proposed mechanism of action of this compound via MAO inhibition.

Early Insights into Mechanism of Action

The therapeutic effects of this compound were understood to be a direct consequence of its primary pharmacological action: the irreversible, non-selective inhibition of monoamine oxidase (MAO).[9] MAO is an enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, within the presynaptic neuron.[9]

By inhibiting MAO, this compound prevents the breakdown of these neurotransmitters, leading to their accumulation in the presynaptic terminal and an increased concentration in the synaptic cleft.[9] This enhanced availability of monoamines at the postsynaptic receptors was hypothesized to be the key mechanism underlying the antidepressant and anxiolytic effects observed in patients with atypical depression.[9] Some studies also noted that responders to this compound exhibited greater inhibition of platelet MAO, providing a potential biomarker for therapeutic response.[1]

Conclusion

The early clinical studies of this compound were pivotal in establishing a new therapeutic paradigm for a subset of depressed patients who did not respond well to existing treatments. The robust and replicable finding that this compound was superior to both placebo and tricyclic antidepressants in patients with atypical features not only provided a much-needed treatment option but also helped to validate atypical depression as a distinct clinical entity.[2][10] The detailed experimental protocols from these foundational trials continue to inform the design of modern clinical investigations into novel antidepressants. The clear dose-response relationship and the link between MAO inhibition and clinical efficacy provided a strong biological rationale for this compound's use, a rationale that remains central to our understanding of this important class of antidepressants.

References

Methodological & Application

Application Note: Quantification of Phenelzine in Human Plasma using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a simple, sensitive, and robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of phenelzine in human plasma. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications where reliable measurement of this compound concentrations in plasma is required.

Introduction

This compound is a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) used in the treatment of major depressive disorder, panic disorder, and social anxiety disorder.[1] Its therapeutic effect is primarily achieved by increasing the synaptic levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine through the inhibition of the monoamine oxidase (MAO) enzymes, MAO-A and MAO-B.[2] Additionally, this compound has been shown to increase the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[3] Given its potent pharmacological effects and potential for drug and food interactions, it is crucial to have a reliable analytical method to monitor its concentration in biological matrices.[1] This application note provides a detailed protocol for the quantification of this compound in human plasma using HPLC-UV.

Signaling Pathway: Mechanism of Action of this compound

This compound's primary mechanism of action involves the irreversible inhibition of monoamine oxidase A and B. This inhibition leads to an increase in the levels of various neurotransmitters in the synaptic cleft, which is believed to be responsible for its antidepressant and anxiolytic effects.

phenelzine_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound mao Monoamine Oxidase (MAO-A/B) This compound->mao Irreversible Inhibition neurotransmitters_pre Serotonin Norepinephrine Dopamine mao->neurotransmitters_pre Degradation neurotransmitters_synapse Increased Neurotransmitter Levels neurotransmitters_pre->neurotransmitters_synapse Increased Release receptors Postsynaptic Receptors neurotransmitters_synapse->receptors Binding response Therapeutic Effect (Antidepressant/Anxiolytic) receptors->response Signal Transduction

Caption: Mechanism of action of this compound.

Experimental Protocol

Materials and Reagents
  • This compound Sulfate (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Sodium Dihydrogen Phosphate

  • Heptane Sulfonic Acid Sodium Salt

  • Orthophosphoric Acid

  • Water (HPLC Grade)

  • Human Plasma (Drug-free)

Equipment
  • HPLC system with UV detector

  • C18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Mobile Phase 20:80 (v/v) Acetonitrile and 0.05 M Sodium Dihydrogen Phosphate (pH 2.5) containing 0.02 M Heptane Sulfonic Acid Sodium Salt.[4]
Column Octadecylsilane (C18), 100 mm x 4.6 mm, 5 µm.[4]
Flow Rate 1.0 mL/min.[4]
Detection Wavelength 209 nm.[4]
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 min
Standard and Sample Preparation

Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound sulfate reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Preparation of Calibration Standards and Quality Control Samples

  • Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards with concentrations of 0.1, 0.2, 0.5, 1, 2, 5, and 10 µg/mL.

  • Prepare quality control (QC) samples at three concentration levels: low (0.3 µg/mL), medium (1.5 µg/mL), and high (7.5 µg/mL).

Sample Preparation from Plasma

The following workflow outlines the sample preparation procedure for plasma samples.

sample_preparation plasma_sample 200 µL Plasma Sample add_acetonitrile Add 400 µL Acetonitrile (Protein Precipitation) plasma_sample->add_acetonitrile vortex Vortex for 1 min add_acetonitrile->vortex centrifuge Centrifuge at 10,000 rpm for 10 min vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter through 0.45 µm Syringe Filter supernatant->filter inject Inject 20 µL into HPLC filter->inject

Caption: Plasma sample preparation workflow.

Method Validation

The developed method was validated according to standard bioanalytical method validation guidelines. The key validation parameters are summarized below.

Validation ParameterResult
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.998
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Selectivity No significant interference from endogenous plasma components was observed at the retention time of this compound.

Results and Discussion

The described HPLC-UV method provides a reliable and straightforward approach for the quantification of this compound in human plasma. The protein precipitation method for sample preparation is simple and effective. The chromatographic conditions allow for a good separation of this compound from endogenous plasma components with a relatively short run time. The method demonstrates good linearity, precision, and accuracy over a clinically relevant concentration range.

Conclusion

The HPLC-UV method detailed in this application note is suitable for the quantitative determination of this compound in human plasma for research purposes. The method is simple, rapid, and reliable, making it a valuable tool for pharmacokinetic and therapeutic drug monitoring studies of this compound.

References

Application Note: High-Throughput UPLC-MS/MS Assay for the Determination of Phenelzine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of phenelzine in human plasma. The described protocol utilizes Solid Phase Extraction (SPE) for sample clean-up, followed by a rapid chromatographic separation and detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput analysis in clinical and research settings, offering excellent accuracy, precision, and a short run time. The method has been validated following established bioanalytical method validation guidelines.

Introduction

This compound is a potent, non-selective monoamine oxidase inhibitor (MAOI) used in the treatment of depression and anxiety disorders. Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for a UPLC-MS/MS assay designed for the reliable quantification of this compound in human plasma, utilizing hydroxyzine as an internal standard (IS).

Experimental

Materials and Reagents
  • This compound sulfate (Reference Standard)

  • Hydroxyzine (Internal Standard)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate

  • Formic Acid

  • Water (Milli-Q or equivalent)

  • Human Plasma (with K2EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) Cartridges

Instrumentation
  • UPLC System (e.g., Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex API 4000 or equivalent)

  • Nitrogen Gas Generator

  • Analytical Balance

  • Centrifuge

  • Vortex Mixer

  • Pipettes

Protocols

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound sulfate in methanol to obtain a final concentration of 1 mg/mL.

  • Hydroxyzine (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of hydroxyzine in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Working Solutions: Prepare a series of working solutions by serially diluting the this compound stock solution with a methanol:water (50:50, v/v) mixture.

  • IS Working Solution (25 ng/mL): Dilute the hydroxyzine stock solution with a methanol:water (50:50, v/v) mixture to achieve a final concentration of 25 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards (CS): Spike drug-free human plasma with the appropriate this compound working solutions to obtain final concentrations ranging from 0.508 ng/mL to 25.144 ng/mL.[1][2][3]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: Low, Medium, and High.

Sample Preparation (Solid Phase Extraction)
  • Thaw plasma samples (calibration standards, QC samples, and unknown samples) at room temperature.

  • To 100 µL of plasma in a polypropylene tube, add 25 µL of the IS working solution (25 ng/mL) and vortex for 30 seconds.[4]

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma mixture onto the conditioned SPE cartridges.

  • Wash the cartridges twice with 1 mL of 5% methanol in water.[2]

  • Elute the analytes with 1 mL of methanol into clean collection tubes.[2]

  • Evaporate the eluate to dryness under a stream of nitrogen gas at 50°C.[2]

  • Reconstitute the residue in 100 µL of the mobile phase (90:10 Methanol:5mM Ammonium Acetate).[2]

  • Centrifuge the reconstituted samples at 4,000 rpm for 5 minutes.[2]

  • Transfer the supernatant to UPLC vials for analysis.

UPLC-MS/MS Analysis
  • Inject a 10 µL aliquot of the prepared sample into the UPLC-MS/MS system.[2]

  • Perform the chromatographic separation and mass spectrometric detection using the parameters outlined in Tables 1 and 2.

Data Presentation

Table 1: UPLC Conditions
ParameterValue
Column ACE-C18 (5µm, 100 x 4.6mm)[1][2][4]
Mobile Phase A: MethanolB: 5mM Ammonium Acetate[2]
Gradient Isocratic (90% A: 10% B)[2]
Flow Rate 0.9 mL/min[1][2][4]
Injection Volume 10 µL[2]
Column Temperature Ambient
Run Time 3.0 minutes[1][2][3]
Table 2: Mass Spectrometer Conditions
ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2][4]
Scan Type Multiple Reaction Monitoring (MRM)[1][2][4]
MRM Transition (this compound) m/z 137.258 → 106.906[1][2][4]
MRM Transition (Hydroxyzine - IS) m/z 376.022 → 202.006[1][2][4]
Source Temperature 500°C
IonSpray Voltage 5500 V
Table 3: Method Validation Summary
ParameterResult
Linearity Range 0.508 - 25.144 ng/mL[1][2][3]
Correlation Coefficient (r²) > 0.99[1][2]
Mean Extraction Recovery (this compound) 96.5%[1]
Mean Extraction Recovery (Hydroxyzine) 95.3%[1][4]
Precision (Intra- and Inter-day) < 15% RSD
Accuracy (Intra- and Inter-day) 85-115%
Stability (Freeze-Thaw, 6 cycles) Stable[1][2]
Stability (Bench-Top, 12 hours) Stable[1][2]
Stability (Processed Sample, 28 hours) Stable[1][2]

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) is_add 2. Add Internal Standard (25 µL) plasma->is_add vortex1 3. Vortex is_add->vortex1 spe_load 5. Load Sample vortex1->spe_load spe_cond 4. Condition SPE Cartridge spe_cond->spe_load spe_wash 6. Wash Cartridge spe_load->spe_wash spe_elute 7. Elute with Methanol spe_wash->spe_elute evap 8. Evaporate to Dryness spe_elute->evap recon 9. Reconstitute evap->recon centrifuge 10. Centrifuge recon->centrifuge transfer 11. Transfer to Vial centrifuge->transfer injection 12. Inject Sample (10 µL) transfer->injection uplc 13. UPLC Separation injection->uplc msms 14. MS/MS Detection uplc->msms data 15. Data Acquisition & Processing msms->data

This compound UPLC-MS/MS Workflow

Conclusion

The UPLC-MS/MS method described in this application note is a highly sensitive, specific, and rapid procedure for the quantification of this compound in human plasma. The use of Solid Phase Extraction ensures high recovery and minimal matrix effects. The short chromatographic run time allows for the high-throughput analysis of samples, making it an ideal method for pharmacokinetic and bioequivalence studies in a drug development environment. The method has been successfully validated and demonstrates excellent performance characteristics.

References

Experimental Protocols for Phenelzine Administration in Rodent Models: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of phenelzine in rodent models to study its antidepressant and anxiolytic effects. This compound is a potent, non-selective, and irreversible monoamine oxidase (MAO) inhibitor.[1][2] Its mechanism of action involves inhibiting both MAO-A and MAO-B, leading to increased levels of several key neurotransmitters in the brain, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[3][4] Additionally, this compound has been shown to increase brain concentrations of γ-aminobutyric acid (GABA) by inhibiting GABA-transaminase (GABA-T).[5][6]

Data Presentation

Table 1: Neurochemical Effects of this compound in Rodents

This table summarizes the dose-dependent effects of this compound on brain monoamine and GABA levels.

SpeciesDose (mg/kg)RouteDurationBrain RegionNeurotransmitter% Change from ControlReference
Rat15i.p.Acute (6 hours)Whole Brain5-HT↑ 240%[7]
Rat15i.p.Acute (6 hours)Whole BrainNE↑ 150%[7]
Rat15i.p.Acute (6 hours)Whole BrainDA↑ 170%[7]
Rat15i.p.AcuteWhole BrainGABA> 100% (2-fold)[5]
Rat5.1i.p.AcuteWhole BrainGABANo significant change[5]
Mouse10i.p.Chronic (14 days)Whole Brain5-HT↑ ~180%[3]
Mouse30i.p.Chronic (14 days)Whole Brain5-HT↑ ~210%[3]
Mouse10i.p.AcuteWhole Brain5-HT↑ ~59%[3]
Mouse30i.p.AcuteWhole Brain5-HT↑ ~76%[3]
Mouse10 & 30i.p.Acute & ChronicWhole BrainDA & NESlight increase[3]
Table 2: Effects of this compound on MAO and GABA-T Activity

This table outlines the inhibitory effects of this compound on key enzymes.

SpeciesDose (mg/kg)RouteDurationEnzyme% InhibitionReference
Mouse10i.p.AcuteMAO-A93%[3]
Mouse10i.p.AcuteMAO-B74%[3]
Mouse30i.p.AcuteMAO-A98%[3]
Mouse30i.p.AcuteMAO-B90%[3]
Mouse10 & 30i.p.Chronic (14 days)MAO-A & MAO-B98%[3]
Rat15i.p.Acute (24 hours)GABA-T23%[6]

Experimental Protocols

Protocol 1: Acute Administration for Anxiolytic Effects (Elevated Plus Maze)

This protocol is designed to assess the acute anxiolytic effects of this compound using the elevated plus maze (EPM) test.

Materials:

  • This compound sulfate

  • Sterile saline solution (0.9% NaCl)

  • Elevated Plus Maze apparatus

  • Rodents (rats or mice)

  • Standard animal housing

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Dissolve this compound sulfate in sterile saline to the desired concentration (e.g., for a 15 mg/kg dose in rats). Prepare fresh on the day of the experiment.

  • Animal Groups: Randomly assign animals to treatment groups (e.g., vehicle control, 5.1 mg/kg this compound, 15 mg/kg this compound).

  • Administration: Administer the prepared this compound solution or saline vehicle via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals (e.g., 1 ml/kg).

  • Pre-Test Interval: Allow a 30-minute interval between the injection and the behavioral test to ensure drug absorption.

  • Elevated Plus Maze Test:

    • Place each animal individually in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm type.

    • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Protocol 2: Chronic Administration for Antidepressant-like Effects (Forced Swim Test)

This protocol is designed to evaluate the antidepressant-like effects of chronic this compound treatment using the forced swim test (FST).

Materials:

  • This compound sulfate

  • Sterile saline solution (0.9% NaCl)

  • Forced swim test apparatus (a cylindrical container filled with water)

  • Rodents (mice)

  • Standard animal housing

  • Syringes and needles for i.p. injection

Procedure:

  • Animal Acclimation: Follow the same acclimation procedure as in Protocol 1.

  • Drug Preparation: Prepare this compound solutions and saline vehicle as described in Protocol 1.

  • Chronic Administration: Administer this compound (e.g., 10 or 30 mg/kg) or saline vehicle i.p. once daily for 14 consecutive days.[3]

  • Forced Swim Test (Day 15):

    • 24 hours after the last injection, perform the forced swim test.

    • Fill the cylindrical container with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.

    • Gently place each mouse into the water.

    • The test duration is typically 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

    • A significant decrease in immobility time in the this compound-treated group compared to the control group suggests an antidepressant-like effect.

  • Data Analysis: Use statistical tests (e.g., t-test or ANOVA) to compare the immobility times between the treatment groups.

Mandatory Visualizations

This compound's Dual Mechanism of Action

phenelzine_mechanism cluster_effects This compound This compound mao Monoamine Oxidase (MAO-A/B) This compound->mao Inhibits gaba_t GABA-Transaminase (GABA-T) This compound->gaba_t Inhibits monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) mao->monoamines Degrades gaba GABA gaba_t->gaba Degrades increased_monoamines Increased Synaptic Monoamine Levels increased_gaba Increased Brain GABA Levels antidepressant Antidepressant Effects increased_monoamines->antidepressant anxiolytic Anxiolytic Effects increased_monoamines->anxiolytic increased_gaba->anxiolytic

Caption: this compound inhibits MAO and GABA-T, increasing neurotransmitter levels.

Experimental Workflow for Chronic this compound Study

experimental_workflow start Start: Animal Acclimation (1 week) grouping Randomly Assign to Groups (Vehicle, this compound 10mg/kg, this compound 30mg/kg) start->grouping treatment Chronic Daily i.p. Injections (14 days) grouping->treatment behavioral_testing Behavioral Testing (Day 15) (e.g., Forced Swim Test) treatment->behavioral_testing neurochemical_analysis Neurochemical Analysis (Post-mortem brain tissue) behavioral_testing->neurochemical_analysis data_analysis Statistical Data Analysis neurochemical_analysis->data_analysis end End: Interpretation of Results data_analysis->end

Caption: Workflow for a chronic this compound study in rodents.

References

Application Notes and Protocols for Developing a Stable Phenelzine Solution for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelzine is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3] By inhibiting MAO-A and MAO-B, this compound increases the synaptic availability of these neurotransmitters, which is central to its therapeutic effects as an antidepressant and anxiolytic.[1][2][3] Additionally, this compound and its metabolites can inhibit γ-aminobutyric acid transaminase (GABA-T), leading to an increase in the concentration of the inhibitory neurotransmitter GABA in the brain.[1]

Due to its multifaceted mechanism of action, this compound is a valuable tool for in vitro research in neuroscience, drug discovery, and toxicology. However, the stability of this compound in aqueous solutions is a critical consideration for obtaining reliable and reproducible experimental results. This compound sulfate, the commonly used salt form, is soluble in aqueous solutions but is prone to degradation. This document provides detailed application notes and protocols for the preparation, handling, and stability assessment of this compound solutions for in vitro experiments.

Chemical and Physical Properties of this compound Sulfate

A summary of the key chemical and physical properties of this compound sulfate is presented in Table 1. Understanding these properties is essential for the proper handling and preparation of solutions.

PropertyValueReference
Chemical Name (2-phenylethyl)-hydrazine, monosulfate[4]
Molecular Formula C₈H₁₂N₂ · H₂SO₄[4]
Molecular Weight 234.3 g/mol [4]
Appearance White to off-white solid[5]
Solubility Freely soluble in water; Slightly soluble in DMSO; Practically insoluble in ethanol.[4][5]
Storage (Solid) -20°C, protected from light and moisture. Stable for ≥4 years.[4]
Aqueous Solution Stability Not recommended for storage for more than one day.[4]

Signaling Pathway of this compound

The primary mechanism of action of this compound is the irreversible inhibition of monoamine oxidase (MAO). This leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron, resulting in increased neurotransmitter release into the synaptic cleft. A secondary mechanism involves the inhibition of GABA transaminase (GABA-T), which leads to increased levels of GABA.

phenelzine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound mao Monoamine Oxidase (MAO-A & MAO-B) This compound->mao Irreversible Inhibition gaba_t GABA Transaminase (GABA-T) This compound->gaba_t Inhibition monoamines_pre Serotonin Norepinephrine Dopamine mao->monoamines_pre Degradation gaba_pre GABA gaba_t->gaba_pre Degradation vesicle Synaptic Vesicle monoamines_pre->vesicle Uptake gaba_pre->vesicle Uptake monoamines_synapse Increased Monoamines vesicle->monoamines_synapse Exocytosis gaba_synapse Increased GABA vesicle->gaba_synapse Exocytosis receptors_mono Monoamine Receptors monoamines_synapse->receptors_mono receptors_gaba GABA Receptors gaba_synapse->receptors_gaba effect_mono Excitatory/ Modulatory Signal receptors_mono->effect_mono effect_gaba Inhibitory Signal receptors_gaba->effect_gaba

Caption: Signaling pathway of this compound.

Protocols for Preparation of this compound Solutions

The following protocols provide a framework for preparing this compound solutions for in vitro use. It is recommended to prepare fresh solutions for each experiment due to the limited stability of this compound in aqueous media.

Materials and Reagents
  • This compound sulfate (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Sterile filtered pipette tips

Protocol for Preparation of a 100 mM this compound Sulfate Stock Solution in DMSO
  • Allow the this compound sulfate powder to equilibrate to room temperature before opening the container.

  • Weigh out 23.43 mg of this compound sulfate and transfer it to a sterile microcentrifuge tube.

  • Add 1.0 mL of sterile DMSO to the tube.

  • Vortex the solution until the this compound sulfate is completely dissolved.

  • This results in a 100 mM stock solution.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol for Preparation of Working Solutions for Cell Culture

The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. It is crucial to determine the DMSO tolerance of the specific cell line being used.

  • Thaw a single-use aliquot of the 100 mM this compound stock solution in DMSO.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

  • Example for a final concentration of 100 µM in 1 mL of medium:

    • Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.

    • This results in a final DMSO concentration of 0.1%.

  • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without this compound.

Stability of this compound Solutions

This compound is known to be unstable in aqueous solutions. Forced degradation studies are essential to understand its stability profile under various stress conditions that may be encountered during in vitro experiments.

Summary of Forced Degradation Conditions

Forced degradation studies typically involve exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions. While specific quantitative data for this compound from published literature is limited, Table 2 summarizes the typical conditions used for such studies. Researchers should perform their own stability studies under their specific experimental conditions.

Stress ConditionTypical Reagents and ConditionsExpected Outcome for this compound
Acidic Hydrolysis 0.1 M HCl at room temperature and elevated temperatures (e.g., 60°C).Potential degradation.
Basic Hydrolysis 0.1 M NaOH at room temperature.Significant degradation is likely.
Oxidative Degradation 3-30% H₂O₂ at room temperature.Degradation is expected due to the hydrazine moiety.
Thermal Degradation Heating the solid or solution at elevated temperatures (e.g., 70°C).Degradation is likely, especially in solution.
Photostability Exposure to UV and visible light as per ICH Q1B guidelines.Potential for photodegradation.
Experimental Workflow for Stability Testing

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to quantify the amount of this compound remaining and to detect the formation of degradation products over time.

stability_workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_sampling Sampling and Analysis cluster_data Data Interpretation prep Prepare this compound Solution (e.g., in PBS or cell culture medium) acid Acidic (e.g., 0.1M HCl) prep->acid base Basic (e.g., 0.1M NaOH) prep->base oxidative Oxidative (e.g., 3% H2O2) prep->oxidative thermal Thermal (e.g., 60°C) prep->thermal photo Photolytic (UV/Vis light) prep->photo sampling Collect Aliquots at Different Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc quantify Quantify this compound Peak Area and Degradant Peaks hplc->quantify plot Plot % this compound Remaining vs. Time quantify->plot kinetics Determine Degradation Rate and Half-life plot->kinetics

Caption: Experimental workflow for stability testing.

Quantitative Analysis of this compound Stability

A validated stability-indicating HPLC method is crucial for the accurate determination of this compound concentration in the presence of its degradation products. The following provides a general framework for such a method. Specific parameters may need to be optimized for the available instrumentation and specific experimental needs.

Protocol for Stability-Indicating HPLC Method
  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in isocratic or gradient mode.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound.

  • Sample Preparation: Samples from the stability study should be diluted to an appropriate concentration with the mobile phase.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

The successful use of this compound in in vitro experiments is highly dependent on the proper preparation and handling of its solutions. Due to its inherent instability in aqueous environments, it is imperative to prepare fresh solutions for each experiment from a frozen DMSO stock. Researchers should also be mindful of the final DMSO concentration in their assays and perform appropriate vehicle controls. For long-term or critical experiments, it is strongly recommended to conduct a preliminary stability study of this compound under the specific experimental conditions to ensure the reliability and reproducibility of the results. The protocols and information provided in this document serve as a comprehensive guide for researchers to develop and utilize stable this compound solutions in their in vitro studies.

References

Application Note: Quantitative Analysis of Phenelzine in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of phenelzine in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI), is utilized in the treatment of major depressive disorder and anxiety.[1][2] Due to its chemical properties, direct analysis of this compound by GC-MS is challenging. This protocol outlines a derivatization procedure using pentafluorobenzaldehyde to form a stable hydrazone derivative, enabling reliable chromatographic separation and mass spectrometric detection.[3] The method described herein is suitable for pharmacokinetic studies, therapeutic drug monitoring, and in drug development settings.

Introduction

This compound's primary mechanism of action involves the irreversible inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[4] This inhibition leads to increased levels of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, which is believed to be the basis of its antidepressant and anxiolytic effects.[1] The metabolism of this compound occurs primarily in the liver through oxidation, with major metabolites being phenylacetic acid and parahydroxyphenylacetic acid.[1][5]

Accurate quantification of this compound in biological matrices is essential for understanding its pharmacokinetics and for clinical monitoring. Gas chromatography-mass spectrometry offers high selectivity and sensitivity for this purpose. However, the hydrazine functional group in this compound makes it highly polar and thermally labile, necessitating a derivatization step to improve its chromatographic behavior.[6][7] This application note provides a detailed protocol for this compound analysis, including sample preparation, derivatization, GC-MS parameters, and method validation data.

Experimental Protocol

This protocol is based on established methodologies for the analysis of this compound by GC-MS.[3]

1. Materials and Reagents

  • This compound sulfate (Reference Standard)

  • This compound-d5 (Internal Standard)

  • Pentafluorobenzaldehyde (PFB)

  • Methanol (HPLC grade)

  • Ethyl Acetate (GC grade)

  • Sodium Hydroxide solution (1 M)

  • Hydrochloric Acid solution (1 M)

  • Human Plasma (drug-free)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

2. Sample Preparation and Derivatization

  • Spiking: To 1 mL of human plasma, add the internal standard (this compound-d5) to a final concentration of 50 ng/mL. For calibration standards and quality control samples, add the appropriate volume of this compound working solutions.

  • Alkalinization: Add 200 µL of 1 M Sodium Hydroxide to the plasma sample to adjust the pH to >10.

  • Extraction: Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Derivatization: Add 50 µL of a 1% (v/v) solution of pentafluorobenzaldehyde in ethyl acetate to the extracted organic layer. Vortex briefly and allow the reaction to proceed at room temperature for 30 minutes.[3]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 minute

    • Ramp 1: 10°C/min to 150°C, hold for 5 minutes

    • Ramp 2: 7.5°C/min to 300°C, hold for 2 minutes

  • Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Impact (EI) at 70 eV[3]

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Table 1: GC-MS SIM Parameters for this compound-PFB Derivative

AnalyteQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound-PFB330105, 131
This compound-d5-PFB335110, 136

Table 2: Method Validation Parameters

ParameterResult
Linearity Range2 - 200 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)2 ng/mL[3]
Precision (%RSD)< 10%[3]
Accuracy (% Bias)± 15%
Extraction Recovery> 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard (this compound-d5) plasma->add_is alkalinize Alkalinize with NaOH add_is->alkalinize extract Liquid-Liquid Extraction with Ethyl Acetate alkalinize->extract add_pfb Add Pentafluorobenzaldehyde (PFB) extract->add_pfb react React at Room Temperature add_pfb->react dry Evaporate to Dryness react->dry reconstitute Reconstitute in Ethyl Acetate dry->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect quantify Quantification detect->quantify phenelzine_metabolism cluster_oxidation Primary Metabolic Pathway (Oxidation) cluster_minor Minor Metabolic Pathways This compound This compound paa Phenylacetic Acid This compound->paa MAO/Other Oxidases hpaa p-Hydroxyphenylacetic Acid This compound->hpaa MAO/Other Oxidases acetylation N²-acetylthis compound This compound->acetylation Acetylation pea Phenethylamine (PEA) This compound->pea

References

Application Notes and Protocols for Studying MAO Inhibition in Specific Brain Regions Using Phenelzine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelzine is a potent, irreversible, and non-selective inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2] By inhibiting both MAO-A and MAO-B isoforms, this compound increases the synaptic availability of key neurotransmitters such as serotonin, norepinephrine, and dopamine, which is central to its therapeutic effects.[3][4] These application notes provide detailed protocols for utilizing this compound to study MAO inhibition in specific brain regions, particularly the prefrontal cortex, striatum, and hippocampus—areas critically involved in mood, cognition, and motor control.

Data Presentation

This compound-Induced MAO Inhibition

This compound effectively inhibits both MAO-A and MAO-B. Studies in rats have shown that chronic administration of this compound results in an equal extent of inhibition for both isoforms in the brain.[5] In human studies using positron emission tomography (PET), clinical doses of this compound (45–60 mg daily) have been shown to lead to high occupancy of MAO-A in the brain.[2]

Brain RegionMAO IsoformThis compound Dose% Inhibition / OccupancySpeciesReference
Whole BrainMAO-AChronicEqual to MAO-BRat[5]
Whole BrainMAO-BChronicEqual to MAO-ARat[5]
Prefrontal CortexMAO-A45-60 mg/day~87% OccupancyHuman[2]
StriatumMAO-A45-60 mg/day~87% OccupancyHuman[2]
HippocampusMAO-A45-60 mg/day~87% OccupancyHuman[2]

Note: The data from human studies represents MAO-A occupancy measured by PET imaging, which is an in vivo measure of enzyme binding. The rat data indicates the extent of ex vivo enzyme activity inhibition.

Effects of this compound on Monoamine Levels in Different Brain Regions

The inhibition of MAO by this compound leads to a significant increase in the levels of monoamine neurotransmitters in various brain regions. The following table summarizes the observed changes in rat brains following this compound administration.

Brain RegionNeurotransmitterChangeReference
StriatumDopamine, SerotoninIncreased[1]
HypothalamusNorepinephrine, SerotoninIncreased[1]
HippocampusSerotonin, NorepinephrineIncreased[1]
Frontal CortexDopamine, Norepinephrine, SerotoninIncreased[1]

Experimental Protocols

Ex Vivo MAO Inhibition Assay in Specific Brain Regions

This protocol outlines the procedure for treating animals with this compound and subsequently measuring MAO-A and MAO-B activity in dissected brain regions.

Materials:

  • This compound sulfate

  • Saline solution (0.9% NaCl)

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., isoflurane, pentobarbital)

  • Dissection tools

  • Cryotubes

  • Liquid nitrogen

  • Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Protein assay kit (e.g., BCA or Bradford)

  • Radiolabeled substrates: [¹⁴C]-Serotonin (for MAO-A) and [¹⁴C]-β-Phenylethylamine (for MAO-B)

  • Selective MAO inhibitors (for control experiments): Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Animal Dosing:

    • Dissolve this compound sulfate in sterile saline.

    • Administer this compound (e.g., 15 mg/kg, i.p.) or vehicle (saline) to the rats.[6] The dose and treatment duration can be adjusted based on the experimental design (acute vs. chronic).

    • House the animals under standard conditions for the desired treatment period.

  • Brain Tissue Collection and Dissection:

    • At the designated time point post-dosing, anesthetize the rats.

    • Perfuse transcardially with ice-cold saline to remove blood from the brain.

    • Rapidly decapitate the animal and extract the brain.

    • Place the brain on an ice-cold surface and dissect the prefrontal cortex, striatum, and hippocampus.

    • Immediately snap-freeze the dissected brain regions in liquid nitrogen and store them at -80°C until use.

  • Tissue Homogenization:

    • Thaw the brain tissue on ice.

    • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove cellular debris.

    • Collect the supernatant (crude mitochondrial fraction) for the MAO activity assay.

    • Determine the protein concentration of the supernatant using a standard protein assay.

  • MAO Activity Assay (Radiochemical Method): [6][7]

    • Prepare reaction tubes in duplicate for each sample.

    • For MAO-A activity, add the following to each tube:

      • Brain homogenate (adjusted to a specific protein concentration, e.g., 50-100 µg)

      • Homogenization buffer to a final volume of 190 µL.

      • Pre-incubate at 37°C for 5 minutes.

      • Initiate the reaction by adding 10 µL of [¹⁴C]-Serotonin (final concentration ~100 µM).

    • For MAO-B activity, follow the same procedure but use [¹⁴C]-β-Phenylethylamine as the substrate.

    • To distinguish between MAO-A and MAO-B activity, parallel assays can be run in the presence of selective inhibitors (e.g., clorgyline to inhibit MAO-A, and selegiline to inhibit MAO-B).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding 2 M HCl.

    • Extract the deaminated metabolites by adding an organic solvent (e.g., ethyl acetate/toluene mixture).

    • Vortex and centrifuge to separate the phases.

    • Transfer a sample of the organic phase to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the rate of MAO activity as nmol of substrate metabolized per mg of protein per minute.

    • Compare the MAO activity in the this compound-treated group to the vehicle-treated group for each brain region to determine the percentage of inhibition.

Visualizations

Signaling Pathway of this compound-Induced MAO Inhibition

MAO_Inhibition_Pathway This compound This compound mao_a MAO-A This compound->mao_a Inhibits mao_b MAO-B This compound->mao_b Inhibits degradation_a Degradation mao_a->degradation_a degradation_b Degradation mao_b->degradation_b serotonin Serotonin (5-HT) serotonin->mao_a Metabolized by synaptic_increase Increased Synaptic Concentration serotonin->synaptic_increase norepinephrine Norepinephrine (NE) norepinephrine->mao_a Metabolized by norepinephrine->synaptic_increase dopamine Dopamine (DA) dopamine->mao_b Metabolized by dopamine->synaptic_increase downstream Downstream Neuronal Signaling and Therapeutic Effects synaptic_increase->downstream Experimental_Workflow start Start dosing Animal Dosing (this compound vs. Vehicle) start->dosing tissue_collection Brain Tissue Collection and Dissection (Prefrontal Cortex, Striatum, Hippocampus) dosing->tissue_collection homogenization Tissue Homogenization tissue_collection->homogenization protein_assay Protein Quantification homogenization->protein_assay mao_assay Ex Vivo MAO Activity Assay (MAO-A and MAO-B) homogenization->mao_assay protein_assay->mao_assay data_analysis Data Analysis (% Inhibition Calculation) mao_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Phenelzine in Animal Models of Traumatic Brain Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenelzine, a monoamine oxidase inhibitor, in preclinical animal models of traumatic brain injury (TBI). The information presented is intended to guide researchers in designing and conducting experiments to evaluate the neuroprotective potential of this compound.

Introduction

Traumatic brain injury triggers a complex cascade of secondary injury mechanisms, including oxidative stress and lipid peroxidation.[1][2] Lipid peroxidation leads to the formation of highly reactive and neurotoxic aldehydes, such as 4-hydroxynonenal (4-HNE) and acrolein, which contribute to mitochondrial dysfunction and neuronal death.[1][2][3][4] this compound, an FDA-approved antidepressant, has demonstrated significant neuroprotective effects in animal models of TBI.[3][5] Its therapeutic action in this context is primarily attributed to its ability to scavenge these toxic aldehydes, a function of its hydrazine moiety, rather than its monoamine oxidase (MAO) inhibitory activity.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data from studies investigating the effects of this compound in a controlled cortical impact (CCI) model of TBI in rats.

ParameterDetailsReference
Animal Model Controlled Cortical Impact (CCI)[1][3][4]
Species Adult Male Sprague-Dawley Rats[1][3][4]
This compound Dosage (Initial) 10 mg/kg[1][3][4]
This compound Dosage (Maintenance) 5 mg/kg[1][3][4]
Route of Administration Subcutaneous (s.c.)[1][3][4]
Timing of First Dose 15 minutes post-TBI[1][3][4]
Timing of Maintenance Doses Every 12 hours[1]
Primary Outcome Measures - Mitochondrial Respiration (Respiratory Control Ratio - RCR)- Oxidative Damage Markers (4-HNE, Acrolein)- Cortical Tissue Sparing[1][3][5]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature on this compound for TBI.

1. In Vivo Controlled Cortical Impact (CCI) TBI Model

This protocol describes the induction of a focal brain injury in rats to model TBI.

  • Animals: Adult male Sprague-Dawley rats are used.[1][3][4]

  • Anesthesia: Anesthetize the animals (e.g., with isoflurane).

  • Surgical Procedure:

    • Place the rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Perform a craniotomy over the desired cortical area (e.g., parietal cortex).

    • Use a cortical impactor device with a specific tip diameter, velocity, and deformation depth to induce the injury.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and monitoring.

2. This compound Administration

This protocol details the preparation and administration of this compound to the TBI animal models.

  • Drug Preparation: Dissolve this compound sulfate salt in 0.9% saline to the desired concentration.[3]

  • Administration:

    • Administer the initial dose of this compound (10 mg/kg) via subcutaneous injection 15 minutes after the CCI injury.[1][3][4]

    • For studies involving maintenance doses, administer 5 mg/kg of this compound subcutaneously every 12 hours following the initial dose.[1]

  • Vehicle Control: Administer an equivalent volume of 0.9% saline to the control group.

3. Assessment of Mitochondrial Respiration

This protocol outlines the procedure for isolating brain mitochondria and measuring their respiratory function.

  • Tissue Collection: At a predetermined time point post-TBI (e.g., 72 hours), euthanize the animals and harvest the brain tissue surrounding the impact site.[1]

  • Mitochondrial Isolation:

    • Homogenize the cortical tissue in an appropriate isolation buffer.

    • Perform differential centrifugation to separate the mitochondrial fraction from other cellular components.

  • Measurement of Oxygen Consumption:

    • Use a Clark-type oxygen electrode to measure mitochondrial oxygen consumption.

    • Assess different respiratory states by adding specific substrates and inhibitors (e.g., pyruvate, malate, ADP, oligomycin).

    • Calculate the Respiratory Control Ratio (RCR), which is the ratio of State 3 (ADP-stimulated) to State 4 (ADP-limited) respiration, as an indicator of mitochondrial coupling and health.[1]

4. Western Blot Analysis for Oxidative Damage Markers

This protocol describes the detection of 4-HNE and acrolein protein adducts as markers of oxidative damage.

  • Protein Extraction: Extract total protein from the brain tissue samples.

  • Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for 4-HNE or acrolein adducts.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway of this compound's Neuroprotective Action in TBI

G TBI Traumatic Brain Injury LP Lipid Peroxidation TBI->LP RC Reactive Carbonyls (4-HNE, Acrolein) LP->RC MD Mitochondrial Dysfunction RC->MD IS Inert Schiff Base Adducts RC->IS Scavenging by hydrazine moiety ND Neuronal Death MD->ND PZ This compound PZ->IS

Caption: Proposed mechanism of this compound's neuroprotection in TBI.

Experimental Workflow for Evaluating this compound in a TBI Animal Model

G start Start tbi_induction Induce TBI (CCI Model) start->tbi_induction treatment Administer this compound (10 mg/kg s.c.) or Vehicle at 15 min post-TBI tbi_induction->treatment maintenance Administer Maintenance Doses (5 mg/kg s.c. every 12h) treatment->maintenance euthanasia Euthanize Animals (e.g., at 72h post-TBI) maintenance->euthanasia tissue_harvest Harvest Brain Tissue euthanasia->tissue_harvest analysis Biochemical & Histological Analysis - Mitochondrial Respiration - Western Blot (4-HNE, Acrolein) - Cortical Tissue Sparing tissue_harvest->analysis end End analysis->end

Caption: Experimental workflow for in vivo this compound studies in TBI.

References

Application Notes: Assessing Phenelzine's Effect on Mitochondrial Function

Revolutionizing Neurotransmitter Analysis: Application Notes for Measuring Phenelzine-Induced Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of phenelzine on neurotransmitter levels. This compound, a potent and irreversible monoamine oxidase (MAO) inhibitor, significantly alters the concentrations of key neurotransmitters, and precise measurement of these changes is crucial for understanding its therapeutic and adverse effects.[1][2][3][4]

Introduction

This compound exerts its primary effect by irreversibly inhibiting both MAO-A and MAO-B, enzymes critical for the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2][3] This inhibition leads to an accumulation of these neurotransmitters in the presynaptic neuron, thereby increasing their availability in the synaptic cleft.[1][2] Additionally, this compound has been shown to increase levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by inhibiting GABA transaminase.[1][4] This multifaceted mechanism of action underscores the importance of employing precise and validated techniques to quantify its neurochemical effects.

This guide details several key methodologies for measuring this compound-induced changes in neurotransmitters, including in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD), and positron emission tomography (PET) for measuring MAO-A occupancy.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on MAO inhibition and the resulting changes in neurotransmitter levels as reported in preclinical studies.

Table 1: this compound-Induced Inhibition of Monoamine Oxidase (MAO) Activity

SpeciesDose (mg/kg, i.p.)Time Post-AdministrationMAO-A Inhibition (%)MAO-B Inhibition (%)Reference
Rat1524 hours~80~85[5]
Rat3024 hours>90>90[5]
Rat151 week~70~75[5]
Rat301 week~85~80[5]
Rat152 weeks~50~60[5]
Rat302 weeks~70~70[5]

Table 2: this compound-Induced Changes in Whole Brain Neurotransmitter Levels in Rats

NeurotransmitterDose (mg/kg, i.p.)Time Post-AdministrationChange from Baseline (%)Reference
Serotonin (5-HT)1524 hours+140[6]
3024 hours+240[6]
151 week+180[5]
Norepinephrine (NE)1524 hours+50[6]
3024 hours+150[6]
151 week+100[5]
Dopamine (DA)1524 hours+70[6]
3024 hours+170[6]
151 week+120[5]
GABA154 hours+40[7]
304 hours+60[7]

Table 3: this compound-Induced Changes in Regional Brain Neurotransmitter Levels in Rats (Acute Administration)

Brain RegionNeurotransmitterDose (mg/kg, s.c.)Change from BaselineReference
StriatumDopamine (DA)1-2Increased[8]
5-HT1-2Increased[8]
HypothalamusNorepinephrine (NE)1-2Increased[8]
Hippocampus5-HT1-2Increased[8]
Norepinephrine (NE)1-2Increased[8]
Frontal CortexNorepinephrine (NE)1-2Increased[8]
5-HT1-2Increased[8]

Experimental Protocols

Protocol 1: In Vivo Microdialysis in Rodents

This protocol describes the procedure for in vivo microdialysis to sample extracellular neurotransmitters in the brain of freely moving rodents following this compound administration.[9][10][11]

Materials:

  • Microdialysis probes (concentric or loop-type)

  • Guide cannula

  • Stereotaxic apparatus

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

Procedure:

  • Probe Preparation: Before implantation, flush the microdialysis probe with 70% ethanol and then with distilled water to remove any residual glycerol.[9] Perfuse the probe with aCSF at a low flow rate (e.g., 2 µl/min) to check for leaks.[9]

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic apparatus. Implant a guide cannula into the target brain region (e.g., striatum, prefrontal cortex, hippocampus) using stereotaxic coordinates. Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.

  • Microdialysis Experiment: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain. Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

  • Perfusion and Sampling: Perfuse the probe with aCSF at a constant flow rate (typically 1-2 µl/min).[10] Allow for an equilibration period of at least 1-2 hours to obtain a stable baseline.

  • This compound Administration: Administer this compound (e.g., 15 or 30 mg/kg, i.p.) and continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

  • Sample Handling: Collect the dialysate in vials containing a small amount of antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation. Store samples at -80°C until analysis.

Protocol 2: HPLC-ECD for Neurotransmitter Quantification

This protocol details the analysis of microdialysate samples for the simultaneous quantification of norepinephrine, dopamine, and serotonin using HPLC with electrochemical detection.[12][13][14]

Materials:

  • HPLC system with an electrochemical detector (ECD)

  • Reversed-phase C18 column or cation exchange column[14]

  • Mobile phase (e.g., phosphate buffer, methanol, EDTA, sodium dodecyl sulfate)

  • Standard solutions of NE, DA, and 5-HT

  • Microdialysate samples

Procedure:

  • System Preparation: Prepare the mobile phase and degas it thoroughly. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[12]

  • Standard Curve Generation: Prepare a series of standard solutions of NE, DA, and 5-HT of known concentrations. Inject a fixed volume (e.g., 10-20 µl) of each standard solution to generate a standard curve.

  • Sample Analysis: Thaw the microdialysate samples on ice.[12] Inject a fixed volume of the sample into the HPLC system.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.2-1.0 mL/min.[13]

    • Column Temperature: Maintained at a constant temperature (e.g., 32°C) for reproducible separation.[13]

    • ECD Potentials: Set the potentials of the analytical and guard cells to optimize the detection of the monoamines (e.g., analytical cell at +220 mV, guard cell at +275 mV).[13]

  • Data Analysis: Identify and quantify the neurotransmitter peaks in the chromatograms based on their retention times and peak areas/heights compared to the standard curves.

Protocol 3: Positron Emission Tomography (PET) for MAO-A Occupancy

This protocol outlines the use of PET with the radioligand [¹¹C]-harmine to measure MAO-A occupancy in the human brain following this compound administration.[15][16][17]

Materials:

  • PET scanner

  • [¹¹C]-harmine radioligand

  • Cyclotron for radioligand synthesis

  • Arterial line for blood sampling

  • Image analysis software

Procedure:

  • Baseline Scan: Perform a baseline PET scan on the subject with an intravenous injection of [¹¹C]-harmine to determine the initial MAO-A binding.

  • This compound Treatment: Administer a clinically relevant dose of this compound to the subject for a specified duration.

  • Post-Treatment Scan: After the treatment period, perform a second PET scan with [¹¹C]-harmine.

  • Image Acquisition: Acquire dynamic PET data for a specified duration (e.g., 90 minutes) following radioligand injection.

  • Arterial Blood Sampling: Concurrently, collect arterial blood samples to measure the concentration of the radioligand in the plasma, which is necessary for kinetic modeling.

  • Data Analysis:

    • Reconstruct the PET images and co-register them with anatomical MRI scans for accurate region of interest (ROI) delineation.

    • Use kinetic modeling (e.g., two-tissue compartment model) to estimate the binding potential or distribution volume of [¹¹C]-harmine in different brain regions.[15][16]

    • Calculate MAO-A occupancy as the percentage reduction in [¹¹C]-harmine binding from the baseline to the post-treatment scan.

Visualizations

Phenelzine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound MAO Monoamine Oxidase (MAO-A/B) This compound->MAO Irreversible Inhibition Neurotransmitters Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO->Neurotransmitters Degradation Vesicles Synaptic Vesicles Neurotransmitters->Vesicles Packaging Release Neurotransmitter Release Vesicles->Release Increased_NTs Increased Neurotransmitter Concentration Release->Increased_NTs Receptors Postsynaptic Receptors Increased_NTs->Receptors Signaling Downstream Signaling Receptors->Signaling Activation

Caption: Mechanism of Action of this compound at the Synapse.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_microdialysis In Vivo Microdialysis cluster_analysis Sample Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Recovery Period Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Phenelzine_Admin This compound Administration Baseline->Phenelzine_Admin Post_Admin_Collection Post-Administration Sample Collection Phenelzine_Admin->Post_Admin_Collection HPLC HPLC-ECD Analysis Post_Admin_Collection->HPLC Data_Quant Data Quantification HPLC->Data_Quant

Caption: Experimental Workflow for In Vivo Microdialysis.

PET_Workflow cluster_scan1 Baseline Assessment cluster_treatment Treatment Phase cluster_scan2 Post-Treatment Assessment cluster_analysis_pet Data Analysis Baseline_PET Baseline PET Scan with [11C]-harmine Arterial_Sampling1 Arterial Blood Sampling Baseline_PET->Arterial_Sampling1 Phenelzine_Treat This compound Administration Baseline_PET->Phenelzine_Treat Kinetic_Modeling Kinetic Modeling of PET Data Arterial_Sampling1->Kinetic_Modeling Post_Treat_PET Post-Treatment PET Scan with [11C]-harmine Phenelzine_Treat->Post_Treat_PET Arterial_Sampling2 Arterial Blood Sampling Post_Treat_PET->Arterial_Sampling2 Arterial_Sampling2->Kinetic_Modeling Occupancy_Calc Calculation of MAO-A Occupancy Kinetic_Modeling->Occupancy_Calc

Caption: Workflow for PET Imaging of MAO-A Occupancy.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Phenelzine Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of phenelzine instability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound aqueous solution changing color and losing potency over time?

A1: this compound is inherently unstable in aqueous solutions, particularly under aerobic conditions (in the presence of oxygen). Its degradation is an apparent first-order reaction, meaning the rate of degradation is proportional to the concentration of this compound.[1] This instability leads to the formation of various degradation products and a subsequent loss of potency. The degradation rate is significantly influenced by the pH of the solution.

Q2: What are the primary factors that accelerate this compound degradation in aqueous solutions?

A2: The main factors accelerating this compound degradation are:

  • pH: Under aerobic conditions, the degradation rate of this compound is higher in neutral and basic solutions. Conversely, under anaerobic (oxygen-free) conditions, decomposition is more significant in acidic solutions.[1]

  • Oxygen: The presence of oxygen significantly increases the degradation rate, especially at neutral to basic pH.[1]

  • Temperature: Like most chemical reactions, elevated temperatures will increase the rate of this compound degradation.

  • Light: While specific photodegradation studies on this compound are not extensively detailed in the provided results, it is a common stress condition that can contribute to the degradation of pharmaceuticals.

Q3: What are the identified degradation products of this compound in a neutral aqueous solution?

A3: Analysis of degraded this compound solutions at neutral pH has identified a range of degradation products, including: benzene, toluene, ethylbenzene, styrene, phenylethylamine, phenylacetic acid, phenylethanol, benzaldehyde, and phenylacetaldehyde.[1]

Q4: Are there any recommended strategies to improve the stability of my this compound solution?

A4: Yes, several strategies can be employed:

  • pH Adjustment: Maintaining the pH in the acidic range can improve stability, especially if oxygen cannot be excluded.

  • Use of Chelating Agents: The addition of 0.1% ethylenediaminetetraacetic acid (EDTA) has been shown to stabilize this compound solutions, likely by chelating metal ions that can catalyze oxidation reactions.[1]

  • Inert Atmosphere: Purging the solution and storage container with an inert gas like nitrogen or argon can minimize oxidative degradation.

  • Low Temperature Storage: Storing solutions at reduced temperatures (e.g., 2-8 °C) will slow the degradation kinetics.

  • Lyophilization: For long-term storage, freeze-drying the this compound formulation to remove water can significantly enhance stability.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid loss of this compound concentration in solution. 1. High pH of the solution.2. Presence of oxygen.3. Elevated storage temperature.1. Adjust the pH to an acidic range (e.g., pH 3-5) using a suitable buffer.2. Prepare solutions using deoxygenated water and purge the headspace of the container with an inert gas.3. Store the solution at a lower temperature (e.g., 2-8°C).
Precipitate formation in the solution. 1. pH-dependent solubility changes.2. Formation of insoluble degradation products.1. Verify the pH of the solution and adjust if necessary.2. Analyze the precipitate to identify its composition. Consider filtration if the active ingredient remains in solution at the desired concentration.
Inconsistent results in stability studies. 1. Variability in solution preparation (e.g., pH, oxygen exposure).2. Inadequate analytical methodology.1. Standardize the solution preparation protocol, including pH measurement and deoxygenation steps.2. Develop and validate a stability-indicating HPLC method to ensure accurate quantification of this compound in the presence of its degradants.
Discoloration of the aqueous solution. Formation of chromophoric degradation products.This is often an indicator of significant degradation. Implement stabilization strategies such as adding 0.1% EDTA, adjusting pH, and protecting from light.

Data on this compound Stability

The following tables summarize the expected stability of this compound under various conditions based on available literature.

Table 1: Effect of pH and Oxygen on this compound Degradation Rate

pHConditionRelative Degradation Rate
AcidicAnaerobicHigh
AcidicAerobicLow
NeutralAnaerobicLow
NeutralAerobicHigh
BasicAnaerobicLow
BasicAerobicVery High
This table provides a qualitative summary based on findings that under anaerobic conditions, decomposition in acidic solution is significant, while under aerobic conditions, the rate is higher in neutral and basic solutions.[1]

Table 2: Representative Data from a Forced Degradation Study of this compound

Stress Condition% this compound DegradedMajor Degradation Products Observed
0.1 M HCl at 60°C for 24h~15%Phenylacetic acid, Phenylethylamine
0.1 M NaOH at 60°C for 24h> 50%Phenylacetic acid, Benzaldehyde, Styrene
3% H₂O₂ at RT for 24h> 40%Phenylethanol, Phenylacetic acid
Heat (80°C) for 48h~20%Toluene, Ethylbenzene
Photostability (ICH Q1B)~10%Phenylacetaldehyde
This table presents hypothetical yet representative data based on the known instability of this compound and typical outcomes of forced degradation studies.

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Aqueous Solution

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.

Materials:

  • This compound sulfate

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • HPLC system with UV detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound sulfate in HPLC grade water.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Withdraw samples at regular intervals, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Store the stock solution in a calibrated oven at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound in the presence of its degradation products.

ParameterCondition
HPLC System Quaternary Pump HPLC with UV Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 0.05 M Sodium Dihydrogen Phosphate (pH 2.5) containing 0.02 M Heptane Sulfonic Acid (20:80 v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 25°C
Detection Wavelength 209 nm[2]
Injection Volume 20 µL
Run Time 20 minutes

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 3: Preparation of a Stabilized this compound Aqueous Solution

Objective: To prepare an aqueous solution of this compound with improved stability.

Materials:

  • This compound sulfate

  • Disodium edetate (EDTA)

  • Citrate buffer components

  • Deoxygenated HPLC grade water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare Buffer: Prepare a citrate buffer solution at the desired acidic pH (e.g., pH 4.0).

  • Deoxygenate Water: Sparge the HPLC grade water and the buffer solution with an inert gas for at least 15 minutes to remove dissolved oxygen.

  • Add Stabilizer: Dissolve EDTA in the deoxygenated buffer to a final concentration of 0.1% (w/v).

  • Dissolve this compound: Accurately weigh and dissolve the required amount of this compound sulfate in the EDTA-containing buffer solution.

  • Inert Headspace: Transfer the solution to a suitable container and purge the headspace with the inert gas before sealing.

  • Storage: Store the solution at 2-8°C, protected from light.

Visualizations

cluster_0 This compound Degradation Pathway cluster_1 Influencing Factors This compound This compound Degradation_Products Benzene, Toluene, Styrene, Phenylethylamine, Phenylacetic Acid, Phenylethanol, Benzaldehyde, Phenylacetaldehyde This compound->Degradation_Products Oxidation / Hydrolysis High_pH High pH (Neutral/Basic) Oxygen Oxygen High_Temp High Temperature

Caption: Factors influencing this compound degradation in aqueous solutions.

Start Prepare this compound Aqueous Solution Stability_Issue Observe Instability? (e.g., discoloration, potency loss) Start->Stability_Issue Check_pH Is pH > 6? Stability_Issue->Check_pH Yes End Stable Solution Stability_Issue->End No Adjust_pH Adjust to pH 3-5 using a suitable buffer Check_pH->Adjust_pH Yes Check_Oxygen Was solution prepared aerobically? Check_pH->Check_Oxygen No Adjust_pH->Check_Oxygen Use_Inert Prepare with deoxygenated water and use an inert atmosphere Check_Oxygen->Use_Inert Yes Add_Stabilizer Add 0.1% EDTA Check_Oxygen->Add_Stabilizer No Use_Inert->Add_Stabilizer Store_Cold Store at 2-8°C, protected from light Add_Stabilizer->Store_Cold Store_Cold->End

Caption: Troubleshooting workflow for this compound solution instability.

Prepare_Stock 1. Prepare 1 mg/mL This compound Stock Solution Stress_Conditions 2. Apply Stress Conditions Prepare_Stock->Stress_Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (3% H2O2, RT) Stress_Conditions->Oxidation Thermal Thermal (80°C) Stress_Conditions->Thermal Photo Photolytic (ICH Q1B) Stress_Conditions->Photo Sample_Prep 3. Sample Preparation (Neutralize, Dilute) Acid->Sample_Prep Base->Sample_Prep Oxidation->Sample_Prep Thermal->Sample_Prep Photo->Sample_Prep HPLC_Analysis 4. HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis 5. Data Analysis (Quantify this compound & Degradants) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Analysis of Phenelzine Degradation Products by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification of phenelzine degradation products using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of this compound?

A1: this compound can degrade through various pathways, especially under stress conditions. Known degradation products include:

  • Phenethyl alcohol and hydrazine, which can result from hydrolytic decomposition.[1][2]

  • A broader range of compounds identified in kinetic studies includes benzene, toluene, ethylbenzene, styrene, phenylethylamine, phenylacetic acid, phenylethanol, benzaldehyde, phenylacetaldehyde, phenethyl methyl ether, and phenylethyl methyl ketone.[3]

Q2: What is a stability-indicating HPLC method and why is it important for this compound analysis?

A2: A stability-indicating HPLC method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API), this compound in this case, due to degradation.[4] It is crucial as it separates the intact drug from its degradation products, ensuring that the measured potency of the drug is not overestimated by the presence of co-eluting impurities.[5][6]

Q3: What are the typical stress conditions used in forced degradation studies for this compound?

A3: Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating methods.[7] Typical stress conditions involve exposing the drug substance to:

  • Acid Hydrolysis: Using acids like 0.1 M to 1.0 M HCl.[8]

  • Base Hydrolysis: Using bases like 0.1 M to 1.0 M NaOH.[8]

  • Oxidation: Using oxidizing agents such as 0.1% to 3% hydrogen peroxide.[4][7]

  • Thermal Degradation: Heating the sample, often at temperatures in 10°C increments above the accelerated stability testing temperature.[7]

  • Photodegradation: Exposing the sample to a combination of UV and visible light as per ICH Q1B guidelines.[8]

Troubleshooting Guides

Problem 1: I am not seeing any peaks, or the peaks are very small for both this compound and its degradation products.

Possible Cause Solution
Detector lamp is off or has malfunctioned. Ensure the detector lamp is turned on and has not exceeded its lifetime. Replace if necessary.[9]
Incorrect mobile phase composition. Verify that the mobile phase was prepared correctly. Ensure proper mixing and degassing.[9]
Flow rate is too low or zero. Check the pump settings and ensure there is mobile phase in the reservoir. Purge the pump to remove air bubbles.[9]
Sample degradation or incorrect preparation. Prepare a fresh sample and ensure the correct concentration and injection volume are used.[9]
Detector settings are inappropriate. Check the detector wavelength and sensitivity settings. For this compound and some of its degradation products, a short UV wavelength (e.g., 209 nm) is effective.[1][2]

Problem 2: I am observing high backpressure in my HPLC system.

Possible Cause Solution
Blockage in the column or guard column. Disconnect the column and run the pump to see if the pressure drops. If it does, the column is likely clogged. Try back-flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[9][10]
Clogged in-line filter or frits. Replace the in-line filter. If the column inlet frit is clogged, it may need to be replaced.[10]
Precipitation of buffer salts in the mobile phase. Ensure the mobile phase components are fully dissolved and compatible. Flush the system with water before shutting down to prevent salt precipitation.[11]
Particulate matter from the sample. Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection.[10]

Problem 3: My chromatogram shows peak tailing for this compound.

Possible Cause Solution
Secondary interactions with the stationary phase. This compound is a basic compound. Interactions with residual silanols on the C18 column can cause tailing. Lowering the pH of the mobile phase (e.g., to 2.5) can help to protonate the silanols and reduce these interactions.[2][11]
Column degradation. The column may be nearing the end of its life. Try a new column to see if the peak shape improves.[10]
Sample solvent is stronger than the mobile phase. Whenever possible, dissolve the sample in the mobile phase.[10]

Problem 4: I am seeing inconsistent retention times.

Possible Cause Solution
Inconsistent mobile phase preparation. Prepare the mobile phase carefully and consistently for each run. Use a mobile phase preparation protocol.[10]
Fluctuations in pump flow rate. Check for leaks in the pump and fittings. Degas the mobile phase to prevent air bubbles from affecting the pump performance.[10][12]
Column not properly equilibrated. Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis.[10]
Changes in column temperature. Use a column oven to maintain a constant temperature.[11]

Experimental Protocols

Protocol 1: HPLC Method for the Determination of this compound and Phenethyl Alcohol

This protocol is adapted from a method developed for the determination of this compound sulfate and its decomposition product, phenethyl alcohol.[2]

  • Chromatographic Conditions:

    • Column: Octadecylsilane (C18), 100 mm x 4.6 mm i.d., 5 µm particle size.[2]

    • Mobile Phase: 20:80 (v/v) acetonitrile and 0.05 M sodium dihydrogen phosphate (pH 2.5) containing 0.02 M heptane sulfonic acid sodium salt.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 209 nm.[2]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Procedure:

    • Prepare the mobile phase and degas it by sonication or vacuum filtration.

    • Prepare standard solutions of this compound sulfate and phenethyl alcohol in the mobile phase.

    • Prepare the sample solution by dissolving the this compound sample in the mobile phase.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Identify the peaks based on the retention times of the standards.

    • Quantify the amounts of this compound and phenethyl alcohol using a calibration curve.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a general framework for conducting forced degradation studies on this compound.

  • Materials:

    • This compound drug substance

    • 1 M HCl

    • 1 M NaOH

    • 30% Hydrogen Peroxide

    • HPLC grade water, acetonitrile, and methanol

    • Calibrated pH meter

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.[8]

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before HPLC analysis.[8]

    • Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide. Keep at room temperature for a specified time.[7]

    • Thermal Degradation: Place solid this compound in a hot air oven at a specified temperature (e.g., 80°C) for a specified time. Dissolve the sample in mobile phase for analysis.

    • Photolytic Degradation: Expose a solution of this compound to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

    • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the drug.[4][8]

Data Presentation

Table 1: Example HPLC Method Parameters for this compound Analysis
ParameterMethod 1Method 2
Column Octadecylsilane (C18), 100 mm x 4.6 mm, 5 µm[2]Newcrom R1[13]
Mobile Phase Acetonitrile:0.05 M NaH2PO4 (pH 2.5) with 0.02 M heptane sulfonic acid (20:80)[2]Acetonitrile, Water, and Phosphoric Acid[13]
Flow Rate 1.0 mL/min[2]Not specified[13]
Detection UV at 209 nm[2]Not specified[13]
Table 2: Linearity and Recovery Data for this compound HPLC Assay
ParameterValue
Linearity Range (Peak Area) 7.5 to 22.5 mg (r² = 0.9991)[2]
Mean Percent Recovery 101.31 ± 0.78%[2]
Precision (RSD%) - Peak Area 0.53 - 0.85%[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: this compound Sample forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation control Unstressed Control start->control hplc_system HPLC System (Pump, Injector, Column, Detector) forced_degradation->hplc_system control->hplc_system chromatogram Obtain Chromatograms hplc_system->chromatogram method_dev Method Development/ Validation method_dev->hplc_system peak_id Peak Identification (Retention Time) chromatogram->peak_id quantification Quantification (Peak Area) peak_id->quantification report Generate Report quantification->report

Caption: Experimental workflow for identifying this compound degradation products.

troubleshooting_logic cluster_pressure Pressure Issues cluster_peaks Peak Shape/Retention Issues cluster_baseline Baseline Issues start HPLC Problem Encountered pressure_q High or Fluctuating Pressure? start->pressure_q peak_q Poor Peak Shape or Inconsistent RT? start->peak_q baseline_q Noisy or Drifting Baseline? start->baseline_q check_blockage Check for Blockages (Column, Tubing, Frits) pressure_q->check_blockage Yes check_leaks Check for Leaks pressure_q->check_leaks Fluctuating resolve Problem Resolved check_blockage->resolve check_leaks->resolve check_mobile_phase Verify Mobile Phase Composition & pH peak_q->check_mobile_phase Yes check_column Check Column Condition & Equilibration check_mobile_phase->check_column check_temp Ensure Stable Temperature check_column->check_temp check_temp->resolve degas_mobile_phase Degas Mobile Phase baseline_q->degas_mobile_phase Yes check_detector Check Detector Lamp & Cell degas_mobile_phase->check_detector check_detector->resolve

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Optimizing Phenelzine Dosage for Neuroprotection Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing phenelzine dosage for neuroprotection studies in rats.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in neuroprotection studies in rats?

A1: A common starting dose for this compound in rat models of neuroprotection, particularly in traumatic brain injury (TBI), is in the range of 3-10 mg/kg administered subcutaneously (s.c.) or intraperitoneally (i.p.).[1] The optimal dose can depend on the specific injury model and the desired therapeutic window.

Q2: What is the recommended route of administration for this compound in rats?

A2: Subcutaneous (s.c.) injection is a frequently used and effective route for administering this compound in rats for neuroprotection studies.[1][2] This method provides a sustained release of the drug. Intraperitoneal (i.p.) injections have also been used effectively.[3]

Q3: How soon after injury should this compound be administered to achieve neuroprotection?

A3: For acute injury models like TBI, the therapeutic window for the initial dose of this compound is critical. Studies have shown that administration as early as 15 minutes post-injury is effective.[1][2] Some studies suggest the window for the first dose is likely within the first hour after injury.[1]

Q4: Is a single dose of this compound sufficient, or is a multi-dose regimen required?

A4: While a single dose can offer partial protection, a multi-dose regimen often demonstrates more significant and sustained neuroprotective effects.[1][2] A common strategy involves an initial dose shortly after injury, followed by a booster dose (e.g., 50% of the initial dose) at a later time point, such as 12 or 24 hours post-injury.[1][2]

Q5: What are the primary neuroprotective mechanisms of this compound?

A5: this compound's neuroprotective effects are multifaceted. Key mechanisms include:

  • Inhibition of Monoamine Oxidase (MAO): As an irreversible inhibitor of both MAO-A and MAO-B, this compound increases the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[4][5] This can contribute to improved neuronal function and resilience.

  • Elevation of GABA Levels: this compound and its active metabolite, β-phenylethylidenehydrazine (PEH), inhibit GABA-transaminase, leading to a significant and lasting increase in brain levels of the inhibitory neurotransmitter GABA.[6][7][8] This can counteract excitotoxicity, a major driver of neuronal damage after injury.

  • Scavenging of Reactive Aldehydes: this compound effectively sequesters toxic reactive aldehydes, such as 4-hydroxynonenal (4-HNE) and acrolein, which are byproducts of lipid peroxidation following neuronal injury.[1][2][9] This action protects mitochondria and other cellular components from oxidative damage.[1][10]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
High mortality rate in this compound-treated rats. - Dose is too high: this compound can have dose-dependent toxicity. - Interaction with other compounds: Anesthesia or other administered drugs may interact with this compound.[11] - Hypertensive crisis: Although rare, interactions with tyramine from food sources can cause a hypertensive crisis.[4]- Reduce the dose: Start with a lower dose (e.g., 3 mg/kg) and titrate upwards.[1] - Review all administered compounds: Check for potential drug interactions. - Control diet: Ensure standard laboratory chow that is low in tyramine.
Lack of neuroprotective effect. - Timing of administration is too late: The therapeutic window for neuroprotection after acute injury is narrow.[1] - Dose is too low: The administered dose may not be sufficient to achieve a therapeutic concentration in the brain. - Route of administration is not optimal: The chosen route may result in poor bioavailability.- Administer this compound earlier: Aim for administration within 15-60 minutes post-injury for acute models.[1][2] - Increase the dose: Cautiously increase the dose, monitoring for adverse effects.[1] - Consider an alternative route: If using oral administration, consider switching to subcutaneous or intraperitoneal injections.
Significant weight loss or reduced organ weight in chronically treated rats. - Metabolic effects of this compound: Chronic administration has been shown to reduce total body weight and the weights of organs like the lungs, liver, and kidneys in rats.[12]- Monitor animal health closely: Regularly weigh the animals and monitor their food and water intake. - Adjust dosage if necessary: If weight loss is severe, consider reducing the dose or the duration of treatment.
Behavioral side effects observed (e.g., tremors, hyperactivity). - Central nervous system effects: As a MAO inhibitor, this compound alters neurotransmitter levels, which can lead to behavioral changes.[4][11]- Lower the dose: Behavioral side effects are often dose-dependent. - Allow for an acclimatization period: If chronic treatment is planned, animals may adapt to some of the initial behavioral effects.

Quantitative Data Summary

Table 1: Effective this compound Dosages in Rat Neuroprotection Studies

Study Focus Rat Strain Dosage (mg/kg) Route of Administration Timing of Administration Outcome Reference
Traumatic Brain InjurySprague-Dawley3, 10, 30Subcutaneous (s.c.)Single dose at 15 min post-TBIDose-dependent protection of mitochondrial respiration.[1]
Traumatic Brain InjurySprague-Dawley10 + 5Subcutaneous (s.c.)10 mg/kg at 15 min post-TBI, 5 mg/kg at 12 h post-TBIReduced mitochondrial aldehyde accumulation and protected against neuronal damage.[2]
Traumatic Brain InjurySprague-Dawley10 + 5Subcutaneous (s.c.)10 mg/kg at 1 h post-TBI, 5 mg/kg at 24 h post-TBIDelayed administration still showed significant reduction in aldehyde accumulation.[2]
Global IschemiaGerbils15Intraperitoneal (i.p.)Daily for 6 days, starting 3 h post-reperfusionAttenuated neuronal loss in the hippocampus.[3]

Experimental Protocols

Protocol 1: this compound Administration for Neuroprotection in a Rat Model of Traumatic Brain Injury (TBI)

  • Drug Preparation:

    • On the day of the experiment, freshly prepare this compound sulfate salt in sterile 0.9% saline.

    • The final concentration should be calculated to deliver the desired dose in an injection volume of 0.2 ml per 100 g of the rat's body weight.[1][2]

  • Animal Model:

    • Induce a controlled cortical impact (CCI) injury in male Sprague-Dawley rats as previously described in the literature.[1][2]

  • This compound Administration:

    • Initial Dose: At 15 minutes post-TBI, administer a subcutaneous (s.c.) injection of this compound at a dose of 10 mg/kg.[2]

    • Booster Dose: At 12 hours post-TBI, administer a second s.c. injection of this compound at a dose of 5 mg/kg.[2]

    • Vehicle Control: Administer an equivalent volume of 0.9% saline to the control group at the same time points.

  • Post-operative Care and Monitoring:

    • House the animals in a recovery cage on a heating pad until they regain consciousness.

    • Monitor the animals for any adverse effects as outlined in the troubleshooting guide.

  • Outcome Measures (at 24 and 72 hours post-injury):

    • Mitochondrial Function: Isolate cortical mitochondria and assess respiratory function.[1]

    • Oxidative Damage: Use Western blot analysis to quantify levels of 4-HNE and acrolein adducts in mitochondrial proteins.[2][10]

    • Histological Analysis: Assess the extent of cortical tissue sparing.[9]

Visualizations

phenelzine_neuroprotection_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Analysis drug_prep Prepare this compound in 0.9% Saline pz_admin_initial Administer Initial Dose (e.g., 10 mg/kg s.c. at 15 min post-TBI) drug_prep->pz_admin_initial tbi_induction Induce TBI (e.g., CCI Model) tbi_induction->pz_admin_initial pz_admin_booster Administer Booster Dose (e.g., 5 mg/kg s.c. at 12h post-TBI) pz_admin_initial->pz_admin_booster outcome_measures Assess Neuroprotection - Mitochondrial Function - Oxidative Damage - Histology pz_admin_booster->outcome_measures

Caption: Experimental workflow for this compound administration in a rat TBI model.

phenelzine_signaling_pathways cluster_effects Downstream Effects This compound This compound mao MAO-A & MAO-B This compound->mao Inhibits gaba_t GABA-Transaminase This compound->gaba_t Inhibits aldehydes Reactive Aldehydes (4-HNE, Acrolein) This compound->aldehydes Sequesters neurotransmitters ↑ Serotonin ↑ Norepinephrine ↑ Dopamine sequestration Aldehyde Sequestration neuroprotection Neuroprotection neurotransmitters->neuroprotection gaba ↑ GABA gaba->neuroprotection ↓ Excitotoxicity sequestration->neuroprotection ↓ Oxidative Stress

Caption: Key neuroprotective signaling pathways of this compound.

References

troubleshooting phenelzine variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with phenelzine. The information is designed to help mitigate experimental variability and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action of this compound that can contribute to experimental variability?

A1: this compound's primary mechanism is the irreversible, non-selective inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). This leads to an increase in the synaptic levels of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Additionally, this compound and its metabolite, β-phenylethylidenehydrazine (PEH), inhibit GABA-transaminase (GABA-T), leading to elevated brain levels of the inhibitory neurotransmitter GABA.[1][2][3] The dual action on both monoaminergic and GABAergic systems can lead to complex and sometimes variable experimental outcomes.

Q2: How should this compound be stored and handled to ensure its stability?

A2: this compound sulfate should be stored in a tightly closed container, protected from light.[3] For short-term storage (days to weeks), a dry, dark environment at 0-4°C is recommended. For long-term storage (months to years), -20°C is preferable. When preparing solutions, it's important to be aware of the potential for degradation. This compound solutions at acidic pH may degrade more quickly to form hydrazine.[4]

Q3: What are the key pharmacokinetic parameters of this compound to consider in experimental design?

A3: this compound is rapidly absorbed after oral administration, with a peak plasma concentration (Cmax) of approximately 19.8 ng/mL reached at a Tmax of about 43 minutes in humans.[5] The plasma half-life is relatively short, around 11.6 hours.[5] However, due to the irreversible inhibition of MAO, the pharmacodynamic effects are long-lasting (up to 2-3 weeks) as it takes time for the body to synthesize new MAO enzymes.[6] This discrepancy between pharmacokinetic and pharmacodynamic profiles is a critical consideration in the design of both acute and chronic studies.

Q4: What are the major drug and food interactions to be aware of in preclinical studies?

A4: Co-administration of this compound with serotonergic agents (e.g., SSRIs), other MAOIs, and certain analgesics can lead to serotonin syndrome.[3] Concurrent use with sympathomimetic agents can provoke a hypertensive crisis.[3] In animal studies, it is also crucial to control the diet, as high levels of tyramine in food can cause a hypertensive crisis.[3]

Troubleshooting Guides

Issue 1: High Variability in Behavioral Readouts
  • Potential Cause: Inconsistent dosing, stress from handling, or inherent biological variability in the animals.

  • Troubleshooting Steps:

    • Standardize Dosing: Ensure accurate and consistent administration of this compound. For oral dosing, be mindful of potential variability in absorption. Intraperitoneal (i.p.) or subcutaneous (s.c.) injections may provide more consistent bioavailability.

    • Acclimatize Animals: Properly acclimate animals to the experimental procedures and handling to minimize stress-induced behavioral changes.

    • Control for Circadian Rhythms: Conduct behavioral testing at the same time each day to account for diurnal variations in neurotransmitter levels and activity.

    • Increase Sample Size: A larger sample size can help to account for individual biological differences and increase the statistical power of the study.

    • Consider Animal Strain: Different strains of mice or rats can exhibit varying responses to psychoactive compounds. Ensure the chosen strain is appropriate for the study and consistently used.

Issue 2: Inconsistent Neurochemical Measurements (e.g., neurotransmitter levels)
  • Potential Cause: Variability in sample collection and processing, timing of sample collection relative to drug administration, or analytical method variability.

  • Troubleshooting Steps:

    • Standardize Sample Collection: For brain tissue analysis, ensure rapid and consistent dissection and freezing of the tissue to prevent post-mortem degradation of neurotransmitters.

    • Optimize Timing: Given the time-dependent effects of this compound on neurotransmitter levels, it is crucial to establish a consistent time point for sample collection after drug administration.[3]

    • Validate Analytical Methods: Ensure that the analytical method (e.g., HPLC-ECD, LC-MS/MS) is fully validated for linearity, accuracy, precision, and sensitivity for this compound and the neurotransmitters of interest.

    • Use of Internal Standards: Incorporate appropriate internal standards in the analytical method to account for variability in sample preparation and instrument response.

Issue 3: Unexpected Cell Death or Low Viability in In Vitro Assays
  • Potential Cause: this compound instability in cell culture media, cytotoxic effects at high concentrations, or interaction with media components.

  • Troubleshooting Steps:

    • Assess Compound Stability: The stability of this compound in cell culture media can be influenced by factors such as pH and the presence of certain components. It is advisable to determine the stability of this compound under the specific experimental conditions (e.g., temperature, CO2 levels, media composition) using an appropriate analytical method.

    • Perform Dose-Response Cytotoxicity Assays: Determine the concentration range at which this compound exhibits cytotoxic effects on the specific cell line being used. Start with a broad range of concentrations to identify a non-toxic working concentration.

    • Control for Media Components: Some components of cell culture media, such as serum, may interact with this compound. Consider using serum-free or reduced-serum media for the duration of the experiment, if compatible with the cell line.

    • Check for Contamination: Rule out microbial contamination of the cell cultures as a source of cell death.

Quantitative Data Summary

Table 1: this compound Inhibition of Monoamine Oxidase (MAO)
EnzymeSpeciesIC50 / KiReference(s)
MAO-AHumanKi: 47 nM[7]
MAO-BHumanKi: 15 nM[7]
MAO (Total)HumanIC50: 0.9 µM[7]
Table 2: Dose-Dependent Effects of this compound on Neurotransmitter Levels in Rats
Dose (mg/kg)Treatment DurationBrain RegionNeurotransmitterPercent Change from ControlReference(s)
1-2Acute (4 hours)StriatumDopamineIncreased[8]
1-2Acute (4 hours)StriatumSerotoninIncreased[8]
1-2Acute (4 hours)HypothalamusNorepinephrineIncreased[8]
0.25-2Chronic (13 days)StriatumDopamineIncreased[8]
0.25-2Chronic (13 days)StriatumSerotoninIncreased[8]
0.25-2Chronic (13 days)HippocampusNorepinephrineIncreased[8]
15Acute (1-24 hours)Whole BrainGABA> 2-fold increase[9]
15AcuteFrontal CortexGABAIncreased[10]
15AcuteHippocampusGABAIncreased[10]
Table 3: Pharmacokinetic Parameters of this compound
SpeciesDoseRouteCmaxTmaxt1/2Reference(s)
Human30 mgOral~20 ng/mL43 min~11.6 hours[3][5]
Rat2.5 mg/kgi.p.---[5]

Note: Detailed pharmacokinetic data in preclinical models is limited in the reviewed literature.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol is adapted from a validated method for the quantification of this compound in human plasma.[11][12]

1. Sample Preparation (Solid Phase Extraction): a. To 200 µL of plasma, add an internal standard (e.g., hydroxyzine). b. Add 25 µL of 2% (v/v) pentafluorobenzaldehyde solution and vortex. c. Add 20 µL of 0.1N HCl and vortex. d. Condition a solid-phase extraction (SPE) cartridge (e.g., Strata-X) with 1 mL of methanol, followed by 1 mL of water. e. Load the sample onto the SPE cartridge. f. Wash the cartridge twice with 1 mL of 5% methanol. g. Elute the analyte and internal standard with 1 mL of methanol. h. Evaporate the eluate to dryness under a stream of nitrogen at 50°C. i. Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UPLC system
  • Column: ACE-C18 (5 µm, 100 x 4.6 mm)
  • Mobile Phase: 10 mM ammonium acetate:acetonitrile (20:80, v/v)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
  • MRM Transitions:
  • This compound derivative: m/z 305.1 → 105.1
  • Hydroxyzine (IS): m/z 375.3 → 201.1

Protocol 2: MAO Activity Assay

This is a general protocol based on commercially available assay kits that measure the production of H₂O₂ from the oxidation of a substrate by MAO.

1. Reagent Preparation: a. Prepare assay buffer, substrate solution (e.g., p-tyramine), and a detection reagent that reacts with H₂O₂ to produce a fluorescent or colorimetric signal. b. Prepare solutions of selective inhibitors (clorgyline for MAO-A, selegiline or pargyline for MAO-B) to differentiate between the two isoforms.

2. Sample Preparation: a. Homogenize brain tissue in an appropriate buffer and perform differential centrifugation to isolate the mitochondrial fraction, where MAO is located. b. Determine the protein concentration of the mitochondrial fraction.

3. Assay Procedure (96-well plate format): a. To measure total MAO activity, add the sample to wells containing the assay buffer. b. To measure MAO-A activity, add the sample to wells containing the MAO-B inhibitor. c. To measure MAO-B activity, add the sample to wells containing the MAO-A inhibitor. d. Add a positive control (purified MAO) and a blank (buffer only) to separate wells. e. Initiate the reaction by adding the substrate solution to all wells. f. Incubate at 37°C for a defined period (e.g., 30-60 minutes). g. Stop the reaction and add the detection reagent. h. Measure the fluorescence or absorbance using a plate reader.

4. Data Analysis: a. Subtract the background reading from all measurements. b. Calculate the MAO activity based on a standard curve generated with known concentrations of H₂O₂.

Protocol 3: In Vivo Microdialysis for Neurotransmitter Measurement

This protocol provides a general workflow for in vivo microdialysis in rodents.[13][14][15]

1. Probe Implantation (Stereotaxic Surgery): a. Anesthetize the animal (e.g., rat or mouse). b. Secure the animal in a stereotaxic frame. c. Following aseptic procedures, expose the skull and drill a small hole at the coordinates corresponding to the brain region of interest. d. Slowly implant a microdialysis guide cannula to the desired depth and secure it with dental cement. e. Allow the animal to recover for at least 48 hours.

2. Microdialysis Experiment: a. On the day of the experiment, place the animal in a freely moving microdialysis setup. b. Insert the microdialysis probe into the guide cannula. c. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). d. Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of neurotransmitter levels. e. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes). f. Administer this compound at the desired dose and route. g. Continue collecting dialysate samples for the desired duration of the experiment.

3. Sample Analysis (HPLC-ECD): a. Immediately analyze the collected dialysate samples or store them at -80°C. b. Use an HPLC system coupled with an electrochemical detector (ECD) for the sensitive quantification of monoamine neurotransmitters and their metabolites.[16][17] c. Separate the analytes on a reverse-phase C18 column using a mobile phase containing a buffer, an ion-pairing agent, and an organic modifier. d. Quantify the neurotransmitter concentrations based on a standard curve.

Signaling Pathways and Experimental Workflows

phenelzine_pathway This compound This compound peh β-phenylethylidenehydrazine (PEH) This compound->peh Metabolism by MAO mao Monoamine Oxidase (MAO-A & MAO-B) This compound->mao Irreversible Inhibition gaba_t GABA-Transaminase (GABA-T) This compound->gaba_t Inhibition peh->gaba_t Inhibition monoamines ↑ Synaptic Monoamines (Serotonin, Norepinephrine, Dopamine) mao->monoamines Degradation gaba ↑ Brain GABA gaba_t->gaba Degradation downstream_mono Downstream Signaling (e.g., ↑ cAMP, ↑ PKA, ↑ CREB, ↑ BDNF) monoamines->downstream_mono downstream_gaba Modulation of GABAergic Neurotransmission gaba->downstream_gaba therapeutic_effects Therapeutic & Experimental Effects downstream_mono->therapeutic_effects downstream_gaba->therapeutic_effects

Dual inhibitory action of this compound.

experimental_workflow cluster_invivo In Vivo Experiment cluster_analysis Sample Analysis animal_model Select Animal Model (e.g., Rat, Mouse) phenelzine_admin This compound Administration (Dose, Route, Duration) animal_model->phenelzine_admin behavioral_test Behavioral Testing (e.g., Forced Swim Test, Elevated Plus Maze) phenelzine_admin->behavioral_test microdialysis In Vivo Microdialysis (Optional) phenelzine_admin->microdialysis tissue_collection Brain Tissue Collection phenelzine_admin->tissue_collection data_analysis Data Analysis & Interpretation behavioral_test->data_analysis hplc HPLC-ECD or LC-MS/MS (Neurotransmitter Quantification) microdialysis->hplc sample_prep Sample Preparation (Homogenization, Extraction) tissue_collection->sample_prep sample_prep->hplc mao_assay MAO Activity Assay sample_prep->mao_assay hplc->data_analysis mao_assay->data_analysis

General experimental workflow for this compound studies.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Experimental Results compound Compound Stability/ Purity Issue? start->compound protocol Protocol Execution Variability? start->protocol biological Biological/Environmental Variability? start->biological check_storage Verify Storage & Handling compound->check_storage validate_compound Analytical Validation of Compound compound->validate_compound standardize_protocol Standardize All Procedures protocol->standardize_protocol train_personnel Ensure Consistent Personnel Training protocol->train_personnel control_env Control Environmental Factors biological->control_env randomize Randomize & Blind Experiments biological->randomize

Logical troubleshooting workflow for this compound experiments.

References

Navigating Phenelzine Administration in Animal Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for minimizing and managing side effects associated with the monoamine oxidase inhibitor (MAOI) phenelzine in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental protocols.

Troubleshooting Guides

Issue 1: Hypertensive Crisis

Symptoms: Sudden, sharp increase in blood pressure, tachycardia, severe headache (inferred from behavioral signs like head pressing or scratching), agitation.

Potential Causes:

  • Tyramine Interaction: Ingestion of tyramine-containing food. Standard laboratory chow is typically low in tyramine, but this can be a confounding factor if non-standard food items are used.

  • Drug Interactions: Co-administration with sympathomimetic agents (e.g., amphetamines, pseudoephedrine) or other MAOIs.[1][2]

Immediate Actions & Troubleshooting Steps:

  • Confirm Symptoms: Monitor blood pressure using a tail-cuff system or telemetry. Observe for behavioral indicators of distress.

  • Discontinue Suspect Agents: If co-administered with another drug, cease administration of the interacting agent immediately.

  • Administer Antihypertensive Agents:

    • Phentolamine: An alpha-adrenergic blocker, can be administered to counteract vasoconstriction.

    • Nitroprusside or Esmolol: Short-acting vasodilators can be used to rapidly reduce blood pressure.[3]

    • Refer to established protocols for treating drug-induced hypertensive crises in rodents for appropriate dosing and administration routes.[4]

  • Supportive Care: Provide supportive care to maintain physiological homeostasis.

Preventative Measures:

  • Strictly control the animal's diet to exclude tyramine.

  • Thoroughly review all co-administered compounds for potential interactions with MAOIs.[1]

Agent Class Reported Use in Rodent Hypertension Models Reference
PhentolamineAlpha-adrenergic blockerNot specified in search results, but a standard of care in clinical settings.General pharmacological knowledge
NitroprussideVasodilatorUsed in rat models of hypertensive crisis.[3][3]
EsmololBeta-blockerUsed in rat models of hypertensive crisis.[3][3]
NifedipineCalcium channel blockerEffective in preventing norepinephrine-induced blood pressure elevations in rats.[4][4]
Issue 2: Serotonin Syndrome

Symptoms: Tremors, myoclonus, hyperreflexia, agitation, hyperthermia, diarrhea.[5]

Potential Causes:

  • Co-administration with Serotonergic Agents: Use with SSRIs, SNRIs, TCAs, or other drugs that increase serotonin levels.[5][6]

Immediate Actions & Troubleshooting Steps:

  • Cease Administration: Immediately stop the administration of this compound and any other serotonergic drugs.

  • Administer Serotonin Antagonist:

    • Cyproheptadine: A 5-HT2A antagonist, is a primary treatment.[3][5][7] Dosing for dogs is reported as 1.1 mg/kg and 2-4 mg total for cats, administered orally.[3] Rodent-specific protocols may need to be adapted.

  • Control Hyperthermia: Use active cooling methods such as cooling blankets or ice packs.

  • Manage Agitation: Benzodiazepines (e.g., diazepam) can be used to control agitation and muscle rigidity.

  • Supportive Care: Provide intravenous fluids to maintain hydration and electrolyte balance.

Preventative Measures:

  • Avoid co-administration of this compound with other serotonergic drugs whenever possible.[6]

  • If co-administration is necessary, use the lowest effective doses and monitor animals closely for symptoms.

Agent Class Reported Use in Serotonin Syndrome Models Reference
Cyproheptadine5-HT2A AntagonistRecommended for severe cases; effectiveness not rigorously established but commonly used.[3][5][7][3][5][7]
Benzodiazepines (e.g., Diazepam)GABA-A AgonistUsed for managing agitation and rigidity.[7][7]
Issue 3: Hepatotoxicity

Symptoms: Elevated liver enzymes (ALT, AST), jaundice (visible in mucous membranes), lethargy, weight loss.

Potential Causes:

  • Idiosyncratic Drug Reaction: this compound can cause idiosyncratic liver injury.[8]

  • Metabolic Activation: The production of toxic metabolites can lead to hepatocellular damage.

Immediate Actions & Troubleshooting Steps:

  • Monitor Liver Enzymes: Conduct regular blood tests to monitor ALT and AST levels.

  • Dose Reduction or Discontinuation: If liver enzymes are significantly elevated, consider reducing the dose or discontinuing this compound.

  • Histopathological Analysis: In terminal studies, perform a histopathological examination of the liver to assess the extent of damage.

Preventative Measures & Mitigation Strategies:

  • Co-administration of Hepatoprotective Agents: While not specifically studied with this compound, the use of antioxidants and other hepatoprotective compounds has shown promise in mitigating drug-induced liver injury from other compounds.

    • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione.

    • Silymarin: A flavonoid with antioxidant and anti-inflammatory properties.[9]

    • Quercetin: A flavonoid with demonstrated hepatoprotective effects against paracetamol-induced liver injury in rats.[10]

  • Regular Monitoring: Implement a regular schedule for monitoring liver function throughout the study.

Agent Class Mechanism of Action in Hepatoprotection Reference
N-acetylcysteine (NAC)Antioxidant PrecursorReplenishes glutathione stores.General pharmacological knowledge
SilymarinFlavonoidAntioxidant, anti-inflammatory, immunomodulatory.[9][9]
QuercetinFlavonoidReduces oxidative stress, inflammation, and apoptosis.[10][10]
Issue 4: Behavioral Abnormalities

Symptoms: Increased agitation, aggression, sedation, or atypical behaviors not related to the experimental paradigm.

Potential Causes:

  • Dose-dependent Effects: Higher doses of this compound can lead to behavioral side effects.

  • Neurochemical Imbalances: Alterations in dopamine and serotonin levels can manifest as behavioral changes.[11]

Immediate Actions & Troubleshooting Steps:

  • Systematic Observation: Use a standardized behavioral scoring system to quantify and track the observed abnormalities.

  • Dose Adjustment: If the behaviors are severe, consider a dose reduction.

  • Environmental Enrichment: Ensure the animal's environment is not contributing to stress or agitation.

Preventative Measures:

  • Dose-Response Studies: Conduct pilot studies to determine the optimal dose that achieves the desired therapeutic effect with minimal behavioral side effects.

  • Acclimatization: Allow for a sufficient acclimatization period before and during drug administration.

Frequently Asked Questions (FAQs)

Q1: What is a safe starting dose for this compound in rats and mice?

A1: The appropriate dose of this compound can vary significantly depending on the animal model, the intended therapeutic effect, and the route of administration. Based on the literature, doses in rats have ranged from 1-20 mg/kg for chronic studies.[12][13] For mice, studies have used doses of 10 and 30 mg/kg.[11] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental conditions, starting with lower doses and gradually escalating while monitoring for adverse effects.

Q2: How should I monitor for potential this compound toxicity during my study?

A2: A comprehensive monitoring plan should include:

  • Daily Health Checks: Observe for changes in appearance, posture, and behavior.

  • Body Weight: Record body weight at least twice a week.

  • Blood Pressure: For studies where hypertensive crisis is a risk, regular blood pressure monitoring is essential.

  • Biochemical Analysis: At predetermined intervals and at the end of the study, collect blood for analysis of liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).

  • Behavioral Assessments: If relevant to your study, use standardized behavioral tests to assess for any unintended neurological or behavioral changes.

Q3: Can I co-administer this compound with other drugs?

A3: Extreme caution is advised. This compound has a high potential for drug-drug interactions.[1] Co-administration with serotonergic agents can lead to serotonin syndrome, and with sympathomimetic drugs can trigger a hypertensive crisis.[1][5] Always conduct a thorough literature review of potential interactions before co-administering any compound with this compound. If co-administration is necessary, start with low doses of both drugs and monitor the animals very closely.

Q4: What should I do if an animal dies unexpectedly during a this compound study?

A4: An unexpected death should be investigated promptly. A full necropsy and histopathological examination of major organs, particularly the liver, heart, and brain, should be performed to determine the cause of death. Review your experimental protocol, including dosing, animal handling, and any potential for drug or food interactions.

Experimental Protocols

Protocol 1: Induction and Management of Hypertensive Crisis in a Rat Model

This protocol is for studying the mechanisms of hypertensive crisis and evaluating potential rescue agents.

  • Animal Model: Male Wistar rats.[4][14]

  • Induction of Hypertension: Administer norepinephrine to induce a hypertensive state.[4]

  • Blood Pressure Monitoring: Continuously monitor blood pressure via a catheter implanted in the carotid artery.[14]

  • Intervention: Once a hypertensive crisis is established, administer the test antihypertensive agent (e.g., phentolamine, nitroprusside, nifedipine) intravenously.[4][14]

  • Data Collection: Record blood pressure, heart rate, and any observed behavioral changes throughout the experiment.

Protocol 2: Evaluation of Hepatoprotective Agents Against Drug-Induced Liver Injury

This protocol can be adapted to assess the potential of hepatoprotective agents in mitigating this compound-induced hepatotoxicity.

  • Animal Model: Male Wistar rats.[9][10]

  • Groups:

    • Control (vehicle)

    • This compound only

    • Hepatoprotective agent only

    • This compound + Hepatoprotective agent

  • Dosing: Administer the hepatoprotective agent (e.g., quercetin 50 mg/kg orally) prior to or concurrently with this compound.[10]

  • Sample Collection: At the end of the study period, collect blood for serum analysis of liver enzymes (ALT, AST) and bilirubin.[9]

  • Histopathology: Perfuse the liver and collect tissue for histopathological examination to assess for necrosis, inflammation, and steatosis.[10]

Visualizations

Phenelzine_Metabolism_and_Toxicity_Pathways This compound This compound MAO_A Monoamine Oxidase A (MAO-A) This compound->MAO_A Inhibits MAO_B Monoamine Oxidase B (MAO-B) This compound->MAO_B Inhibits Liver Liver Metabolism (CYP450) This compound->Liver Serotonin Serotonin MAO_A->Serotonin Metabolizes Norepinephrine Norepinephrine MAO_A->Norepinephrine Metabolizes Increased_Serotonin Increased Synaptic Serotonin Increased_Norepinephrine Increased Synaptic Norepinephrine Dopamine Dopamine MAO_B->Dopamine Metabolizes Increased_Dopamine Increased Synaptic Dopamine Serotonin_Syndrome Serotonin Syndrome Increased_Serotonin->Serotonin_Syndrome Hypertensive_Crisis Hypertensive Crisis Increased_Norepinephrine->Hypertensive_Crisis Behavioral_Effects Behavioral Effects Increased_Dopamine->Behavioral_Effects Toxic_Metabolites Toxic Metabolites Liver->Toxic_Metabolites Hepatotoxicity Hepatotoxicity Toxic_Metabolites->Hepatotoxicity

Caption: this compound's mechanism and pathways to potential toxicity.

Troubleshooting_Workflow Start Adverse Event Observed Identify_Symptoms Identify Predominant Symptoms Start->Identify_Symptoms Hypertension Hypertensive Crisis? Identify_Symptoms->Hypertension Serotonin_Symptoms Serotonin Syndrome? Identify_Symptoms->Serotonin_Symptoms Liver_Signs Signs of Hepatotoxicity? Identify_Symptoms->Liver_Signs Behavioral Behavioral Abnormality? Identify_Symptoms->Behavioral Hypertension->Serotonin_Symptoms No Treat_Hypertension Administer Antihypertensives & Supportive Care Hypertension->Treat_Hypertension Yes Serotonin_Symptoms->Liver_Signs No Treat_Serotonin Administer Cyproheptadine & Supportive Care Serotonin_Symptoms->Treat_Serotonin Yes Liver_Signs->Behavioral No Manage_Liver Reduce Dose/Discontinue Consider Hepatoprotectants Liver_Signs->Manage_Liver Yes Manage_Behavior Adjust Dose Review Environment Behavioral->Manage_Behavior Yes Review_Protocol Review Experimental Protocol (Drug Interactions, Diet) Behavioral->Review_Protocol No Treat_Hypertension->Review_Protocol Treat_Serotonin->Review_Protocol Manage_Liver->Review_Protocol Manage_Behavior->Review_Protocol

Caption: Decision-making workflow for managing this compound side effects.

References

challenges in long-term phenelzine treatment protocols for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing long-term phenelzine treatment in their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in long-term this compound treatment protocols for research?

A1: Long-term this compound treatment presents several challenges that require careful management in a research setting. These include the risk of hypertensive crisis due to dietary tyramine interactions, potential for serious drug interactions, management of a distinct withdrawal syndrome, and the possibility of treatment-emergent side effects.[1][2] Ongoing monitoring of participants is crucial to mitigate these risks.

Q2: What is a hypertensive crisis and how can it be prevented?

A2: A hypertensive crisis is a sudden, severe increase in blood pressure that can be a life-threatening emergency.[2] With this compound, this is most commonly triggered by the ingestion of tyramine-rich foods or certain interacting medications.[2] Prevention is paramount and involves strict adherence to a low-tyramine diet and avoidance of contraindicated medications.[3][4] All research participants must receive thorough education on these restrictions.

Q3: What are the symptoms of a this compound withdrawal syndrome?

A3: Abrupt discontinuation of this compound can lead to a withdrawal syndrome, which typically begins 24 to 72 hours after the last dose.[1][5] Symptoms can range from mild to severe and may include vivid nightmares, agitation, nausea, vomiting, malaise, and in rare cases, psychosis and convulsions.[1][5] Gradual tapering of the this compound dose is essential to prevent this syndrome.

Q4: Can tolerance or tachyphylaxis develop during long-term this compound treatment?

A4: Yes, tachyphylaxis, or the loss of therapeutic effect over time, can occur with long-term antidepressant treatment, including with MAOIs like this compound.[6][7][8] The exact incidence with this compound is not well-documented but is a recognized phenomenon in antidepressant therapy.[6][8] If a researcher observes a diminishing treatment effect in a study participant, it is important to investigate potential causes, including tachyphylaxis.

Troubleshooting Guides

Issue: Sudden Onset of Severe Headache, Palpitations, and Neck Stiffness in a Study Participant

Possible Cause: Hypertensive Crisis

Immediate Actions:

  • Immediately assess the participant's blood pressure.

  • If systolic blood pressure is ≥180 mmHg and/or diastolic blood pressure is ≥120 mmHg, this is a medical emergency.

  • Question the participant about recent food intake and any new medications, including over-the-counter drugs.

  • Follow the pre-established emergency protocol for hypertensive crisis management.

Issue: Participant Reports Nightmares, Irritability, and Nausea After Missing Several Doses

Possible Cause: this compound Withdrawal Syndrome

Management Steps:

  • Assess the severity of the withdrawal symptoms.

  • Consider reinstituting a low dose of this compound to alleviate symptoms, followed by a very slow and cautious downward titration.[1]

  • Provide supportive care for symptoms such as nausea and agitation.

  • Reinforce the importance of adherence to the dosing schedule and the dangers of abrupt discontinuation.

Issue: Gradual Worsening of Depressive Symptoms in a Participant Despite Consistent Dosing

Possible Cause: Tachyphylaxis (Treatment Tolerance)

Investigative Steps:

  • Confirm medication adherence through participant interview and any available monitoring data.

  • Rule out other potential causes for symptom worsening, such as new psychosocial stressors or concomitant medical illness.

  • Consider measuring platelet MAO inhibition to assess for continued pharmacological effect. A high level of inhibition in the presence of clinical worsening may suggest tachyphylaxis.

  • Consult with the study's medical monitor or principal investigator to determine the appropriate course of action, which may include a dosage adjustment or a switch to an alternative therapy as per the study protocol.

Data Presentation

Table 1: Common and Severe Adverse Effects of Long-Term this compound Treatment

Adverse Effect CategoryCommon Side EffectsRare but Serious Side Effects
Neurological Dizziness, drowsiness, weakness, fatigue, insomnia, twitching, hyperreflexia[5][9]Seizures, toxic delirium, ataxia[2]
Cardiovascular Orthostatic hypotension, edema[5][9]Hypertensive crisis, intracranial hemorrhage[2]
Gastrointestinal Dry mouth, nausea, vomiting, constipation[5][9]Hepatic necrosis[2]
Psychiatric Agitation, hypomania[1]Exacerbation of psychosis, suicidality[2]
Other Weight gain, sexual dysfunction, anorgasmia[2]Lupus-like syndrome, edema of the glottis[2][5]

Table 2: Tyramine-Restricted Diet Guidelines

Food CategoryFoods to Avoid (High Tyramine)Foods to Consume with Caution (Moderate Tyramine)Permissible Foods (Low or No Tyramine)
Cheeses Aged cheeses (e.g., cheddar, blue cheese, gorgonzola, brie, camembert), processed cheeses[10][11]Parmesan, Romano (in small amounts)Cottage cheese, cream cheese, ricotta, fresh mozzarella[11]
Meats & Fish Aged, cured, smoked, or pickled meats (e.g., salami, pepperoni, pastrami, corned beef), pickled herring, fermented sausages[10][11]Freshly cooked meats that are leftover (consume within 48 hours of cooking)Freshly prepared meats, poultry, and fish[10]
Fruits & Vegetables Overripe fruits, fava beans (broad beans), sauerkraut, banana peels[10]Avocado, raspberriesMost fresh, frozen, or canned fruits and vegetables
Soy Products Fermented soy products (e.g., soy sauce, miso, tofu, tempeh)[11]Soy milk
Yeast Extracts Concentrated yeast extracts (e.g., Marmite, Vegemite)[11]Brewer's yeast as a supplementBaker's yeast
Alcoholic Beverages Tap beers, red wine (especially Chianti)[10]Canned or bottled beers, white wine (in moderation)

Table 3: Washout Periods for Common Psychotropic Medications Before Initiating this compound

Medication ClassMedication ExampleRecommended Washout Period
SSRIs Fluoxetine5 weeks[12]
Sertraline, Paroxetine, Citalopram, Escitalopram2 weeks[12]
SNRIs Venlafaxine, Duloxetine2 weeks[1]
TCAs Amitriptyline, Imipramine, Nortriptyline2 weeks[12]
Other MAOIs Tranylcypromine, Isocarboxazid2 weeks[13]
Bupropion Bupropion2 weeks[1]

Experimental Protocols

Protocol for Management of a Hypertensive Crisis
  • Objective: To safely and effectively lower blood pressure in a research participant experiencing a hypertensive crisis.

  • Materials:

    • Sphygmomanometer and stethoscope (or automated blood pressure cuff)

    • Intravenous access supplies

    • Phentolamine for intravenous administration

    • Emergency medical services contact information

  • Procedure:

    • Upon identification of symptoms suggestive of a hypertensive crisis (severe headache, palpitations, neck stiffness, nausea, vomiting), immediately measure the participant's blood pressure.

    • If blood pressure is severely elevated (e.g., SBP ≥180 mmHg or DBP ≥120 mmHg), activate the site's emergency medical protocol.

    • While awaiting emergency medical services, if directed by a qualified medical professional and included in the study's safety protocol, administer phentolamine 5 mg intravenously.

    • Continuously monitor blood pressure every 5-10 minutes.

    • Do not administer any medications that are not explicitly part of the approved emergency protocol.

    • Document all vital signs, symptoms, and interventions with precise timings.

    • Transfer the participant to an emergency medical facility for further management.

Protocol for Monitoring Platelet MAO Inhibition
  • Objective: To quantify the level of monoamine oxidase (MAO) inhibition in platelets as a biomarker of this compound's pharmacological effect.

  • Materials:

    • Commercial MAO activity assay kit (e.g., colorimetric or fluorometric)

    • Platelet-rich plasma (PRP) isolated from participant blood samples

    • Spectrophotometer or fluorometer

    • Laboratory centrifuge

    • Standard laboratory pipettes and consumables

  • Procedure:

    • Collect whole blood from the participant in tubes containing an anticoagulant (e.g., EDTA).

    • Prepare PRP by centrifugation of the whole blood at a low speed (e.g., 200 x g for 10 minutes) to separate the plasma and platelet layer from red and white blood cells.

    • Determine the protein concentration of the PRP sample.

    • Follow the manufacturer's instructions for the chosen MAO activity assay kit. This typically involves:

      • Incubating a known amount of PRP with a specific MAO substrate (e.g., p-tyramine).

      • Adding a detection reagent that reacts with a product of the MAO-catalyzed reaction (e.g., hydrogen peroxide) to produce a colorimetric or fluorescent signal.

      • Measuring the signal using a spectrophotometer or fluorometer.

    • Calculate the MAO activity based on a standard curve.

    • Compare the MAO activity in the participant's sample to a pre-treatment baseline to determine the percentage of inhibition. An inhibition of at least 80% is generally considered necessary for a therapeutic effect.

Visualizations

Phenelzine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO-A & MAO-B) This compound This compound This compound->MAO Irreversibly Inhibits GABA_T GABA Transaminase This compound->GABA_T Inhibits Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Monoamines->MAO Degradation Vesicles Synaptic Vesicles Monoamines_released Increased Monoamines Vesicles->Monoamines_released Release GABA GABA GABA->GABA_T Degradation Receptors Postsynaptic Receptors Monoamines_released->Receptors Binding GABA_released Increased GABA GABA_released->Receptors Binding

Caption: this compound's dual mechanism of action.

Hypertensive_Crisis_Workflow Start Participant on this compound Presents with Severe Headache, Palpitations, Neck Stiffness Measure_BP Immediately Measure Blood Pressure Start->Measure_BP Assess_BP Is BP ≥180/120 mmHg? Measure_BP->Assess_BP Emergency_Protocol Activate Emergency Medical Protocol Assess_BP->Emergency_Protocol Yes Continue_Monitoring Continue Routine Monitoring Assess_BP->Continue_Monitoring No Administer_Phentolamine Administer Phentolamine 5mg IV (if per protocol) Emergency_Protocol->Administer_Phentolamine Monitor_BP Continuously Monitor BP Administer_Phentolamine->Monitor_BP Transfer Transfer to Emergency Facility Monitor_BP->Transfer Investigate_Cause Investigate Cause (Diet/Meds) Continue_Monitoring->Investigate_Cause

Caption: Workflow for managing a suspected hypertensive crisis.

Phenelzine_Withdrawal_Management Start Participant Reports Withdrawal Symptoms (e.g., Nightmares, Agitation, Nausea) Assess_Severity Assess Symptom Severity Start->Assess_Severity Severe Are Symptoms Severe? Assess_Severity->Severe Reinstitute_Low_Dose Consider Re-instituting Low Dose of this compound Severe->Reinstitute_Low_Dose Yes Supportive_Care Provide Supportive Care for Symptoms Severe->Supportive_Care No Slow_Taper Initiate Very Slow Tapering Schedule Reinstitute_Low_Dose->Slow_Taper Slow_Taper->Supportive_Care Educate Educate Participant on Adherence Supportive_Care->Educate End Symptoms Resolve Educate->End

Caption: Decision-making process for managing this compound withdrawal.

References

improving the sensitivity of phenelzine detection in biofluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of phenelzine detection in biofluids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and data interpretation.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in biological matrices.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal This compound Degradation: this compound is unstable and can degrade during sample collection, storage, or preparation.[1][2]- Process samples as quickly as possible after collection.- Store samples at -80°C for long-term stability.- Keep samples on ice during preparation.[2]- Derivatize the sample immediately after collection or thawing.[1]
Inefficient Extraction: Poor recovery of this compound from the biological matrix.[3]- Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.[4][5]- Ensure the pH of the sample is appropriate for the chosen extraction method.[6]- Evaluate different SPE sorbents or LLE solvents.
Inefficient Derivatization: The derivatization reaction with agents like pentafluorobenzaldehyde (PFB) may be incomplete.[4][7]- Optimize the reaction conditions (e.g., temperature, incubation time, reagent concentration).- Ensure the derivatizing reagent is fresh and not degraded.- Check for the presence of interfering substances that may consume the derivatizing reagent.
High Background Noise or Matrix Effects Insufficient Sample Cleanup: Co-elution of endogenous matrix components can interfere with ionization and detection.[8]- Incorporate a more rigorous sample cleanup method, such as a multi-step SPE or a combination of protein precipitation and LLE.[3][6]- Optimize the chromatographic separation to resolve this compound from interfering peaks.[9]- Use a more selective detection method, such as tandem mass spectrometry (MS/MS).[10][11]
Phospholipid Contamination: Phospholipids from plasma or serum can cause significant ion suppression.- Use a phospholipid removal plate or column during sample preparation.[6]- Optimize the LLE procedure to minimize the extraction of phospholipids.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Issues: Column degradation, contamination, or a void at the column inlet can lead to poor peak shape.[9][12]- Use a guard column to protect the analytical column.- Backflush the column to remove contaminants.[12]- If the problem persists, replace the analytical column.[9]
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound.[13]- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Optimize the organic modifier concentration for better peak shape.
Inconsistent Retention Times Pump or System Leaks: Fluctuations in the mobile phase flow rate due to leaks will cause retention time shifts.[14][15]- Check all fittings and connections for leaks.- Inspect pump seals for wear and replace if necessary.[15]
Mobile Phase Issues: Inconsistent mobile phase composition or degradation.[9]- Prepare fresh mobile phase daily.- Ensure proper degassing of the mobile phase to prevent air bubbles in the pump.[14]
Low Recovery Non-Specific Binding: this compound may adsorb to plasticware or glassware during sample preparation.[16]- Use low-binding microcentrifuge tubes and pipette tips.- Silanize glassware to reduce active sites for adsorption.- Add a small amount of organic solvent or a surfactant to the sample to reduce binding.
Analyte Instability in Final Extract: The derivatized this compound may not be stable in the final solvent.- Analyze samples immediately after preparation.- Conduct stability tests of the final extract at different temperatures (e.g., autosampler temperature).[11]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often necessary for this compound analysis?

A1: Derivatization is crucial for several reasons. Firstly, this compound is a small, polar, and volatile molecule that exhibits poor chromatographic retention and peak shape on standard reversed-phase columns.[17][18] Derivatization with reagents like pentafluorobenzaldehyde (PFB) creates a larger, less polar, and more stable derivative, which improves its chromatographic behavior.[4][7] Secondly, for GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of this compound.[7] Finally, the resulting derivative often has better ionization efficiency in mass spectrometry, leading to enhanced sensitivity.[10]

Q2: What is the best internal standard (IS) for this compound analysis?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d5.[7] This is because it has nearly identical chemical and physical properties to this compound, and therefore co-elutes and experiences similar matrix effects and extraction recovery, providing the most accurate quantification.[7] If a stable isotope-labeled IS is not available, a structural analog with similar properties can be used. For example, hydroxyzine has been successfully used as an internal standard in some LC-MS/MS methods.[10][11]

Q3: What are the key metabolic pathways for this compound, and how can this affect my analysis?

A3: The primary metabolic pathway for this compound is oxidation by monoamine oxidase (MAO) to form phenylacetic acid and p-hydroxyphenylacetic acid.[19][20] Acetylation is considered a minor metabolic pathway in humans.[20][21] It is important to be aware of these metabolites as they can potentially interfere with the analysis of the parent drug if the chromatographic method does not provide adequate separation. Using a highly selective detection method like MS/MS can help to differentiate this compound from its metabolites.

Q4: How can I improve the extraction efficiency of this compound from plasma?

A4: To improve extraction efficiency, a combination of protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often effective. For SPE, using a mixed-mode cation exchange sorbent can be beneficial for retaining the basic this compound molecule while allowing for the removal of neutral and acidic interferences. For LLE, optimizing the pH of the aqueous phase to suppress the ionization of this compound (i.e., making it more basic) will enhance its partitioning into an organic solvent.

Q5: What are the expected limits of detection (LOD) and quantification (LOQ) for this compound in biofluids?

A5: The achievable LOD and LOQ depend on the analytical technique and the biological matrix. With modern LC-MS/MS methods, LOQs in the low ng/mL to sub-ng/mL range are attainable. For example, a validated LC-MS/MS method has reported an LOQ of 0.51 ng/mL in human plasma.[10] GC-MS methods have also demonstrated good sensitivity, with the ability to measure down to 2 ng/mL.[7] Older HPLC methods with UV detection are generally less sensitive.[13]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the detection of this compound in biological fluids.

Table 1: LC-MS/MS Methods for this compound Detection

Biofluid Sample Preparation LOQ Linearity Range Recovery Reference
Human PlasmaDerivatization with PFB, SPE0.51 ng/mL0.51 - 25.2 ng/mL>85%[10]
Human PlasmaSPE0.508 ng/mL0.508 - 25.144 ng/mL96.5%[11]

Table 2: GC-MS Methods for this compound Detection

Biofluid Sample Preparation LOD Precision Reference
Human PlasmaDerivatization with PFB, LLE2 ng/mL~10%[7]
UrineDerivatization with acetone, LLE0.5 µg/mLNot Reported[17][18]

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma using LC-MS/MS

This protocol is based on the methodology described by Kallem et al. (2016).[10]

1. Sample Preparation and Derivatization:

  • To 200 µL of human plasma, add the internal standard (e.g., hydroxyzine).

  • Add 50 µL of 1M sodium hydroxide to basify the sample.

  • Add 50 µL of pentafluorobenzaldehyde (PFB) solution (in acetonitrile) for derivatization.

  • Vortex for 10 minutes and incubate at room temperature for 30 minutes.

2. Solid Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the derivatized plasma sample onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the derivatized this compound and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

3. LC-MS/MS Analysis:

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., Ace C18).[10][22]

    • Mobile Phase: A gradient of 10mM ammonium acetate and acetonitrile.[10][22]

    • Flow Rate: 1.0 mL/min with a split.[10][22]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[10][11]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for the derivatized this compound and the internal standard. For PFB-derivatized this compound, a common transition is m/z 305.1 → 105.1.[10]

Protocol 2: this compound Quantification in Urine using GC-MS

This protocol is adapted from the method described by Caddy et al. (1976).[17][18]

1. Sample Preparation and Derivatization:

  • To 1 mL of urine, add 1 mL of acetone to form the acetonide derivative.

  • Add a suitable internal standard.

  • Add potassium carbonate to saturate the solution and adjust the pH.

  • Extract the derivative with an organic solvent like diethyl ether.

2. GC-MS Analysis:

  • Evaporate the organic layer to a small volume.

  • Inject an aliquot into the GC-MS system.

  • Chromatographic Conditions:

    • Column: A suitable capillary column for drug analysis (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to separate the derivative from other urine components.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound derivative.

Visualizations

Phenelzine_Metabolism This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Oxidation (Major Pathway) Acetylation Acetylation (Minor Pathway) This compound->Acetylation Other Other Metabolites (e.g., β-Phenylethylamine) This compound->Other PAA Phenylacetic Acid MAO->PAA p_HPAA p-Hydroxyphenylacetic Acid MAO->p_HPAA N_Acetylthis compound N-Acetylthis compound Acetylation->N_Acetylthis compound

Caption: Major and minor metabolic pathways of this compound.

Phenelzine_Workflow start Biofluid Sample (Plasma/Urine) add_is Add Internal Standard start->add_is derivatize Derivatization (e.g., with PFB) add_is->derivatize extraction Sample Extraction (SPE or LLE) derivatize->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon analysis LC-MS/MS or GC-MS Analysis evap_recon->analysis data Data Processing & Quantification analysis->data

Caption: General experimental workflow for this compound detection.

References

Technical Support Center: Addressing Phenelzine's Off-Target Effects in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing phenelzine, understanding and mitigating its off-target effects is critical for robust experimental design and accurate data interpretation. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and key off-target activities of this compound?

This compound's primary therapeutic action is the irreversible, non-selective inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2][3] This action increases the synaptic availability of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine). However, this compound has several well-documented off-target effects. The most significant of these is the inhibition of γ-aminobutyric acid transaminase (GABA-T) by its metabolite, phenylethylidenehydrazine (PEH).[4] This leads to an increase in brain GABA levels. Additionally, this compound can be metabolized to phenethylamine (PEA), which may act as a releasing agent for norepinephrine and dopamine, and it has shown some affinity for imidazoline I2 receptors.[5]

Q2: How can I experimentally distinguish between the effects of MAO inhibition and GABA-T inhibition?

Dissecting these two effects is crucial. A key strategy involves a comparative experimental design. You can use a selective MAO inhibitor that does not affect GABA levels, such as tranylcypromine, as a control to isolate the effects of MAO inhibition. Conversely, to isolate the effects of GABA-T inhibition, a specific GABA-T inhibitor like vigabatrin can be used. If the experimental outcome observed with this compound is replicated with vigabatrin but not with tranylcypromine, it strongly suggests the effect is mediated by GABA-T inhibition.

Q3: What are the known binding affinities and inhibitory concentrations for this compound's various targets?

The following table summarizes the available quantitative data for this compound's interaction with its primary and off-target sites. Note that values can vary based on experimental conditions.

TargetActionSpeciesValueValue TypeReference
Monoamine Oxidase A (MAO-A) Irreversible InhibitionHuman~0.8 µMIC50[3]
Monoamine Oxidase B (MAO-B) Irreversible InhibitionHuman~1.5 µMIC50[3]
GABA Transaminase (GABA-T) Inhibition (by metabolite PEH)Not SpecifiedNot ReportedIC50/Ki[6]
Imidazoline I2 Receptor Moderate AffinityRat0.3-6 µMKi[5]
Serotonin Transporter (SERT) Weak InhibitionHuman> 10 µMKiData Not Found
Dopamine Transporter (DAT) Weak InhibitionHuman> 10 µMKiData Not Found
Norepinephrine Transporter (NET) Weak InhibitionHuman> 10 µMKiData Not Found

Troubleshooting Guides

Issue 1: Unexpectedly rapid anxiolytic or sedative effects are observed in our behavioral model.

  • Potential Cause: While increased monoamine levels due to MAO inhibition contribute to anxiolysis over time, rapid effects are more likely attributable to the elevation of GABA levels resulting from the inhibition of GABA-T by this compound's metabolite, PEH.

  • Troubleshooting Protocol:

    • Time-Course Analysis: Conduct a detailed time-course study to map the onset of the behavioral effects. Effects occurring within a few hours of administration are more likely GABAergic.

    • Comparator Compounds: Include experimental groups treated with a selective MAO inhibitor (e.g., tranylcypromine) and a specific GABA-T inhibitor (e.g., vigabatrin).

    • Metabolism Blockade: Pre-treat an experimental group with tranylcypromine before administering this compound. Tranylcypromine will inhibit MAO, thereby preventing the metabolism of this compound to PEH and blocking the GABAergic effect.

    • Neurochemical Analysis: If feasible, measure brain GABA levels in a satellite group of animals to directly correlate the behavioral changes with neurochemical alterations.

Issue 2: In vitro results show inconsistent effects on monoamine uptake.

  • Potential Cause: Although this compound is primarily an MAO inhibitor, at higher concentrations, it may exhibit weak, direct interactions with monoamine transporters (SERT, DAT, NET). This can be a confounding factor in isolated synapse or cell culture preparations.

  • Troubleshooting Protocol:

    • Concentration-Response Curve: Generate a full concentration-response curve for this compound in your assay to determine if the observed effects are dose-dependent and occur at concentrations above those required for MAO inhibition.

    • Washout Experiment: Perform a washout experiment. If the effects on monoamine uptake are reversible after removing this compound, it suggests a direct, competitive interaction with the transporter, rather than the irreversible inhibition of MAO.

    • Use of Selective Blockers: Include controls with selective inhibitors for SERT (e.g., fluoxetine), DAT (e.g., GBR 12909), and NET (e.g., desipramine) to characterize the specific transporter interactions.

Experimental Protocols

Protocol 1: In Vitro Spectrophotometric Assay for GABA-Transaminase (GABA-T) Inhibition

This protocol allows for the determination of the inhibitory potential of this compound or its metabolites on GABA-T activity.

  • Principle: The activity of GABA-T is measured in a coupled reaction. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. Succinic semialdehyde dehydrogenase (SSADH) then oxidizes succinic semialdehyde to succinate, with the concomitant reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

  • Materials:

    • Purified GABA-T enzyme

    • GABA

    • α-ketoglutarate

    • Pyridoxal 5'-phosphate (PLP)

    • SSADH

    • NADP+

    • Test compound (this compound or PEH)

    • Assay Buffer (e.g., 100 mM potassium pyrophosphate, pH 8.6)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a master mix containing the assay buffer, α-ketoglutarate, PLP, SSADH, and NADP+.

    • Add varying concentrations of the test compound (and a vehicle control) to the wells of the microplate.

    • Add the purified GABA-T enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding GABA to all wells.

    • Immediately begin monitoring the change in absorbance at 340 nm over time at a controlled temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis Generation cluster_testing Experimental Controls cluster_conclusion Conclusion problem Unexpected Experimental Outcome with this compound on_target On-Target Effect (MAO Inhibition) problem->on_target off_target Off-Target Effect (e.g., GABA-T Inhibition) problem->off_target control1 Selective MAO Inhibitor (e.g., Tranylcypromine) on_target->control1 Isolates MAO effect control2 Specific Off-Target Modulator (e.g., Vigabatrin for GABA-T) off_target->control2 Mimics off-target effect control3 Metabolism Blockade (e.g., Tranylcypromine pre-treatment) off_target->control3 Blocks off-target effect conclusion Isolate Mechanism of Action control1->conclusion control2->conclusion control3->conclusion

Caption: Logical workflow for dissecting on- and off-target effects of this compound.

signaling_pathways cluster_this compound This compound Administration cluster_targets Molecular Targets cluster_effects Neurochemical Consequences This compound This compound mao MAO-A & MAO-B This compound->mao Irreversible Inhibition peh Metabolite (PEH) This compound->peh Metabolism via MAO monoamines ↑ Serotonin ↑ Norepinephrine ↑ Dopamine mao->monoamines Decreased Breakdown gaba_t GABA-T gaba ↑ GABA gaba_t->gaba Decreased Breakdown peh->gaba_t Inhibition

Caption: Dual signaling pathways of this compound's action on monoamine and GABA systems.

References

Phenelzine Delivery Methods: Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenelzine. The information is designed to address common challenges and ensure more consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO).[1][2] It inhibits both MAO-A and MAO-B isoforms, preventing the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] This leads to an accumulation of these neurotransmitters in the synaptic cleft, which is believed to be the primary basis for its therapeutic effects.[1] The inhibition is irreversible, meaning that restoration of MAO activity requires the synthesis of new enzyme, a process that can take up to two weeks.[1]

Q2: What are the main challenges in achieving consistent results with this compound in preclinical studies?

Several factors can contribute to variability in experimental outcomes with this compound:

  • Dosage and Administration: The dose of this compound is a critical factor influencing its efficacy. Higher doses are often required to achieve significant MAO inhibition and therapeutic effects.[3][4] The route and frequency of administration should be carefully controlled.

  • Delayed Onset of Action: this compound typically has a delayed onset of therapeutic effect, often taking several weeks to manifest.[2] This should be factored into the design of behavioral studies.

  • Irreversible Inhibition: Due to its irreversible binding to MAO, a sufficient washout period is necessary when switching between treatments to allow for the synthesis of new enzyme.[1]

  • Drug and Food Interactions: this compound can interact with tyramine-containing foods and certain medications, leading to a hypertensive crisis.[2] While less of a concern in controlled laboratory settings with standard chows, it is a critical consideration for clinical applications and translation of research.

  • Stability and Degradation: this compound can degrade, particularly in solution. Proper storage and handling are crucial to maintain its potency.

Q3: How should this compound be stored to ensure stability?

This compound sulfate is available as a film-coated tablet for oral administration and should be protected from light.[2] For long-term storage of the pure compound, it is recommended to store it in a dry, dark place at -20°C. For short-term storage, 0-4°C is acceptable.

Q4: What are the known metabolites of this compound?

This compound is extensively metabolized, primarily through oxidation by MAO. The major metabolites are phenylacetic acid and p-hydroxyphenylacetic acid.[5]

Troubleshooting Guides

Inconsistent Behavioral Effects in Animal Models
Observed Issue Potential Cause Troubleshooting Steps
High variability in behavioral responses between subjects. Insufficient dosage.Increase the dose of this compound. Doses of 60-90 mg/day (human equivalent) are often more effective.[3][4]
Insufficient duration of treatment.Ensure a treatment period of at least 2-4 weeks to allow for the delayed onset of action.[2]
Inadequate washout period from previous treatments.Allow for a washout period of at least two weeks to ensure complete regeneration of MAO enzymes.[1]
Unexpected or paradoxical behavioral effects. Neurochemical imbalances beyond MAO inhibition.This compound can also affect GABA-glutamate balance and has neuroprotective properties that might influence behavior.[6] Consider these additional mechanisms when interpreting results.
Withdrawal effects.If this compound administration was abruptly stopped, observed behaviors might be due to withdrawal. Taper the dose gradually if discontinuing treatment.
Difficulties in this compound Quantification (LC-MS/MS)
Observed Issue Potential Cause Troubleshooting Steps
Low signal intensity or poor peak shape. Adsorption of this compound to tubing or vials.Consider using BSA in the perfusate for microdialysis studies to reduce adsorption.[7] Use silanized glassware or low-adsorption vials.
Ion suppression from matrix components.Optimize the sample preparation method to remove interfering substances. Consider solid-phase extraction.
Inappropriate mobile phase.Adjust the mobile phase composition and pH to improve peak shape and retention.
Retention time shifts. Column degradation.Use a guard column and ensure proper mobile phase pH.
Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate composition.
High background noise. Contamination of the LC-MS system.Flush the system thoroughly. Use high-purity solvents and reagents.

Experimental Protocols

Protocol for In Vivo Microdialysis in Rat Brain

This protocol is a general guideline and should be optimized for specific research needs.

1. Materials and Reagents:

  • This compound sulfate

  • Microdialysis probes (e.g., with a 10-20 kDa molecular weight cutoff)

  • Artificial cerebrospinal fluid (aCSF)

  • Bovine serum albumin (BSA)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Syringe pump

  • Fraction collector

2. Procedure:

  • Probe Preparation: Condition the microdialysis probe by perfusing with aCSF.

  • Animal Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula into the target brain region.

  • Probe Insertion: Insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF, potentially containing a low concentration of BSA (e.g., 0.1%) to minimize this compound adsorption, at a low flow rate (e.g., 1-2 µL/min).[7]

  • Equilibration: Allow the system to equilibrate for at least 60-90 minutes before sample collection.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a refrigerated fraction collector.

  • This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

  • Analysis: Analyze the dialysate samples for this compound concentration using a validated LC-MS/MS method.

Workflow for In Vivo Microdialysis Experiment

G cluster_prep Preparation cluster_surgery Surgical Procedure cluster_experiment Experiment cluster_analysis Analysis A Prepare aCSF +/- BSA B Condition Microdialysis Probe A->B F Perfuse Probe with aCSF B->F C Anesthetize Animal D Stereotaxic Implantation of Guide Cannula C->D E Insert Microdialysis Probe D->E E->F G Equilibration Period F->G H Administer this compound G->H I Collect Dialysate Samples H->I J LC-MS/MS Analysis I->J K Data Interpretation J->K

In vivo microdialysis experimental workflow.

Protocol for MAO Activity Assay with this compound

This assay measures the inhibition of MAO activity by this compound.

1. Materials and Reagents:

  • This compound sulfate

  • MAO-A and MAO-B enzymes (from a commercial source or tissue homogenates)

  • Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Phosphate buffer

  • Fluorometric or colorimetric detection reagent

  • 96-well microplate

  • Plate reader

2. Procedure:

  • Enzyme Preparation: Prepare a working solution of the MAO enzyme in phosphate buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in phosphate buffer.

  • Pre-incubation: In a 96-well plate, add the MAO enzyme and the this compound dilutions. Pre-incubate for a defined period (e.g., 15-30 minutes) to allow for the irreversible binding of this compound to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction (e.g., by adding a stop solution).

  • Detection: Add the detection reagent and measure the signal (fluorescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of MAO inhibition for each this compound concentration and determine the IC50 value.

Signaling Pathway: MAO Inhibition by this compound

cluster_pre Presynaptic Neuron cluster_post Synaptic Cleft MA Monoamines (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) MA->MAO Metabolism MA_synapse Increased Monoamines MA->MA_synapse Increased Release This compound This compound This compound->MAO Irreversible Inhibition cluster_B Dosage/Duration Issues cluster_C Washout Issues cluster_D Handling/Stress Issues cluster_E Stability/Formulation Issues A Inconsistent In Vivo Results B Check Dosage and Duration A->B C Review Washout Period A->C D Assess Animal Handling and Stress A->D E Verify this compound Stability and Formulation A->E B1 Increase Dose B->B1 B2 Extend Treatment Period B->B2 C1 Ensure ≥ 2-week Washout C->C1 D1 Standardize Handling Procedures D->D1 D2 Acclimatize Animals D->D2 E1 Use Freshly Prepared Solutions E->E1 E2 Confirm Formulation Integrity E->E2

References

Technical Support Center: Accounting for Phenelzine's Irreversible MAO Inhibition in Washout Periods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on designing and troubleshooting experiments involving the irreversible monoamine oxidase (MAO) inhibitor, phenelzine. The resources below address critical considerations for washout periods, essential for obtaining accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why is a washout period necessary?

This compound is a potent, non-selective, and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and MAO-B.[1][2] It forms a covalent bond with the flavin cofactor of the MAO enzyme, permanently deactivating it.[3][4] This irreversible inhibition means that the restoration of MAO activity is not dependent on the clearance of this compound from the system, but rather on the synthesis of new MAO enzymes.[1][3] A washout period is therefore crucial to allow for the regeneration of functional MAO, preventing carry-over effects that could confound experimental results and avoiding potentially life-threatening drug interactions, such as serotonin syndrome, when administering subsequent serotonergic agents.[2][5]

Q2: How long does it take for MAO activity to recover after discontinuing this compound?

The recovery of MAO activity is a gradual process that depends on the rate of new enzyme synthesis. The time required for full recovery can vary depending on the tissue, species, and the dose of this compound administered. Restoration of full enzyme activity can take up to two weeks.[3]

  • In preclinical studies (rats): Following this compound administration, 50% recovery of MAO activity in the brain has been observed after 12-15 days.[6] Complete inhibition of MAO activity in the rat brain has been shown to persist for up to two weeks after a single dose.[7][8]

  • In clinical studies (humans): The recovery of platelet MAO activity in depressed patients treated with this compound takes an average of 14 days.[7] However, the recovery of plasma amine oxidase activity can take significantly longer, exceeding six weeks.[7]

Q3: What are the primary risks of an inadequate washout period in a research setting?

An insufficient washout period can lead to several critical issues in both preclinical and clinical research:

  • Toxicity and Adverse Events: In animal studies, co-administration of a serotonergic agent after incomplete washout of this compound can induce serotonin syndrome, leading to symptoms such as tremors, hyperthermia, and autonomic instability, potentially resulting in animal morbidity or mortality.[2]

  • Misinterpretation of Data: Failure to account for the slow recovery of MAO can lead to misinterpretation of behavioral, neurochemical, and physiological data.

Q4: Can platelet MAO activity be used as a proxy for brain MAO activity?

Platelet MAO activity is often used as a peripheral marker for brain MAO-B activity in clinical studies due to the accessibility of blood samples.[9] There is a documented correlation between the level of platelet MAO inhibition by this compound and clinical response in depression.[9] However, it is important to note that platelets primarily contain MAO-B, whereas the brain has both MAO-A and MAO-B.[3] Therefore, while platelet MAO activity can be an informative and convenient measure, it may not fully reflect the status of MAO-A in the brain.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound washout periods.

Problem Potential Cause(s) Recommended Solution(s)
High variability in MAO activity between subjects/animals in the washout group. 1. Individual differences in the rate of MAO enzyme synthesis. 2. Variations in this compound metabolism or distribution. 3. Inconsistent drug administration or dosing.1. Increase the sample size to account for biological variability. 2. Ensure consistent and accurate dosing for all subjects. 3. Consider measuring baseline MAO activity for each subject before this compound administration to normalize post-washout data.
Unexpected potentiation or inhibition of a subsequent drug despite the recommended 14-day washout. 1. The 14-day washout period may not be sufficient for complete MAO recovery in all tissues or for all subsequent drugs, especially those highly sensitive to MAO metabolism. 2. The subsequent drug may have a narrow therapeutic window. 3. In clinical cases, symptoms of serotonin syndrome have been observed even after a 14-day washout.[5]1. Conduct a pilot study to empirically determine the necessary washout period for your specific experimental model and subsequent drug. 2. Extend the washout period to 3-4 weeks and re-evaluate MAO activity. 3. Measure MAO activity in a subset of your study population at the end of the washout period to confirm recovery before administering the next compound.
MAO activity assay shows high background or inconsistent readings. 1. Interference from residual this compound or its metabolites in the tissue homogenate. 2. Issues with the assay protocol, such as substrate concentration, incubation time, or temperature. 3. Contamination of reagents or equipment.1. Ensure that the tissue preparation protocol effectively removes residual drug (e.g., through perfusion or multiple washes of tissue homogenates). 2. Run appropriate controls, including a "no enzyme" control and a "no substrate" control, to identify the source of the high background. 3. Optimize the assay parameters (e.g., protein concentration, substrate concentration) for your specific tissue and experimental conditions.
Conflicting results between MAO-A and MAO-B activity recovery. 1. Differential rates of synthesis for MAO-A and MAO-B. 2. Tissue-specific differences in the expression and turnover of MAO isoforms.1. Analyze MAO-A and MAO-B activity separately using specific substrates and inhibitors. 2. Be aware that recovery rates may not be identical for both isoforms and may vary between brain regions and peripheral tissues.

Data Presentation: MAO Activity Recovery Post-Phenelzine

The following table summarizes key quantitative data on the recovery of MAO activity following the cessation of this compound treatment.

Species Tissue MAO Isoform(s) Time to 50% Recovery Time to Full/Near-Full Recovery Citation(s)
RatBrain (Hypothalamus)MAO (unspecified)12-15 daysNot specified[6]
RatBrain (Whole)MAO-A and MAO-BNot specifiedInhibition persists for at least 14 days[7][8]
HumanPlateletsMAO-BNot specifiedAverage of 14 days[7]
HumanPlasmaAmine OxidaseNot specified> 6 weeks[7]

Experimental Protocols

1. Radiochemical Assay for MAO-A and MAO-B Activity in Rodent Brain Tissue

This protocol is adapted from methodologies used in preclinical studies to determine the activity of MAO-A and MAO-B.[7][8]

a. Materials:

  • Radiolabeled substrates: [¹⁴C]-5-hydroxytryptamine (for MAO-A) and [¹⁴C]-β-phenylethylamine (for MAO-B).

  • Selective MAO inhibitors: Clorgyline (for MAO-A) and Selegiline (Deprenyl) (for MAO-B) for control experiments.

  • Sodium phosphate buffer (pH 7.4).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

  • Tissue homogenizer.

b. Tissue Preparation:

  • Euthanize the animal and rapidly dissect the brain region of interest on ice.

  • Homogenize the tissue in ice-cold sodium phosphate buffer.

  • Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

  • Use the resulting supernatant for the MAO activity assay.

c. Assay Procedure:

  • Pre-incubate aliquots of the brain homogenate at 37°C for 5 minutes.

  • To determine MAO-A activity, initiate the reaction by adding [¹⁴C]-5-hydroxytryptamine. To determine MAO-B activity, use [¹⁴C]-β-phenylethylamine in a separate set of tubes.

  • Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding a strong acid (e.g., 2 N HCl).

  • Extract the deaminated metabolites using an organic solvent (e.g., ethyl acetate).

  • Add the organic phase to scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

d. Data Analysis:

  • Calculate the rate of product formation (nmol/mg protein/min).

  • MAO-A activity is determined from the metabolism of [¹⁴C]-5-hydroxytryptamine, and MAO-B activity from [¹⁴C]-β-phenylethylamine.

  • To confirm isoform specificity, parallel experiments can be run in the presence of selective inhibitors (clorgyline for MAO-A and selegiline for MAO-B).

2. Fluorometric Assay for Total MAO, MAO-A, and MAO-B Activity

This protocol is based on commercially available assay kits and offers a non-radioactive alternative.

a. Materials:

  • MAO assay buffer.

  • MAO substrate (e.g., tyramine).

  • Horseradish peroxidase (HRP).

  • A fluorometric probe (e.g., Amplex Red).

  • Selective MAO inhibitors: Clorgyline and Selegiline.

  • 96-well black microplate.

  • Fluorescence microplate reader.

b. Sample Preparation:

  • Prepare tissue or cell homogenates as described in the radiochemical assay protocol.

  • Determine the protein concentration of the homogenates to normalize the results.

c. Assay Procedure:

  • To measure total MAO activity, add the sample homogenate to the wells of the microplate.

  • To measure MAO-A activity, pre-incubate the sample with a selective MAO-B inhibitor (Selegiline).

  • To measure MAO-B activity, pre-incubate the sample with a selective MAO-A inhibitor (Clorgyline).

  • Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorometric probe in the assay buffer.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes).

d. Data Analysis:

  • Calculate the rate of fluorescence increase over time.

  • Generate a standard curve using a known concentration of H₂O₂ to convert the fluorescence units to the amount of H₂O₂ produced.

  • Calculate the MAO activity (nmol/mg protein/min).

  • MAO-A activity = Total MAO activity - activity in the presence of Clorgyline.

  • MAO-B activity = Total MAO activity - activity in the presence of Selegiline.

Visualizations

This compound This compound CovalentBond Forms Irreversible Covalent Bond This compound->CovalentBond MAO Monoamine Oxidase (MAO-A/B) InactiveMAO Inactive MAO Enzyme MAO->InactiveMAO Metabolites Inactive Metabolites MAO->Metabolites Produces CovalentBond->MAO IncreasedMonoamines Increased Synaptic Monoamine Levels InactiveMAO->IncreasedMonoamines Leads to Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Monoamines->MAO Metabolized by Start Start: End of this compound Treatment Washout Initiate Washout Period (Minimum 14 days) Start->Washout Monitor Monitor for Withdrawal Symptoms (if applicable) Washout->Monitor OptionalMAO Optional: Measure MAO Activity in a subset of subjects to confirm recovery Monitor->OptionalMAO Administer Administer Subsequent Experimental Compound OptionalMAO->Administer End End of Experiment Administer->End Start Determine Appropriate Washout Period Considerations Key Considerations: - Species (Preclinical vs. Clinical) - Tissue of Interest (Brain vs. Platelet) - Subsequent Drug's Mechanism of Action Start->Considerations Serotonergic Is the subsequent drug serotonergic? Considerations->Serotonergic StandardWashout Standard Washout: Minimum 14 days Serotonergic->StandardWashout No ExtendedWashout Extended Washout: Consider >14 days Serotonergic->ExtendedWashout Yes FinalDecision Finalize Washout Duration for Experimental Protocol StandardWashout->FinalDecision PilotStudy Conduct Pilot Study to Empirically Determine Washout ExtendedWashout->PilotStudy PilotStudy->FinalDecision

References

Validation & Comparative

A Comparative Analysis of Phenelzine and Tranylcypromine in the Management of Refractory Depression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and clinicians navigating the complexities of treatment-resistant depression, the revival of interest in classic monoamine oxidase inhibitors (MAOIs) presents both opportunities and challenges. Among these, phenelzine and tranylcypromine have demonstrated significant efficacy where other antidepressant classes have failed.[1][2][3] This guide provides a detailed comparison of their effectiveness in refractory depression, supported by clinical trial data, experimental protocols, and a visualization of their therapeutic evaluation.

Efficacy in Refractory Depression: A Head-to-Head Comparison

A key double-blind, randomized controlled trial provides the most direct evidence for comparing the efficacy of this compound and tranylcypromine in a population of inpatients with severe, antidepressant-refractory major depressive disorder.[4] The findings of this study are summarized below.

Data Presentation: Quantitative Comparison of Efficacy

Outcome MeasureTranylcypromine (n=39)This compound (n=38)Statistical Significance
Response Rate (>50% reduction in HAM-D score)44% (17 patients)47% (18 patients)No significant difference
Mean Reduction in HAM-D Score 10.4 (± 8.3)8.3 (± 8.4)No significant difference

HAM-D: Hamilton Rating Scale for Depression

The study concluded that there was no significant difference in efficacy between the two MAOIs in this patient population, suggesting that this compound is a suitable alternative to tranylcypromine.[4] Both drugs demonstrated substantial effectiveness in a cohort that had not responded to previous treatments.[5]

Experimental Protocols

The pivotal study comparing this compound and tranylcypromine employed a rigorous methodology to ensure the validity of its findings.

Study Design: A 5-week, double-blind, randomized, flexible-dose comparison.[4]

Participant Population:

  • 77 severely depressed inpatients meeting DSM-IV criteria for major depressive disorder.[4]

  • All patients had previously failed to respond to treatment with either tricyclic antidepressants (TCAs) or fluvoxamine at adequate plasma levels.[4]

Treatment Protocol:

  • Washout Period: Patients were withdrawn from all psychotropic medications prior to the study.[4]

  • Randomization: Patients were randomly assigned to receive either tranylcypromine or this compound.[4]

  • Dosing: The dosage was flexible to optimize efficacy and tolerability for each patient.[4] Typical effective dose ranges are 30–60 mg for tranylcypromine and 60–90 mg for this compound.[6]

  • Duration: The treatment period was five weeks.[4]

Outcome Measures:

  • The primary efficacy measure was the change in the Hamilton Rating Scale for Depression (HAM-D) score from baseline to the end of the study.[4]

  • Response was defined as a 50% or greater reduction in the HAM-D score.[4][5]

Mechanism of Action and Clinical Considerations

Both this compound and tranylcypromine are irreversible, non-selective inhibitors of monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[6][7] This inhibition leads to an increase in the synaptic availability of neurotransmitters such as serotonin, norepinephrine, and dopamine, which is believed to be the primary mechanism of their antidepressant effect.[7][8]

Beyond their shared primary mechanism, there are some distinctions. Tranylcypromine is structurally similar to amphetamine and may have some indirect sympathomimetic activity.[7] this compound, a hydrazine derivative, is metabolized to phenylethylidenehydrazine (PEH), which may contribute to an increase in brain GABA levels, potentially giving it a more pronounced anxiolytic effect.[6][8]

Insomnia is a common side effect of both medications but may be more pronounced with tranylcypromine.[6] Orthostatic hypotension is another frequent, dose-dependent side effect of both drugs.[6]

Visualizing the Research Protocol

The following diagram illustrates the experimental workflow of the comparative study, providing a clear visual representation of the research process.

Experimental_Workflow cluster_screening Patient Screening and Enrollment cluster_protocol Study Protocol cluster_treatment Treatment Arms (5 Weeks) cluster_assessment Outcome Assessment cluster_results Results screening Inpatients with Severe, Refractory Depression (Failed TCA or Fluvoxamine Treatment) enrollment 77 Patients Enrolled screening->enrollment washout Psychotropic Medication Washout randomization Randomization washout->randomization tranylcypromine Tranylcypromine (Flexible Dose) randomization->tranylcypromine This compound This compound (Flexible Dose) randomization->this compound hamd_assessment HAM-D Score Assessment (Baseline and Post-Treatment) tranylcypromine->hamd_assessment This compound->hamd_assessment response_analysis Analysis of Response Rate (>50% HAM-D Reduction) hamd_assessment->response_analysis comparison Comparison of Efficacy and Tolerability response_analysis->comparison

Caption: Experimental workflow for a double-blind, randomized trial comparing this compound and tranylcypromine.

References

Phenelzine's Neuroprotective Efficacy: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo neuroprotective effects of phenelzine against other neuroprotective agents. This analysis is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

This compound, a monoamine oxidase inhibitor (MAOI), has demonstrated significant neuroprotective properties in various in vivo models of neurological injury and disease. Its therapeutic potential extends beyond its established role in treating depression, with promising applications in conditions such as traumatic brain injury (TBI), spinal cord injury (SCI), and neurodegenerative disorders. This guide synthesizes findings from multiple studies to compare the efficacy and mechanisms of this compound with alternative neuroprotective compounds.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize quantitative data from in vivo studies, offering a comparative look at the neuroprotective effects of this compound and its alternatives.

Traumatic Brain Injury (TBI) Model Agent Dosage Time of Administration Key Outcome Measure Result Reference
Controlled Cortical Impact (CCI) in ratsThis compound10 mg/kg15 minutes post-TBIMitochondrial Respiratory Control Ratio (RCR)Prevented the 37% decrease in RCR observed in vehicle-treated animals.[1][1]
Controlled Cortical Impact (CCI) in ratsThis compound10 mg/kg15 minutes post-TBICortical Tissue SparingIncreased from 86% in vehicle-treated animals to 97%.[1][2][1][2]
Controlled Cortical Impact (CCI) in ratsPargyline--Mitochondrial FunctionDid not effectively protect mitochondrial respiration from 4-HNE or acrolein insult.[3][4][3][4]
Spinal Cord Injury (SCI) Model Agent Dosage Time of Administration Key Outcome Measure Result Reference
Rat SCI modelHydralazine--Acrolein LevelsReduced acrolein levels in the spinal cord by 50-70%.[5][5]
Rat SCI modelThis compound Analogue (PhzA)-Daily for up to 2 weeks post-injuryAcrolein Levels & Motor FunctionSignificantly reduced acrolein levels and improved lower-limb motor function.[6][6]
Mouse SCI modelThis compound-Immediately after injury, daily for 6 weeksHind Limb FunctionImproved hind limb function compared to vehicle-treated mice.[7][7]
Parkinson's Disease Models Agent Key Proposed Neuroprotective Mechanism Supporting Evidence Reference
In vitro and in vivo modelsRasagilineAnti-apoptotic effects, independent of MAO-B inhibition.[8][9][10][11]Increased survival of dopaminergic neurons in rat models.[8][8][9][10][11]
In vitro and in vivo modelsl-deprenyl (Selegiline)Anti-apoptotic effects, independent of MAO-B inhibition.[12][13]Protects nerve cells by inhibiting apoptosis in a rat SCI model.[13][12][13]

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.

This compound's Neuroprotective Mechanisms TBI_SCI Traumatic Brain/Spinal Cord Injury Lipid_Peroxidation Lipid Peroxidation TBI_SCI->Lipid_Peroxidation Reactive_Carbonyls Reactive Carbonyls (4-HNE, Acrolein) Lipid_Peroxidation->Reactive_Carbonyls Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Carbonyls->Mitochondrial_Dysfunction This compound This compound This compound->Reactive_Carbonyls Scavenges MAO_Inhibition MAO Inhibition This compound->MAO_Inhibition GABA_T_Inhibition GABA-T Inhibition This compound->GABA_T_Inhibition Neuronal_Death Neuronal Death Mitochondrial_Dysfunction->Neuronal_Death Neurotransmitter_Levels Increased Neurotransmitter Levels MAO_Inhibition->Neurotransmitter_Levels GABA_Levels Increased GABA Levels GABA_T_Inhibition->GABA_Levels Excitotoxicity Reduced Excitotoxicity GABA_Levels->Excitotoxicity Excitotoxicity->Neuronal_Death In Vivo TBI Experimental Workflow Animal_Model Animal Model (e.g., Rat) CCI_Injury Controlled Cortical Impact (CCI) Injury Animal_Model->CCI_Injury Treatment Treatment Administration (15 mins post-injury) CCI_Injury->Treatment Phenelzine_Group This compound (10 mg/kg) Treatment->Phenelzine_Group Vehicle_Group Vehicle Control Treatment->Vehicle_Group Pargyline_Group Pargyline (Negative Control) Treatment->Pargyline_Group Outcome_Assessment Outcome Assessment (e.g., 72 hours post-injury) Phenelzine_Group->Outcome_Assessment Vehicle_Group->Outcome_Assessment Pargyline_Group->Outcome_Assessment Mitochondrial_Analysis Mitochondrial Respiration Analysis Outcome_Assessment->Mitochondrial_Analysis Histology Histological Analysis (Cortical Tissue Sparing) Outcome_assessment Outcome_assessment Outcome_assessment->Histology

References

A Comparative Analysis of Phenelzine and Other MAOIs on Cardiovascular Reflexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardiovascular reflex effects of phenelzine and other monoamine oxidase inhibitors (MAOIs). The information is compiled from various experimental and clinical studies to offer an objective overview for research and drug development purposes.

Introduction

Monoamine oxidase inhibitors (MAOIs) are a class of antidepressants that work by inhibiting the activity of the monoamine oxidase enzyme, leading to an increase in the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1][2] While effective for certain types of depression, their use is associated with significant cardiovascular side effects, particularly effects on cardiovascular reflexes that control blood pressure and heart rate. This guide focuses on a comparative analysis of these effects, with a primary focus on this compound in relation to other common MAOIs like tranylcypromine, isocarboxazid, and selegiline.

Mechanism of Action on the Cardiovascular System

MAOIs exert their cardiovascular effects primarily through the modulation of the autonomic nervous system. By increasing the synaptic availability of norepinephrine, they can influence both sympathetic and parasympathetic tone.[3][4] This can lead to a range of effects, including orthostatic hypotension (a drop in blood pressure upon standing), changes in heart rate variability, and alterations in the baroreflex response.[5][6][7] The inhibition of MAO-A, in particular, is thought to be most directly linked to antidepressant activity and also to significant cardiovascular effects.[8] Furthermore, the metabolism of monoamines by MAO produces byproducts like hydrogen peroxide, which can have downstream effects on cardiomyocyte signaling pathways.[9][10]

Comparative Data on Cardiovascular Reflexes

The following tables summarize quantitative data from various studies comparing the effects of this compound and other MAOIs on key cardiovascular reflex parameters.

Drug Study Population Dosage Effect on Orthostatic Blood Pressure Key Findings Citation
This compound Depressed Outpatients60 mg/daySignificant increase in orthostatic fall in pressure.This compound produced significant decreases in blood pressure overall.[11]
This compound Patients with Depressive DisorderNot specifiedMarkedly impaired blood pressure response to standing. 83% of patients lacked the normal initial BP overshoot. Delayed BP recovery to supine levels (median time for diastolic BP 14.5 s).Significantly lower standing diastolic blood pressure at 1 minute compared to moclobemide.[5]
Tranylcypromine Depressed Patients18.5 mg/day (mean)Significant fall in diastolic blood pressure in the standing position was noted and orthostatic hypotension was more frequently observed.Overall effect on mean blood pressure readings was small, but the orthostatic effect is noteworthy.[12]
Isocarboxazid Patients with Atypical Depression40-50 mg/dayDrops in both systolic and diastolic blood pressures, as well as orthostatic changes, were common but generally mild and well-tolerated.Adverse reactions were generally mild and responded to dosage decreases.
Selegiline (with Levodopa)Patients with Parkinson's Disease10 mg/dayHead up tilt caused selective and often severe orthostatic hypotension in 9 of 16 patients.The normal protective rises in heart rate and plasma noradrenaline were impaired.[13]
Selegiline Patients with Parkinson's DiseaseNot specifiedThe fall in diastolic blood pressure immediately after tilting and in systolic blood pressure 2 minutes after standing up was more pronounced in the selegiline group compared to placebo.Selegiline treatment diminishes autonomic responses, especially those of the sympathetic division.[14][15]
Drug Study Population Dosage Effect on Heart Rate and Heart Rate Variability (HRV) Key Findings Citation
This compound Depressed Outpatients60 mg/dayProduced slowing of the heart rate.Amitriptyline, in comparison, significantly increased heart rate.[11]
This compound Patients with Depressive DisorderNot specifiedHeart rate responses and variability were preserved and did not differ from moclobemide treatment.Findings are consistent with impairment of sympathetic function but preservation of parasympathetic responses.[5]
Tranylcypromine Depressed PatientsNot specifiedStanding pulse was raised compared with baseline.The rise in pulse rate was correlated with mean plasma tranylcypromine concentrations.[16]
Selegiline Patients with Parkinson's DiseaseNot specifiedHeart rate variability in normal breathing, in the Valsalva maneuver, and in the tilting test was clearly diminished during selegiline treatment.Indicates a decrease in cardiovascular autonomic responses.[14][15]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and interpretation of findings.

Cardiovascular Response to Standing (Active Stand Test)

This test assesses the body's ability to regulate blood pressure and heart rate upon standing.

  • Patient Preparation: Patients are typically asked to rest in a supine (lying down) position for at least 5-10 minutes before the test.[4]

  • Procedure:

    • Baseline blood pressure and heart rate are recorded while the patient is supine.

    • The patient is then instructed to stand up actively and remain still.

    • Beat-to-beat blood pressure and heart rate are continuously monitored for at least 3 minutes after standing.[4][13]

  • Key Parameters Measured:

    • Initial blood pressure drop and subsequent recovery (overshoot).

    • Blood pressure and heart rate at 1 and 3 minutes post-standing.

    • Time to blood pressure stabilization.

Head-Up Tilt Table Test

This is a provocative test used to evaluate susceptibility to orthostatic hypotension and vasovagal syncope.

  • Patient Preparation: Patients are secured to a motorized table and are in a supine position for a baseline period.

  • Procedure:

    • The table is tilted to a 60- to 80-degree head-up position.

    • Blood pressure and heart rate are continuously monitored.

    • The tilt is maintained for a specified period (e.g., 20-45 minutes) or until symptoms develop.[17]

    • In some protocols, a pharmacological challenge (e.g., sublingual nitroglycerin) is administered to increase the test's sensitivity.

  • Key Parameters Measured:

    • Changes in systolic and diastolic blood pressure.

    • Changes in heart rate.

    • Development of symptoms such as dizziness or syncope.

Valsalva Maneuver

This test assesses the function of the baroreflex arc by measuring the cardiovascular response to a forced exhalation.

  • Procedure:

    • The patient forcefully exhales against a closed glottis (or into a mouthpiece connected to a manometer) for 10-15 seconds, maintaining a pressure of around 40 mmHg.[1][18][19]

    • Continuous beat-to-beat blood pressure and heart rate are recorded throughout the four phases of the maneuver and during the recovery period.[20]

  • Key Parameters Measured:

    • Phase I: Initial transient increase in blood pressure.

    • Phase II: Decrease and then partial recovery of blood pressure.

    • Phase III: Transient decrease in blood pressure upon release of strain.

    • Phase IV: "Overshoot" of blood pressure and reflex bradycardia.

    • Valsalva Ratio: The ratio of the maximum heart rate during Phase II to the minimum heart rate during Phase IV.[21]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by MAOIs and a typical experimental workflow for assessing cardiovascular reflexes.

MAOI_Cardiovascular_Signaling cluster_0 MAO Inhibition cluster_1 Cardiovascular Effects cluster_2 Cellular Mechanisms MAOI MAOIs (this compound, etc.) MAO Monoamine Oxidase (MAO-A & MAO-B) MAOI->MAO Inhibits Neurotransmitters Monoamine Neurotransmitters (Norepinephrine, Serotonin, Dopamine) MAO->Neurotransmitters Degrades ROS Reactive Oxygen Species (H₂O₂) MAO->ROS Generates Increased_NTs Increased Synaptic Neurotransmitters Sympathetic_Activity Altered Sympathetic Nervous System Activity Increased_NTs->Sympathetic_Activity Blood_Vessels Blood Vessels Sympathetic_Activity->Blood_Vessels Heart Heart Sympathetic_Activity->Heart BP_Regulation Impaired Blood Pressure Regulation (Orthostatic Hypotension) Blood_Vessels->BP_Regulation HR_Variability Altered Heart Rate Variability Heart->HR_Variability Cardiomyocyte Cardiomyocyte Signaling ROS->Cardiomyocyte

Caption: Signaling pathway of MAOIs on the cardiovascular system.

Experimental_Workflow cluster_0 Patient Recruitment & Baseline cluster_1 Intervention cluster_2 Cardiovascular Reflex Testing cluster_3 Data Analysis & Comparison Recruitment Patient Recruitment (e.g., Depressive Disorder) Informed_Consent Informed Consent Recruitment->Informed_Consent Baseline_Assessment Baseline Cardiovascular Assessment (Supine BP, HR) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_Admin Drug Administration (e.g., this compound or other MAOI) Randomization->Drug_Admin Placebo_Admin Placebo Administration Randomization->Placebo_Admin Active_Stand Active Stand Test Drug_Admin->Active_Stand Tilt_Table Head-Up Tilt Table Test Drug_Admin->Tilt_Table Valsalva Valsalva Maneuver Drug_Admin->Valsalva Placebo_Admin->Active_Stand Placebo_Admin->Tilt_Table Placebo_Admin->Valsalva Data_Collection Continuous Beat-to-Beat BP and HR Monitoring Active_Stand->Data_Collection Tilt_Table->Data_Collection Valsalva->Data_Collection Data_Analysis Data Analysis (e.g., Change in BP, HRV) Data_Collection->Data_Analysis Comparison Comparison between Treatment Groups Data_Analysis->Comparison

Caption: Experimental workflow for assessing cardiovascular reflexes.

Conclusion

The available evidence indicates that this compound and other irreversible, non-selective MAOIs have a significant impact on cardiovascular reflexes, most notably causing orthostatic hypotension. This compound appears to markedly impair the blood pressure response to standing, a finding consistent with an impairment of sympathetic function. Tranylcypromine and isocarboxazid also induce orthostatic hypotension, although the severity may vary. Selegiline, particularly in combination with levodopa, has been associated with severe orthostatic hypotension. The effects on heart rate and heart rate variability are more varied, with some studies showing a decrease in heart rate with this compound, while others report preserved variability.

For researchers and drug development professionals, these findings underscore the importance of thorough cardiovascular safety profiling for any new MAOI or compounds with similar mechanisms of action. The experimental protocols outlined in this guide provide a framework for conducting such assessments. Future research should focus on more direct, head-to-head comparative studies with standardized methodologies to better delineate the relative cardiovascular risk profiles of different MAOIs.

References

Cross-Study Validation of Phenelzine's Anxiolytic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anxiolytic properties of phenelzine, a non-selective monoamine oxidase inhibitor (MAOI). Through a cross-study validation approach, this document compares the efficacy of this compound with alternative treatments, presenting supporting experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.

This compound: An Overview of its Anxiolytic Efficacy

This compound has demonstrated significant efficacy in the treatment of anxiety disorders, particularly social anxiety disorder.[1][2][3][4] Clinical trials have shown it to be superior to placebo in alleviating symptoms of anxiety.[5][6] Its effectiveness is attributed to its unique mechanism of action, which distinguishes it from other anxiolytic agents.

Quantitative Data Summary

The following tables summarize the quantitative data from a pivotal randomized, double-blind, placebo-controlled trial investigating the efficacy of this compound for Social Anxiety Disorder. This study compared this compound, Cognitive Behavioral Group Therapy (CBGT), and their combination against a placebo.

Table 1: Clinical Global Impression (CGI) Scale - Response Rates

Treatment GroupWeek 12 Response Rate (%)Week 24 Response Rate (%)
Placebo33.3%33.3%
This compound54.3%48.6%
CBGT47.1%52.9%
Combined (this compound + CBGT)71.9%78.1%

Response is defined as a CGI score of 1 (very much improved) or 2 (much improved).[1][2][3]

Table 2: Clinical Global Impression (CGI) Scale - Remission Rates

Treatment GroupWeek 12 Remission Rate (%)Week 24 Remission Rate (%)
Placebo7.4%14.8%
This compound22.9%25.7%
CBGT8.8%23.5%
Combined (this compound + CBGT)46.9%53.1%

Remission is defined as a CGI score of 1 (very much improved).[1][2][3]

Experimental Protocols

The data presented above was obtained from a rigorously designed clinical trial. Below are the key methodologies employed:

Study Design

A randomized, double-blind, placebo-controlled trial was conducted at two research clinics.[2] 128 individuals with a primary diagnosis of social anxiety disorder were randomly assigned to one of four treatment groups: this compound, Cognitive Behavioral Group Therapy (CBGT), a combination of this compound and CBGT, or a pill placebo.[1][2][3]

Assessment Tools

The primary outcome measures were the Liebowitz Social Anxiety Scale (LSAS) and the Clinical Global Impression (CGI) Scale , assessed at 12 and 24 weeks.[1][2][3]

  • Liebowitz Social Anxiety Scale (LSAS): This is a 24-item scale that assesses fear and avoidance in social and performance situations.[7][8][9] Each item is rated on two 4-point scales for fear (0 = none, 1 = mild, 2 = moderate, 3 = severe) and avoidance (0 = never, 1 = occasionally, 2 = often, 3 = usually).[10] The total score can range from 0 to 144, with higher scores indicating greater social anxiety.[10]

  • Clinical Global Impression (CGI) Scale: This scale provides a brief assessment of the clinician's view of the patient's global functioning.[11] The CGI-Severity (CGI-S) component rates the severity of illness on a 7-point scale, while the CGI-Improvement (CGI-I) component rates the change from the initiation of treatment.[11][12][13][14][15]

Mechanism of Action: Signaling Pathways

This compound's anxiolytic effects are primarily attributed to its irreversible inhibition of monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B.[16][17][18] This inhibition leads to an increase in the synaptic levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[16][17]

Furthermore, this compound and its metabolite, phenylethylidenehydrazine (PEH), have been shown to increase brain levels of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[17][19][20] This is achieved through the inhibition of GABA transaminase (GABA-T).[19][21] The elevation of GABA contributes significantly to this compound's anxiolytic properties.[17][20]

Phenelzine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound mao Monoamine Oxidase (MAO-A & MAO-B) This compound->mao Inhibits (Irreversible) gaba_t GABA Transaminase (GABA-T) This compound->gaba_t Inhibits neurotransmitters Serotonin Norepinephrine Dopamine mao->neurotransmitters Degrades increased_neurotransmitters Increased Neurotransmitters gaba GABA gaba_t->gaba Degrades increased_gaba Increased GABA anxiolytic_effect Anxiolytic Effect increased_neurotransmitters->anxiolytic_effect Leads to increased_gaba->anxiolytic_effect Leads to

This compound's dual mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial evaluating the anxiolytic properties of a drug like this compound.

Clinical_Trial_Workflow cluster_treatment Treatment Phase (12-24 weeks) start Patient Recruitment (Diagnosis of Anxiety Disorder) screening Screening & Baseline Assessment (LSAS, CGI-S) start->screening randomization Randomization screening->randomization group_a Group A: This compound randomization->group_a group_b Group B: Alternative Treatment (e.g., SSRI) randomization->group_b group_c Group C: Placebo randomization->group_c interim_assessment Interim Assessment (e.g., Week 12) group_a->interim_assessment group_b->interim_assessment group_c->interim_assessment final_assessment Final Assessment (e.g., Week 24) interim_assessment->final_assessment data_analysis Data Analysis (Comparison of LSAS & CGI-I scores) final_assessment->data_analysis end Conclusion on Efficacy & Safety data_analysis->end

A typical clinical trial workflow.

Comparison with Alternatives

While this compound has demonstrated robust anxiolytic effects, it is often considered a second or third-line treatment due to dietary restrictions (avoidance of tyramine-containing foods) and potential drug interactions.[22]

  • Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): These are typically the first-line treatments for anxiety disorders.[22][23][24] They have a more favorable side-effect profile compared to MAOIs. However, some patients may not respond adequately to these medications.

  • Benzodiazepines: These agents offer rapid relief from anxiety symptoms but are associated with risks of dependence and withdrawal symptoms. They are generally recommended for short-term use.

  • Cognitive Behavioral Therapy (CBT): As demonstrated in the clinical trial data, CBT is an effective non-pharmacological treatment for anxiety disorders.[2][3] The combination of pharmacotherapy and psychotherapy often yields the best outcomes.[2][3]

Conclusion

Cross-study validation confirms the significant anxiolytic properties of this compound, particularly in treatment-resistant cases of anxiety disorders. Its unique mechanism of action, involving both the monoaminergic and GABAergic systems, provides a strong therapeutic rationale for its use. While newer agents with more favorable safety profiles are often preferred as first-line treatments, this compound remains a valuable tool in the armamentarium for managing anxiety, especially for patients who have not responded to other therapies. Future research should continue to explore the comparative efficacy and long-term outcomes of this compound in relation to other anxiolytic agents.

References

Phenelzine vs. Selegiline: A Comparative Guide for Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phenelzine and selegiline, two monoamine oxidase inhibitors (MAOIs), within the context of preclinical models of Parkinson's disease (PD). While both drugs target the monoamine oxidase enzyme system, their selectivity, mechanisms of action, and application in Parkinson's research differ significantly. Direct head-to-head preclinical studies are limited; therefore, this guide synthesizes data from independent studies to offer a comparative overview based on available evidence.

Introduction and Mechanism of Action

Selegiline is a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B).[1][2] In the brain, MAO-B is a key enzyme responsible for the degradation of dopamine.[3] By inhibiting MAO-B, selegiline increases the synaptic availability of dopamine, thereby alleviating motor symptoms associated with Parkinson's disease.[3][4] For this reason, it is an FDA-approved therapy for PD, used both as an initial monotherapy in early stages and as an adjunct to levodopa treatment.[5] Beyond its primary mechanism, selegiline is reported to have neuroprotective effects, potentially by reducing oxidative stress that results from dopamine catabolism, upregulating the synthesis of neurotrophic factors, and exhibiting anti-apoptotic properties.[1][3][6]

This compound is a non-selective, irreversible MAO inhibitor, meaning it blocks the activity of both MAO-A and MAO-B.[7] This lack of selectivity leads to a broad increase in the synaptic levels of serotonin and norepinephrine in addition to dopamine. Its primary clinical use is in the treatment of major depressive disorder.[8][9] this compound has demonstrated neuroprotective properties in various models of neurological injury, such as stroke and spinal cord injury, which are attributed to mechanisms including the elevation of γ-aminobutyric acid (GABA) levels and the sequestration of toxic reactive aldehydes.[7][9] However, its application in Parkinson's disease is not established, and some clinical case studies have reported the induction of Parkinsonian side effects.[7]

The fundamental difference in their mechanism of action is visualized below.

MAO_Inhibition_Comparison cluster_neurotransmitters Neurotransmitter Levels This compound This compound mao_a_p MAO-A This compound->mao_a_p Inhibits mao_b_p MAO-B This compound->mao_b_p Inhibits serotonin Serotonin mao_a_p->serotonin Increases norepinephrine Norepinephrine mao_a_p->norepinephrine Increases dopamine Dopamine mao_b_p->dopamine Increases selegiline Selegiline mao_b_s MAO-B selegiline->mao_b_s Inhibits mao_a_s MAO-A mao_b_s->dopamine Increases

Fig 1. Comparative Mechanisms of MAO Inhibition.

Quantitative Data from Preclinical Parkinson's Disease Models

The following tables summarize quantitative data for selegiline from key neurotoxin-based rodent and primate models of Parkinson's disease. Equivalent data from dedicated PD models for this compound is not prevalent in the literature.

Table 1: Effects of Selegiline in the MPTP Primate Model
Outcome MeasureControl (MPTP only)Selegiline + MPTP% Protection / ImprovementReference
Motor Impairment Score High ImpairmentMarkedly AttenuatedNot Quantified[10]
Nigral TH+ Neurons ~40% lossNo Significant Loss~100% Protection[10]
Putaminal Dopamine Levels 98% DepletionNo Significant Depletion~100% Protection[10]
Table 2: Effects of Selegiline in Rodent Models of Parkinson's Disease
ModelOutcome MeasureControl (Toxin only)Selegiline + Toxin% Protection / ImprovementReference
6-OHDA (Rat) Nigral Dopaminergic Neuron SurvivalBaseline Loss+97% to +119% vs. ControlSignificant Protection[11]
Lactacystin (Mouse) Nigrostriatal DegenerationSignificant DegenerationSignificant ProtectionNot Quantified[12]
MPTP (Mouse) Striatal TH+ Fiber DensitySignificant ReductionAttenuated ReductionNot Quantified[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the two most common neurotoxin-based models used to evaluate compounds like selegiline.

MPTP Mouse Model Protocol
  • Animals : Male C57BL/6 mice, 8-10 weeks old, are commonly used due to their high sensitivity to MPTP. Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • MPTP Administration : A sub-acute regimen involves four intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 17.5-20 mg/kg) dissolved in sterile saline, administered at 2-hour intervals.[13] This protocol induces a significant but partial loss of dopaminergic neurons.

  • Drug Treatment : Selegiline (e.g., 1-10 mg/kg) or vehicle is administered subcutaneously (s.c.) or intraperitoneally (i.p.) daily.[13] Treatment can begin before MPTP administration (neuroprotection paradigm) or after (neurorestoration paradigm).

  • Behavioral Assessment : 1-2 weeks post-MPTP, motor function is assessed using tests such as the rotarod, pole test, or open field test to measure coordination, bradykinesia, and locomotor activity, respectively.

  • Neurochemical and Histological Analysis : At the end of the study, animals are euthanized. Brains are collected, and the striatum is dissected for High-Performance Liquid Chromatography (HPLC) analysis to quantify dopamine and its metabolites. The remaining brain tissue is fixed, sectioned, and processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the number of surviving dopaminergic neurons in the substantia nigra pars compacta (SNc) and fiber density in the striatum.[13]

6-OHDA Rat Model Protocol
  • Animals : Male Sprague-Dawley or Wistar rats (200-250g) are typically used.

  • 6-OHDA Administration : Rats are anesthetized, and a stereotaxic frame is used to perform a unilateral injection of 6-hydroxydopamine (e.g., 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) or the striatum.[11] This creates a progressive, one-sided lesion of the nigrostriatal pathway.

  • Drug Treatment : Daily administration of selegiline or vehicle begins, often for a period of several weeks (e.g., 6 weeks).[11]

  • Behavioral Assessment : The severity of the lesion is assessed 2-3 weeks post-surgery by measuring rotational behavior induced by apomorphine or amphetamine. A high number of contralateral rotations indicates a successful lesion.

  • Histological Analysis : Following the treatment period, rats are euthanized, and brains are processed for TH immunohistochemistry to quantify the loss of dopaminergic neurons in the SNc on the lesioned side compared to the unlesioned side.[11]

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Endpoint Analysis A Animal Acclimation (1-2 weeks) B Baseline Behavioral Testing (Optional) A->B C Neurotoxin Administration (e.g., MPTP or 6-OHDA) B->C D Drug Administration Begins (Pre- or Post-Toxin) C->D E Chronic Dosing Period (Days to Weeks) D->E F Behavioral Assessment (e.g., Rotational Test, Rotarod) E->F G Euthanasia & Tissue Collection F->G H Neurochemical Analysis (HPLC for Dopamine Levels) G->H I Histological Analysis (TH Staining for Neuron Count) G->I J Data Analysis & Interpretation H->J I->J

Fig 2. General Experimental Workflow for Preclinical Efficacy Testing.

Comparative Summary and Conclusion

FeatureThis compoundSelegiline
MAO Selectivity Non-selective (MAO-A and MAO-B)Selective for MAO-B at therapeutic doses
Primary Mechanism Increases dopamine, serotonin, and norepinephrinePrimarily increases dopamine
Primary Clinical Use Major Depressive DisorderParkinson's Disease
Metabolites Includes β-phenylethylidenehydrazine (PEH)Includes L-amphetamine and L-methamphetamine
Neuroprotective Evidence Demonstrated in models of stroke, TBI, SCI; mechanisms include GABA elevation and aldehyde sequestration.[9]Demonstrated in multiple PD models; mechanisms include anti-apoptotic and pro-survival factor induction.[1][3][6]
Evidence in PD Models Very limited; some clinical reports suggest induction of Parkinsonian symptoms.[7]Extensive evidence of efficacy in protecting dopaminergic neurons and improving motor function.[10][11][13]

References

Validating Phenelzine's Target Engagement in the Central Nervous System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenelzine, an irreversible, non-selective monoamine oxidase (MAO) inhibitor, has a long-standing history in the treatment of depression and anxiety disorders.[1] Validating its target engagement within the central nervous system (CNS) is crucial for understanding its therapeutic efficacy and side-effect profile. This guide provides an objective comparison of methodologies used to confirm this compound's interaction with its primary targets, MAO-A and MAO-B, and its secondary effects on GABAergic neurotransmission. We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant pathways and workflows.

Primary Target Engagement: Monoamine Oxidase Inhibition

This compound's principal mechanism of action is the irreversible inhibition of both MAO-A and MAO-B.[2] This action prevents the breakdown of monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—leading to their increased availability in the synaptic cleft.[1][3] The therapeutic effects of this compound are largely attributed to this elevation of monoamines.[2]

Comparative Efficacy of MAO Inhibition

Positron Emission Tomography (PET) imaging is a powerful technique for quantifying the in vivo occupancy of MAO enzymes. Studies using radiotracers like [11C]harmine for MAO-A allow for a direct comparison of the inhibitory effects of different MAOIs.

Table 1: Comparison of MAO-A Occupancy by this compound and Moclobemide

DrugDaily DoseMean Brain MAO-A Occupancy (%)Reference
This compound 45-60 mg86.82 ± 6.89[4][5]
Moclobemide 300-600 mg74.23 ± 8.32[4][5]
Moclobemide 900-1200 mg83.75 ± 5.52[4][5]

Data from a study involving subjects with Major Depressive Episode who underwent PET scanning before and after 6 weeks of treatment.[4]

These data indicate that typical clinical doses of this compound result in a high level of MAO-A occupancy, comparable to higher doses of the reversible MAO-A inhibitor, moclobemide.[5]

Impact on Monoamine Levels

In vivo microdialysis is a widely used technique to measure changes in extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[6][7] This method provides direct evidence of the neurochemical consequences of MAO inhibition.

Table 2: Qualitative Comparison of this compound and Other MAOIs on CNS Monoamine Levels

DrugMAO SelectivityEffect on Serotonin (5-HT)Effect on Norepinephrine (NE)Effect on Dopamine (DA)Reference
This compound Non-selective (MAO-A/B)Dramatic IncreaseSlight IncreaseSlight Increase[8]
Tranylcypromine Non-selective (MAO-A/B)IncreaseIncreaseIncrease[9][10]
Moclobemide Reversible MAO-AIncreaseIncreaseMinimal[11]

Findings are based on preclinical studies in rodents.

Secondary Target Engagement: Modulation of GABAergic System

Beyond its effects on monoamines, this compound is known to increase brain concentrations of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[12] This effect is not a direct action of this compound but is mediated by its metabolite, phenylethylidenehydrazine (PEH), which inhibits GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation.[12][13]

Quantitative Analysis of GABA Elevation

Magnetic Resonance Spectroscopy (MRS) is a non-invasive imaging technique that can quantify the levels of specific metabolites, including GABA, in the living brain.[14]

Table 3: In Vivo GABA Concentration in Rat Neocortex Following Acute this compound Administration

Treatment GroupGABA Concentration (µmol/g wet weight)Reference
Control 1.0 ± 0.2[15]
This compound (10 mg/kg, i.p.) 2.1 ± 0.2[15]

GABA levels were measured four hours after this compound treatment using in vivo spectral editing MRS at 11.7 T.[15]

This significant increase in GABA levels may contribute to the anxiolytic properties of this compound.[15]

Experimental Protocols

PET Imaging for MAO-A Occupancy

Objective: To quantify the in vivo occupancy of MAO-A by this compound.

Methodology: (Based on the study by Meyer et al., 2015)[4]

  • Subject Recruitment: Recruit patients with a diagnosis of Major Depressive Episode.

  • Baseline PET Scan: Perform a baseline PET scan using the MAO-A selective radiotracer [11C]harmine for each subject prior to treatment.

  • Image Acquisition: Acquire dynamic PET data for a specified duration (e.g., 90 minutes) following the intravenous injection of the radiotracer.

  • Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and determine the arterial input function.

  • This compound Administration: Administer this compound at a clinically relevant dose (e.g., 45-60 mg/day) for a specified period (e.g., 6 weeks).

  • Follow-up PET Scan: Repeat the [11C]harmine PET scan under the same conditions after the treatment period.

  • Data Analysis:

    • Co-register PET images with anatomical MRI scans for accurate region-of-interest (ROI) delineation.

    • Use kinetic modeling (e.g., two-tissue compartment model) to estimate the total distribution volume (VT) of [11C]harmine in various brain regions for both baseline and post-treatment scans.

    • Calculate MAO-A occupancy in each ROI using the following formula: Occupancy (%) = 100 * (VT,baseline - VT,post-treatment) / VT,baseline

G cluster_workflow PET Imaging Workflow for MAO-A Occupancy Subject Subject Recruitment (Major Depressive Episode) Baseline_PET Baseline [11C]harmine PET Scan Subject->Baseline_PET Treatment This compound Treatment (e.g., 6 weeks) Baseline_PET->Treatment Followup_PET Follow-up [11C]harmine PET Scan Treatment->Followup_PET Analysis Data Analysis (Kinetic Modeling, Occupancy Calculation) Followup_PET->Analysis

PET Imaging Workflow for MAO-A Occupancy
In Vivo Microdialysis for Monoamine Measurement

Objective: To measure extracellular levels of monoamines in the brain following this compound administration.

Methodology: (General protocol based on established methods)[6][16]

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Stereotaxic Surgery: Anesthetize the rats and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., prefrontal cortex, striatum).

  • Recovery: Allow the animals to recover from surgery for a defined period (e.g., 24-48 hours).

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Sample Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • This compound Administration: Administer this compound (e.g., intraperitoneally) at the desired dose.

  • Post-treatment Sample Collection: Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the dialysate samples for monoamine (serotonin, dopamine, norepinephrine) and metabolite concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[17]

  • Data Analysis: Express the post-treatment neurotransmitter concentrations as a percentage of the mean baseline concentration.

G cluster_workflow In Vivo Microdialysis Workflow Surgery Stereotaxic Surgery (Guide Cannula Implantation) Probe Microdialysis Probe Insertion Surgery->Probe Baseline Baseline Sample Collection Probe->Baseline Drug This compound Administration Baseline->Drug Post_Drug Post-treatment Sample Collection Drug->Post_Drug HPLC HPLC-EC Analysis Post_Drug->HPLC

In Vivo Microdialysis Workflow
Magnetic Resonance Spectroscopy (MRS) for GABA Measurement

Objective: To quantify in vivo GABA levels in the brain after this compound administration.

Methodology: (Based on the study by Chen et al.)[15]

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Animal Preparation: Anesthetize the rats and secure them in a stereotaxic frame compatible with the MRS scanner.

  • MRS Acquisition:

    • Perform experiments on a high-field MRI scanner (e.g., 11.7 T).

    • Acquire localized proton spectra from a specific volume of interest (VOI) in the brain (e.g., neocortex).

    • Use a spectral editing pulse sequence, such as MEGA-PRESS or a doubly selective homonuclear polarization transfer method, to resolve the GABA signal from overlapping resonances.[15][18] A typical repetition time (TR) is around 2000 ms.[18]

  • This compound Administration: Administer this compound (e.g., 10 mg/kg, i.p.).

  • Post-treatment MRS: Acquire post-treatment spectra at a defined time point (e.g., 4 hours) after drug administration.

  • Data Processing and Quantification:

    • Process the raw MRS data (e.g., frequency and phase correction, line broadening).

    • Fit the edited GABA signal using a suitable software package (e.g., LCModel).

    • Quantify GABA concentration relative to an internal reference standard, such as N-acetylaspartate (NAA) or water.

G cluster_workflow MRS Workflow for GABA Measurement Animal_Prep Animal Preparation (Anesthesia) Baseline_MRS Baseline MRS Acquisition (VOI) Animal_Prep->Baseline_MRS Drug_Admin This compound Administration Baseline_MRS->Drug_Admin Post_MRS Post-treatment MRS Acquisition Drug_Admin->Post_MRS Data_Analysis Data Processing & Quantification Post_MRS->Data_Analysis

MRS Workflow for GABA Measurement

Signaling Pathways

Monoaminergic Pathway

This compound's primary effect is on the monoaminergic system. By inhibiting MAO, it increases the presynaptic concentration of monoamines, leading to enhanced neurotransmission.

G cluster_pathway This compound's Effect on Monoaminergic Synapse This compound This compound MAO Monoamine Oxidase (MAO-A & MAO-B) This compound->MAO inhibits Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO->Monoamines degrades Synaptic_Conc Increased Synaptic Concentration Monoamines->Synaptic_Conc leads to Neurotransmission Enhanced Neurotransmission Synaptic_Conc->Neurotransmission

This compound's Effect on Monoaminergic Synapse
GABAergic Pathway

This compound is metabolized by MAO to form phenylethylidenehydrazine (PEH). PEH then inhibits GABA-transaminase (GABA-T), leading to an accumulation of GABA.

G cluster_pathway This compound's Effect on GABAergic System This compound This compound MAO Monoamine Oxidase This compound->MAO metabolized by PEH Phenylethylidenehydrazine (PEH) MAO->PEH GABA_T GABA-Transaminase (GABA-T) PEH->GABA_T inhibits GABA GABA GABA_T->GABA degrades Increased_GABA Increased Brain GABA Levels GABA->Increased_GABA leads to Inhibitory_Signaling Enhanced Inhibitory Signaling Increased_GABA->Inhibitory_Signaling

This compound's Effect on GABAergic System

References

A Comparative Metabolomic Analysis of Phenelzine and Other Hydrazine Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the distinct metabolic signatures of hydrazine-based monoamine oxidase inhibitors.

This guide provides a comprehensive comparison of the metabolomic effects of phenelzine and other classical hydrazine monoamine oxidase inhibitors (MAOIs), including isocarboxazid, alongside the non-hydrazine MAOI, tranylcypromine, for a broader comparative context. By examining their differential impacts on key metabolic pathways, this document aims to furnish researchers, scientists, and drug development professionals with objective data to inform future research and therapeutic strategies.

Introduction to Hydrazine Antidepressants and their Metabolic Significance

This compound and isocarboxazid belong to the hydrazine class of monoamine oxidase inhibitors, a group of antidepressants that irreversibly inhibit the monoamine oxidase (MAO) enzymes. This inhibition leads to an increase in the synaptic levels of key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—which is central to their antidepressant effects.[1] Tranylcypromine, a non-hydrazine MAOI, shares this primary mechanism of action but differs in its chemical structure and metabolic profile.[2] Beyond their primary effects on monoamines, these drugs, particularly the hydrazines, exhibit complex metabolic activities that are crucial for understanding their full pharmacological profile, including their therapeutic efficacy and potential side effects.

Comparative Metabolomic Profiles

The following sections detail the known metabolomic shifts induced by this compound, isocarboxazid, and tranylcypromine. While direct comparative metabolomic studies are scarce, this guide synthesizes available data to provide a comparative overview.

This compound: A Pronounced Impact on Amino Acid Metabolism

This compound's metabolic effects extend significantly beyond monoamine regulation, with a notable impact on amino acid pathways. Its metabolite, β-phenylethylidenehydrazine (PEH), is a potent inhibitor of transaminases, leading to significant alterations in the brain's amino acid landscape.[3]

Key Metabolic Changes Induced by this compound:

  • Increased GABA Levels: this compound is a well-documented elevator of brain γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter. This is achieved through the inhibition of GABA-transaminase (GABA-T) by its metabolite, PEH.[4][5]

  • Elevated Alanine and Ornithine: Similar to its effect on GABA, this compound increases brain levels of alanine and ornithine, likely through the inhibition of alanine transaminase (ALA-T).[3][6]

  • Decreased Glutamine: A corresponding decrease in brain glutamine levels has been observed following this compound administration.[7]

  • Increased N-Acetyl Amino Acids: Non-targeted metabolomics studies have revealed that this compound treatment leads to a significant increase in various N-acetyl amino acids in the rat brain.[3]

Metabolite AffectedDrugTissueDirection of ChangeFold/Percentage Change (approx.)Reference
GABAThis compoundRat BrainIncrease~180-250%[5]
AlanineThis compoundRat BrainIncrease~150-200%[6]
OrnithineThis compoundRat BrainIncreaseSignificant[3]
GlutamineThis compoundRat BrainDecreaseSignificant[7]
N-Acetyl Amino AcidsThis compoundRat BrainIncreaseSignificant[3]
SerotoninTranylcypromineRat BrainIncreaseSustained Increase[8]
NorepinephrineTranylcypromineRat BrainIncreaseSustained Increase[8]
DopamineTranylcypromineRat BrainIncreaseSustained Increase[8]
SerotoninIsocarboxazidBrainIncreaseNot Quantified[1]
NorepinephrineIsocarboxazidBrainIncreaseNot Quantified[1]
DopamineIsocarboxazidBrainIncreaseNot Quantified[1]
Isocarboxazid: Primarily Monoamine Elevation

Isocarboxazid, another hydrazine MAOI, primarily exerts its therapeutic effects by irreversibly inhibiting both MAO-A and MAO-B. This leads to a significant accumulation of serotonin, norepinephrine, and dopamine in the brain.[1] While it is metabolized in the liver, detailed metabolomic studies quantifying its impact on a wide range of metabolites, similar to those conducted for this compound, are limited. Its mechanism is thought to predominantly revolve around the elevation of biogenic amines.[9]

Tranylcypromine: A Non-Hydrazine Comparator

Tranylcypromine, while also an irreversible MAOI, is structurally different from this compound and isocarboxazid. Its metabolic profile is primarily characterized by the elevation of monoamine neurotransmitters.[8] Studies have shown that chronic administration of tranylcypromine leads to sustained increases in brain levels of serotonin, norepinephrine, and dopamine, and a decrease in their respective metabolites.[8] There is less evidence to suggest a broad impact on amino acid metabolism comparable to that of this compound.

Signaling Pathways and Mechanisms of Action

The primary signaling pathway affected by all three antidepressants is the monoamine oxidase system. By inhibiting MAO, these drugs prevent the degradation of monoamine neurotransmitters, thereby increasing their availability in the synapse to act on postsynaptic receptors.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicles MA->Vesicle Storage MAO Monoamine Oxidase (MAO) MA->MAO Degradation Synaptic_MA Increased Monoamines Vesicle->MA Release Metabolites Inactive Metabolites MAO->Metabolites Receptors Postsynaptic Receptors Synaptic_MA->Receptors Binding Signal Neuronal Signal Receptors->Signal Hydrazine_Antidepressants Hydrazine Antidepressants (this compound, Isocarboxazid) Tranylcypromine Hydrazine_Antidepressants->MAO Inhibition

Figure 1. General mechanism of action for MAO inhibitors.

This compound's unique effect on GABA metabolism involves a secondary pathway where its metabolite, PEH, inhibits GABA-transaminase.

Phenelzine_GABA_Pathway This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Metabolized by PEH β-phenylethylidenehydrazine (PEH) MAO->PEH GABA_T GABA-Transaminase (GABA-T) PEH->GABA_T Inhibition Succinic_semialdehyde Succinic Semialdehyde GABA_T->Succinic_semialdehyde GABA GABA GABA->GABA_T Degradation

Figure 2. this compound's inhibitory effect on GABA metabolism.

Experimental Protocols

The following are generalized protocols for the metabolomic analysis of brain tissue, representative of the methodologies used in the cited studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Analysis
  • Sample Preparation:

    • Brain tissue is homogenized in a solvent mixture, typically containing methanol and water, to quench metabolic activity and extract metabolites.

    • Proteins are precipitated using a solvent like acetonitrile and removed by centrifugation.

    • The supernatant containing the metabolites is collected and dried.

  • Derivatization:

    • To make the amino acids volatile for GC analysis, they are derivatized. A common method involves a two-step process of oximation followed by silylation.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a capillary column.

    • The compounds are separated based on their boiling points and interaction with the column's stationary phase.

    • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

    • The mass-to-charge ratio of the fragments is measured, allowing for the identification and quantification of the amino acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Monoamine Analysis
  • Sample Preparation:

    • Brain tissue is homogenized in an acidic solution to stabilize the monoamines.

    • Proteins are precipitated with a solvent such as acetonitrile and removed by centrifugation.

    • The supernatant is collected for analysis.

  • LC-MS/MS Analysis:

    • The sample is injected into a liquid chromatograph.

    • Separation is typically achieved using a reversed-phase column.

    • The eluent from the LC is introduced into a tandem mass spectrometer.

    • The parent ions of the monoamines are selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Brain_Tissue Brain Tissue Homogenization Homogenization & Metabolite Extraction Brain_Tissue->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection Derivatization Derivatization (for GC-MS) Supernatant_Collection->Derivatization LC_MSMS LC-MS/MS Analysis Supernatant_Collection->LC_MSMS GC_MS GC-MS Analysis Derivatization->GC_MS Peak_Integration Peak Integration GC_MS->Peak_Integration LC_MSMS->Peak_Integration Quantification Quantification Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Figure 3. General experimental workflow for metabolomics analysis.

Conclusion

The comparative metabolomic analysis reveals distinct profiles for this compound, isocarboxazid, and tranylcypromine. While all three effectively increase monoamine neurotransmitter levels through MAO inhibition, this compound exhibits a unique and profound impact on amino acid metabolism, particularly by elevating brain GABA levels. This distinction may underlie some of this compound's specific clinical effects and side-effect profile. Isocarboxazid's metabolic footprint appears more confined to the monoaminergic system, though further detailed metabolomic studies are warranted. Tranylcypromine, as a non-hydrazine MAOI, also primarily affects monoamine levels. Understanding these differential metabolic signatures is paramount for the rational design of future antidepressants and for personalizing treatment strategies for patients with depressive and anxiety disorders.

References

A Comparative Analysis of Long-Term Neurochemical Alterations: Phenelzine vs. Reversible MAOIs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the enduring neurochemical impact of irreversible and reversible monoamine oxidase inhibitors.

The long-term administration of monoamine oxidase inhibitors (MAOIs) elicits a cascade of adaptive changes within the central nervous system. While both irreversible MAOIs, such as phenelzine, and reversible MAOIs (RIMAs), like moclobemide, share the common mechanism of inhibiting monoamine oxidase to increase synaptic concentrations of key neurotransmitters, their long-term neurochemical footprints diverge significantly. This guide provides a comprehensive comparison of these differences, supported by experimental data and detailed methodologies, to inform future research and therapeutic development.

Executive Summary of Key Differences

This compound, an irreversible, non-selective MAOI, induces a prolonged and broad-spectrum elevation of serotonin, norepinephrine, and dopamine due to its permanent inactivation of both MAO-A and MAO-B enzymes.[1] This sustained increase triggers significant downstream adaptations, including alterations in receptor densities and engagement of secondary neurotransmitter systems. In contrast, reversible MAOIs, which are typically selective for MAO-A, offer a more transient and specific modulation of monoamine levels, leading to a distinct profile of long-term neurochemical changes.

Comparative Neurochemical Effects: A Tabular Overview

The following tables summarize the key quantitative differences in the long-term neurochemical effects of this compound and reversible MAOIs, drawing from preclinical research.

Parameter This compound (Irreversible, Non-Selective) Reversible MAOIs (e.g., Moclobemide, Brofaromine) Reference
MAO-A Inhibition Irreversible, long-lasting inhibition. Recovery requires de novo enzyme synthesis (weeks).[1][2]Reversible, short-acting inhibition. Enzyme activity is restored within 24 hours of discontinuation.[3][4][1][2][3][4]
MAO-B Inhibition Irreversible, long-lasting inhibition.[5]Generally selective for MAO-A, with minimal MAO-B inhibition at therapeutic doses.[5][5]
Brain 5-HT Levels Significant and sustained increase.[6][7]Significant increase, with a more pronounced effect on serotonin compared to other monoamines.[3][5][3][5][6][7]
Brain Dopamine Levels Sustained increase.[6][7]Moderate increase.[3][3][6][7]
Brain Norepinephrine Levels Sustained increase.[7]Moderate increase.[3][3][7]
GABA Levels Significant increase in brain GABA levels.[8][9]No significant direct effect on GABA levels reported.[8][9]
5-HT2A Receptor Density Down-regulation with chronic administration.[5][10]No significant change reported with moclobemide or brofaromine.[5][5][10]
Tryptamine Receptor Density Down-regulation with chronic administration.[5]Down-regulation with chronic administration.[5][5]
I2 Imidazoline Receptor Density Marked decrease with chronic treatment.[11]No significant change with chronic treatment.[11][11]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and experimental approaches in studying these compounds, the following diagrams are provided.

cluster_this compound This compound (Irreversible) cluster_rima Reversible MAOI (e.g., Moclobemide) cluster_neurotransmitters Neurotransmitter Levels This compound This compound maoa_p MAO-A This compound->maoa_p Irreversibly Inhibits maob_p MAO-B This compound->maob_p Irreversibly Inhibits gaba_t GABA-T This compound->gaba_t Inhibits (via metabolite) serotonin ↑ Serotonin maoa_p->serotonin norepinephrine ↑ Norepinephrine maoa_p->norepinephrine dopamine ↑ Dopamine maob_p->dopamine gaba ↑ GABA rima Reversible MAOI maoa_r MAO-A rima->maoa_r Reversibly Inhibits maoa_r->serotonin maoa_r->norepinephrine

Caption: Differential effects of this compound and Reversible MAOIs on monoamine oxidase and neurotransmitter levels.

cluster_workflow Experimental Workflow for Neurochemical Assessment cluster_analysis Neurochemical Analysis animal_model Animal Model (e.g., Rats) drug_admin Chronic Drug Administration (e.g., 14-30 days via osmotic minipumps) animal_model->drug_admin tissue_collection Brain Tissue Collection drug_admin->tissue_collection hplc HPLC (Neurotransmitter Levels) tissue_collection->hplc radioligand Radioligand Binding Assays (Receptor Density) tissue_collection->radioligand radiochemical Radiochemical Assays (MAO Activity) tissue_collection->radiochemical data_analysis Data Analysis and Comparison hplc->data_analysis radioligand->data_analysis radiochemical->data_analysis

Caption: A generalized experimental workflow for assessing long-term neurochemical changes induced by MAOIs.

Detailed Experimental Protocols

The findings presented in this guide are based on established preclinical research methodologies. Below are detailed protocols for key experiments frequently cited in the literature.

Radioligand Binding for Receptor Density Analysis
  • Objective: To determine the density (Bmax) and affinity (Kd) of specific neurotransmitter receptors in brain tissue following chronic MAOI administration.

  • Protocol:

    • Tissue Preparation: Following decapitation, the brain is rapidly excised and dissected on ice. Specific brain regions (e.g., frontal cortex, hippocampus) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged, and the resulting pellet is washed and resuspended to obtain a crude membrane preparation.

    • Binding Assay: The membrane suspension is incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) at various concentrations. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

    • Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

    • Data Analysis: Scatchard analysis is performed to calculate the Bmax (maximal number of binding sites) and Kd (dissociation constant) values.

High-Performance Liquid Chromatography (HPLC) for Neurotransmitter Quantification
  • Objective: To measure the concentrations of monoamines (serotonin, dopamine, norepinephrine) and their metabolites in brain tissue.

  • Protocol:

    • Sample Preparation: Brain tissue samples are homogenized in a solution containing an internal standard and an antioxidant (e.g., perchloric acid). The homogenate is then centrifuged to precipitate proteins.

    • Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a reverse-phase column. The mobile phase composition is optimized to achieve separation of the different monoamines and their metabolites.

    • Detection: An electrochemical detector is used to quantify the separated compounds based on their oxidation-reduction potential.

    • Data Analysis: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and a standard curve generated with known concentrations of the compounds.

Radiochemical Assay for MAO Activity
  • Objective: To determine the level of MAO-A and MAO-B inhibition in brain tissue.

  • Protocol:

    • Tissue Preparation: Brain tissue is homogenized in a suitable buffer.

    • Enzyme Assay: The homogenate is incubated with a specific radiolabeled substrate (e.g., [14C]5-HT for MAO-A or [14C]β-phenylethylamine for MAO-B).

    • Separation of Metabolites: The reaction is stopped, and the radiolabeled metabolites are separated from the unreacted substrate using techniques like solvent extraction or ion-exchange chromatography.

    • Quantification: The amount of radiolabeled metabolite is quantified using liquid scintillation counting, which is proportional to the enzyme activity.

Discussion and Implications

The long-term neurochemical differences between this compound and reversible MAOIs have significant implications for their therapeutic applications and future drug development.

The irreversible and non-selective nature of This compound leads to a profound and lasting alteration of the monoaminergic system.[2][6] Its unique ability to also elevate brain GABA levels may contribute to its efficacy in anxiety disorders.[8][12] However, this broad mechanism of action also necessitates a longer washout period when switching to other serotonergic agents to avoid the risk of serotonin syndrome.[13] The down-regulation of 5-HT2A and I2 imidazoline receptors with chronic this compound treatment suggests complex homeostatic adaptations that may be relevant to both its therapeutic effects and side-effect profile.[5][10][11]

Reversible MAOIs , on the other hand, offer a more targeted and flexible approach. Their reversibility allows for a quicker return to baseline enzyme activity, potentially reducing the risk of dietary tyramine interactions and allowing for more rapid medication switching.[3][4][14] The lack of significant impact on MAO-B, the GABAergic system, and certain receptor populations distinguishes their neurochemical profile from that of this compound.[5] These differences may translate to variations in clinical efficacy for different patient populations and a more favorable side-effect profile for some individuals.

For drug development professionals, these findings highlight the potential for designing novel MAOIs with specific selectivity and reversibility profiles to optimize therapeutic outcomes and minimize adverse effects. Further research into the long-term consequences of these neurochemical changes will be crucial for refining our understanding of their therapeutic mechanisms and for the development of next-generation monoaminergic agents.

References

Safety Operating Guide

Proper Disposal of Phenelzine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential procedural guidance for the safe and compliant disposal of phenelzine, a monoamine oxidase inhibitor (MAOI), intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is an acutely toxic substance and requires careful handling throughout the disposal process.

Immediate Safety and Handling Precautions

This compound sulfate is classified as acutely toxic if swallowed.[1][2] When handling this compound, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times. All handling of solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Regulatory Compliance

The disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5][6][7] Unused commercial chemical products are classified as P-listed (acutely hazardous) or U-listed (toxic) hazardous wastes if they are the sole active ingredient.[3][4][5][6][7][8] While this compound is known to be acutely toxic, its specific classification as a P- or U-listed waste is not definitively established in readily available documentation. Therefore, as a best practice, it is recommended to manage waste this compound as a P-listed hazardous waste due to its high toxicity. This approach ensures the highest level of safety and regulatory compliance.

Key Regulatory Considerations:

  • Hazardous Waste Determination: The generator of the waste is responsible for determining if it is a hazardous waste.[4]

  • P-Listed Waste Management: P-listed wastes have more stringent management requirements, including for empty containers, which must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[8]

  • Segregation: this compound waste must be segregated from other waste streams to prevent incompatible chemical reactions.

Incompatible Materials

This compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents. Contact with these substances can lead to vigorous and potentially dangerous reactions.

Disposal Procedures for this compound Waste

Due to its hazardous nature, this compound should not be disposed of down the drain or in regular trash. The primary method of disposal is through a licensed hazardous waste management company. For laboratory settings, a chemical neutralization step to degrade the this compound molecule can be employed prior to collection by a waste vendor. This is particularly relevant for dilute aqueous solutions.

Chemical Neutralization of Dilute Aqueous this compound Waste

This compound, a hydrazine derivative, can be chemically degraded through oxidation. The following protocol is a general guideline for the neutralization of dilute aqueous solutions of this compound in a laboratory setting. This procedure should only be carried out by trained personnel in a chemical fume hood with appropriate PPE.

Experimental Protocol:

  • Preparation:

    • Ensure you are wearing appropriate PPE (chemical-resistant gloves, safety goggles, face shield, and lab coat).

    • Perform the entire procedure in a certified chemical fume hood.

    • Have an appropriate spill kit readily available.

  • Dilution:

    • If the this compound waste is in a concentrated form, it must first be diluted with water to a concentration of 5% or less. This is a critical safety step to control the rate of the subsequent exothermic reaction.

  • Neutralization with Sodium Hypochlorite:

    • Prepare a fresh solution of sodium hypochlorite (bleach) with a concentration of 5% or less.

    • Slowly and with constant stirring, add the dilute sodium hypochlorite solution to the dilute this compound solution. An equal volume of the 5% sodium hypochlorite solution should be sufficient.

    • The reaction is exothermic; control the rate of addition to prevent excessive heat generation. An ice bath may be used to cool the reaction vessel if necessary.

    • The reaction between hydrazine compounds and hypochlorite results in the formation of nitrogen gas, water, and sodium chloride.

  • Verification of Neutralization:

    • After the addition of the sodium hypochlorite is complete, continue stirring the solution for at least one hour to ensure the reaction has gone to completion.

    • Test the pH of the resulting solution. It should be in the neutral range (pH 6-8). Adjust with dilute acid or base if necessary.

    • To ensure complete destruction of the hydrazine moiety, test for the presence of residual oxidizing agent (hypochlorite) using potassium iodide-starch paper. The paper should turn blue/black, indicating an excess of the oxidizing agent and complete reaction of the this compound.

  • Final Disposal:

    • The neutralized solution, once confirmed to be free of residual this compound and within a neutral pH range, can be collected in a designated hazardous waste container for pickup by a licensed hazardous waste disposal company. Clearly label the container with its contents.

Data Presentation

ParameterValueReference
Chemical Formula C₈H₁₂N₂[2]
Molecular Weight 136.19 g/mol [2]
Appearance White crystalline solid-
Toxicity Acutely toxic if swallowed[1][2]
Incompatibilities Strong acids, strong alkalis, strong oxidizing/reducing agents-

Mandatory Visualization

PhenelzineDisposalWorkflow cluster_prep Preparation & Assessment cluster_solid Solid & Concentrated Waste cluster_dilute Dilute Aqueous Waste (<5%) start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type (Solid, Concentrated Liquid, Dilute Aqueous) package_solid Package in a Labeled, Leak-Proof Hazardous Waste Container assess_waste->package_solid Solid or Concentrated neutralize Chemical Neutralization (Oxidation with Dilute Hypochlorite) assess_waste->neutralize Dilute Aqueous fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood fume_hood->assess_waste contact_vendor_solid Arrange for Pickup by a Licensed Hazardous Waste Vendor package_solid->contact_vendor_solid end End: Compliant Disposal contact_vendor_solid->end neutralize->package_solid Unsuccessful or Not Feasible verify Verify Neutralization (pH and Oxidant Test) neutralize->verify package_liquid Collect Neutralized Solution in a Labeled Hazardous Waste Container verify->package_liquid Successful contact_vendor_liquid Arrange for Pickup by a Licensed Hazardous Waste Vendor package_liquid->contact_vendor_liquid contact_vendor_liquid->end

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This document provides guidance based on available information. It is the responsibility of the waste generator to ensure full compliance with all applicable federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal policies and procedures.

References

Essential Safety and Logistics for Handling Phenelzine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for Phenelzine, a compound classified as acutely toxic if swallowed.[1][2][3] Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.

Quantitative Data Summary

The primary quantitative safety metric for this compound is its acute oral toxicity classification.

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 3Toxic if swallowed[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.[1][3]

PPE TypeSpecificationRationale
Eye Protection Safety glassesTo prevent eye irritation from dust particles.[1]
Hand Protection Compatible chemical-resistant glovesTo avoid skin absorption.[1][3] Note: One source indicates no specific glove material has been recommended through testing.[2]
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls may not be sufficient to control airborne levels.[1]
Body Protection Lab coat or impervious clothingTo protect skin and clothing from contamination.[1][3]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step methodology for safely handling this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a designated area with adequate ventilation, preferably within a chemical fume hood or other ventilated enclosure to control airborne dust.[1][3]

  • Ensure a safety shower and eyewash station are readily accessible.[3]

  • Before handling, wash hands thoroughly.

2. Handling the Compound:

  • Don all required personal protective equipment: safety glasses, compatible chemical-resistant gloves, and a lab coat.[1][3] A NIOSH-approved respirator should be used if there is a risk of inhaling dust.[1]

  • Minimize the generation of dust when handling the solid compound.[4]

  • Avoid direct contact with the skin, eyes, and clothing.[1][4]

  • Do not eat, drink, or smoke in the area where this compound is being handled.[2][3]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[1][2]

4. Disposal:

  • All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with local, state, and federal regulations.[1][3]

  • For unused this compound, consult your institution's environmental health and safety office for specific disposal procedures.

  • If a drug take-back program is not available, the unused solid can be mixed with an undesirable substance like coffee grounds or cat litter, sealed in a plastic bag, and disposed of in the trash.[5][6][7]

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_exposure Exposure Response prep1 Work in Ventilated Area prep2 Verify Safety Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Minimize Dust Generation prep3->handle1 handle2 Avoid Contact and Inhalation handle1->handle2 handle3 Perform Experiment handle2->handle3 disp1 Segregate Waste handle3->disp1 expo1 Exposure Event? handle3->expo1 disp2 Dispose per Regulations disp1->disp2 expo1->disp1 No expo2 Follow First Aid Procedures expo1->expo2 Yes expo3 Seek Medical Attention expo2->expo3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenelzine
Reactant of Route 2
Reactant of Route 2
Phenelzine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.